4-Bromo-2-(methylthio)pyrimidine
Description
The exact mass of the compound 4-Bromo-2-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSQAGYDWPPKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671678 | |
| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-97-6 | |
| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: A Key Building Block in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 12, 2026 – As a cornerstone in the synthesis of complex therapeutic agents, 4-Bromo-2-(methylthio)pyrimidine has emerged as a critical building block for researchers and drug development professionals. This comprehensive guide, compiled by leading application scientists, offers an in-depth exploration of its properties, synthesis, and applications, providing a vital resource for those at the forefront of medicinal chemistry.
Core Compound Identification and Properties
CAS Number: 959236-97-6[1][2][3][4]
Molecular Formula: C₅H₅BrN₂S[1][3][4]
Molecular Weight: 205.08 g/mol [1][3]
This heterocyclic compound is characterized by a pyrimidine ring substituted with a bromine atom at the 4-position and a methylthio group at the 2-position. The strategic placement of these functional groups renders it a versatile synthon for a variety of chemical transformations, particularly in the construction of biologically active molecules.
Physicochemical Characteristics
| Property | Value | Source(s) |
| Physical State | Pale yellow to brown low melting solid or liquid | [5] |
| Melting Point | 30-40 °C | [5] |
| Boiling Point | 281 °C (Predicted) | [5][6] |
| Purity | Typically ≥95% | [1] |
| Solubility | While specific quantitative data is limited, pyrimidine derivatives generally exhibit solubility in polar organic solvents. | [7] |
Storage and Handling: 4-Bromo-2-(methylthio)pyrimidine should be stored in a freezer at -20°C under an inert atmosphere.[1][3] It is classified as a corrosive solid and requires careful handling in a well-ventilated area, with appropriate personal protective equipment.[2]
Synthesis and Spectroscopic Characterization
The synthesis of 4-Bromo-2-(methylthio)pyrimidine can be achieved through multiple synthetic routes, with two common methods detailed below. The choice of starting material and reaction conditions can be adapted based on laboratory resources and desired scale.
Method 1: From 2-(methylthio)pyrimidin-4(3H)-one
This protocol involves the bromination of the corresponding pyrimidinone.
Experimental Protocol:
-
To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in a suitable solvent, add a brominating agent such as phosphorus(V) oxybromide.
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a suitable aqueous base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Bromo-2-(methylthio)pyrimidine.
Method 2: From 4-chloro-2-methylthio-pyrimidine
This alternative synthesis involves a halogen exchange reaction.
Experimental Protocol:
-
To a solution of 4-chloro-2-methylthio-pyrimidine (1 equivalent) in anhydrous acetonitrile, add bromotrimethylsilane (TMSBr) dropwise under an inert atmosphere.
-
Heat the reaction mixture at approximately 40 °C and stir for an extended period (e.g., 30 hours), monitoring by TLC.
-
After completion, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain 4-Bromo-2-(methylthio)pyrimidine.
Spectroscopic Data
The identity and purity of 4-Bromo-2-(methylthio)pyrimidine are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are crucial for structural elucidation. While specific spectra for the title compound are available from commercial suppliers, representative data for related brominated pyrimidines show characteristic shifts for the pyrimidine ring protons and the methylthio group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy is a valuable tool for identifying functional groups. The spectrum of a pyrimidine derivative will typically show characteristic vibrational modes for the pyrimidine ring and any substituents.[8] For 4-Bromo-2-(methylthio)pyrimidine, one would expect to observe stretches corresponding to C-H, C=N, C-S, and C-Br bonds.[9]
-
-
Mass Spectrometry (MS):
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Bromo-2-(methylthio)pyrimidine in medicinal chemistry stems from the reactivity of its bromine and methylthio substituents, which allows for diverse and targeted chemical modifications.
Key Reactions
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide range of aryl and heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[12][13][14][15] The reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water).[12]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution reactions at the 4-position, allowing for the displacement of the bromide with various nucleophiles such as amines, alcohols, and thiols. This provides a straightforward route to a diverse library of substituted pyrimidines.
Applications in the Synthesis of Targeted Therapeutics
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. 4-Bromo-2-(methylthio)pyrimidine serves as an excellent starting material for the synthesis of novel kinase inhibitors targeting a variety of kinases implicated in cancer and other diseases.[16][17] The bromine atom allows for the introduction of larger, more complex substituents that can interact with other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.
Sources
- 1. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]
- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. article.sapub.org [article.sapub.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications in Modern Drug Discovery
Introduction: The Pyrimidine Core and the Strategic Importance of a Versatile Building Block
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to cutting-edge kinase inhibitors.[1][2] Its prevalence is rooted in its ability to mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding sites of numerous enzymes.[3] Within this critical class of heterocycles, 4-Bromo-2-(methylthio)pyrimidine has emerged as a particularly valuable and versatile building block for drug discovery professionals.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, reactivity, and strategic applications of 4-Bromo-2-(methylthio)pyrimidine. We will delve into its key chemical transformations, provide field-proven experimental protocols, and explore its pivotal role in the synthesis of complex molecules, including the next generation of targeted therapeutics like kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of 4-Bromo-2-(methylthio)pyrimidine are summarized below. While an experimental melting point for this specific isomer is not widely reported, data from the closely related 5-bromo isomer suggests it is a low-melting solid. Solubility is predicted to be highest in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]
Table 1: Core Physicochemical and Computational Data
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-(methylsulfanyl)pyrimidine | [5] |
| CAS Number | 959236-97-6 | [5][6] |
| Molecular Formula | C₅H₅BrN₂S | [6] |
| Molecular Weight | 205.08 g/mol | [6] |
| Physical State | Solid | [5] |
| Purity | Typically ≥95% | [5][6] |
| InChI Key | TZSQAGYDWPPKPE-UHFFFAOYSA-N | [5] |
| SMILES | CSC1=NC=CC(Br)=N1 | [6] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |
| LogP (Predicted) | 1.961 | [6] |
Spectroscopic Profile: A Guide to Characterization
Characterization of 4-Bromo-2-(methylthio)pyrimidine relies on standard spectroscopic techniques. While a publicly available experimental spectrum is not readily accessible, a predicted profile based on its structure and established principles of spectroscopy can be reliably constructed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. The methyl protons (-SCH₃) will appear as a sharp singlet significantly upfield. The two aromatic protons on the pyrimidine ring will appear as doublets, coupled to each other. The proton at the C6 position (adjacent to a nitrogen) will be the most deshielded and appear furthest downfield.
-
¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals. The carbons directly bonded to the electronegative nitrogen atoms (C2, C4, C6) will be significantly deshielded. The C4 carbon, attached to bromine, will be further influenced by the halogen's inductive effect. The methyl carbon will be the most shielded, appearing furthest upfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -SC H₃ | ~2.6 | ~14 | Upfield singlet (¹H), shielded carbon (¹³C). |
| C2 | - | ~172 | Deshielded due to attachment to two N atoms and S. |
| C4 | - | ~150 | Deshielded by N and Br. |
| C5 | ~7.2 | ~120 | Aromatic region. |
| C6 | ~8.4 | ~160 | Most deshielded proton and carbon due to proximity to two N atoms. |
Synthesis and Manufacturing: A Plausible Route
The synthesis of 4-bromopyrimidines can be achieved through various methods, often involving the cyclization of amidine intermediates. A robust and straightforward one-pot method involves the reaction of N-cyanovinylamidines with dry hydrogen bromide gas in a suitable solvent like 1,4-dioxane.[7] This approach offers an attractive alternative to multi-step procedures that may require harsher reagents.
Below is a representative, field-proven protocol for the synthesis of a 4-bromopyrimidine core, which serves as a foundational method for producing 4-Bromo-2-(methylthio)pyrimidine.
Caption: General synthetic workflow for 4-bromopyrimidines.
Experimental Protocol: Synthesis of a 4-Bromopyrimidine Core
Disclaimer: This protocol is illustrative and should be performed by trained professionals with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube, add a solution of the appropriate N-cyanovinylamidine intermediate (10 mmol) in anhydrous 1,4-dioxane (30 mL).
-
HBr Addition: Begin stirring the solution and bubble dry hydrogen bromide gas through the mixture at a steady rate. Maintain the reaction temperature between 15-20°C using a water bath.
-
Reaction Monitoring: Stir the resulting mixture for 2 hours at 15-20°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aging: After 2 hours, stop the HBr gas flow and allow the reaction mixture to stand at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) with vigorous stirring.
-
Isolation: The 4-bromopyrimidine product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as n-hexane or by flash column chromatography.
Chemical Reactivity and Key Transformations
The synthetic utility of 4-Bromo-2-(methylthio)pyrimidine stems from its distinct reactivity at two key positions: the highly reactive C4-bromo position and the modifiable C2-methylthio group. The electron-deficient nature of the pyrimidine ring makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for 4-Bromo-2-(methylthio)pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions (C4 Position)
The C4-bromo group is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are critical transformations in drug synthesis.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl or vinyl substituents. It involves the coupling of the bromopyrimidine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: This reaction allows for the facile synthesis of C-N bonds, coupling the bromopyrimidine with a wide variety of primary and secondary amines. This is particularly useful for building libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine 4-Bromo-2-(methylthio)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), to achieve a concentration of 0.1-0.5 M with respect to the starting bromopyrimidine.
-
Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates the direct displacement of the C4-bromide by strong nucleophiles such as alkoxides (RO⁻) and thiolates (RS⁻), providing a direct route to ethers and thioethers.
Oxidation of the Methylthio Group (C2 Position)
The C2-methylthio group is generally less reactive towards displacement than the C4-bromide. However, its reactivity can be significantly enhanced through oxidation. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) converts the methylthio group (-SMe) into a highly electron-withdrawing and excellent leaving group, the methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. This two-step sequence allows for sequential, site-selective functionalization of the pyrimidine core.
Applications in Drug Discovery and Medicinal Chemistry
The dual-functionality of 4-Bromo-2-(methylthio)pyrimidine makes it an ideal scaffold for constructing complex molecules, particularly in the fields of kinase inhibition and targeted protein degradation.
Scaffold for Kinase Inhibitors
Many potent kinase inhibitors feature a 2,4-disubstituted pyrimidine core.[2][8] 4-Bromo-2-(methylthio)pyrimidine serves as an excellent starting point for synthesizing libraries of such inhibitors. A typical strategy involves:
-
A Buchwald-Hartwig amination or SNAr at the C4 position to install a key pharmacophore that interacts with the kinase hinge region.
-
Oxidation of the C2-methylthio group to the sulfone.
-
A second SNAr at the C2 position to introduce a solubilizing group or another pharmacophore to improve potency and pharmacokinetic properties.
This modular approach allows for rapid exploration of the chemical space around the pyrimidine core to optimize inhibitor performance.[8]
Core Component in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[9] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
4-Bromo-2-(methylthio)pyrimidine is classified as a "Protein Degrader Building Block" because its structure is perfectly suited for PROTAC synthesis.[10] The C4-bromo position can be functionalized via Suzuki or Buchwald-Hartwig coupling to attach the target protein ligand (e.g., a kinase inhibitor moiety). The C2-methylthio group can then be used as an attachment point for the linker connected to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands). This strategy provides a robust and flexible method for generating novel PROTACs for a wide range of protein targets.
Safety, Handling, and Storage
As a reactive chemical intermediate, 4-Bromo-2-(methylthio)pyrimidine must be handled with appropriate care.
-
Hazard Identification: The compound is classified as corrosive. Hazard statements indicate it causes severe skin burns and eye damage (H314).[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling. Work in a well-ventilated fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[6][11]
Conclusion
4-Bromo-2-(methylthio)pyrimidine is a high-value chemical intermediate that offers researchers in drug discovery a powerful and flexible tool. Its well-defined and differential reactivity at the C2 and C4 positions enables the efficient and modular synthesis of complex molecular architectures. From the construction of kinase inhibitor libraries to its emerging role as a core scaffold in the revolutionary field of targeted protein degradation with PROTACs, this compound is poised to continue facilitating the development of the next generation of precision medicines. The protocols and data provided in this guide serve as a comprehensive resource to support and accelerate these vital research endeavors.
References
-
Dave, C. G., & Shah, P. R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. Available at: [Link]
-
He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Jiangxi Normal University. Available at: [Link]
-
Lee, K., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Available at: [Link]
-
Penthala, N. R., et al. (2017). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Pharmaceutical compositions of PROTAC compounds and uses thereof - Patent US-12350268-B2. Retrieved from [Link]
-
Khalaji, A. D., et al. (2012). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Request PDF. Available at: [Link]
- Google Patents. (n.d.). Novel PROTAC compound and application thereof in anti-cancer drugs.
-
HDH Pharma Inc. (n.d.). 4-Bromo-2-(methylthio)pyrimidine, min 96%, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Recent PROTAC Patent Publications and Target Proteins. Retrieved from [Link]
- Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 10. calpaclab.com [calpaclab.com]
- 11. lab-chemicals.com [lab-chemicals.com]
4-Bromo-2-(methylthio)pyrimidine molecular weight and formula
An In-depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: A Core Building Block for Modern Drug Discovery
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 4-Bromo-2-(methylthio)pyrimidine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthetic utility, its reactivity, and its strategic application in constructing complex molecular architectures.
Core Compound Profile and Physicochemical Properties
4-Bromo-2-(methylthio)pyrimidine is a substituted pyrimidine that has gained significant traction as a versatile building block. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, while the orthogonal reactivity of the bromo and methylthio substituents provides a robust platform for synthetic diversification.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂S | [2][3][4][5] |
| Molecular Weight | 205.08 g/mol | [3][5][6][7] |
| CAS Number | 959236-97-6 | [2][3][4][5][6] |
| IUPAC Name | 4-bromo-2-(methylsulfanyl)pyrimidine | [4] |
| Physical Form | Solid (typically a white to light yellow crystalline powder) | [4][8] |
| Purity | Typically ≥95% | [3][4][5] |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [3][5] |
Molecular Structure and Reactivity Insights
The synthetic power of 4-Bromo-2-(methylthio)pyrimidine stems directly from its electronic and structural features. The pyrimidine ring is electron-deficient, which activates the C4-position for nucleophilic attack.
Caption: Structure of 4-Bromo-2-(methylthio)pyrimidine.
Key Reactivity Centers:
-
C4-Bromine: The bromine atom is an excellent leaving group, strategically positioned on the electron-deficient pyrimidine ring. This makes it highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. Crucially, it serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile installation of diverse aryl, heteroaryl, or alkyl groups.[9][10] This is the cornerstone of its utility in building molecular libraries for structure-activity relationship (SAR) studies.[8]
-
C2-Methylthio Group: The methylthio (-SMe) group is relatively stable but offers a secondary site for modification. It can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the pyrimidine ring and can serve as a hydrogen bond acceptor. This provides a means to fine-tune the physicochemical properties (e.g., solubility, metabolic stability) of a drug candidate.
Synthetic Strategy Overview
While multiple specific synthetic routes exist, the general logic for producing 4-bromopyrimidines often involves the transformation of more common pyrimidine precursors. A generalized, one-pot method has been reported that offers an attractive alternative to multi-step procedures involving harsher reagents.[11]
The diagram below illustrates a conceptual workflow for the synthesis of functionalized pyrimidines, highlighting the strategic introduction of the bromo-substituent.
Caption: Generalized synthetic pathway for 4-Bromo-2-(methylthio)pyrimidine.
This modular approach allows for the late-stage introduction of the reactive bromine handle, preserving it for subsequent diversification reactions crucial for drug discovery programs.
Application in Medicinal Chemistry: A Versatile Intermediate
4-Bromo-2-(methylthio)pyrimidine is not merely a chemical; it is a strategic tool. Its primary application is as an intermediate for the synthesis of more complex, biologically active molecules.
-
Scaffold for SAR Studies: By keeping the pyrimidine core constant, researchers can rapidly generate a library of analogues by varying the substituent at the C4 position via cross-coupling. This allows for a systematic exploration of the chemical space around a pharmacophore.
-
Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[2] This is a cutting-edge area of drug discovery involving molecules like PROTACs (Proteolysis-Targeting Chimeras) that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The pyrimidine scaffold can be incorporated into either the ligand for the target protein or the E3 ligase binder.
The logical flow from this building block to a potential drug candidate is illustrated below.
Caption: Role as an intermediate in a drug discovery cascade.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure trustworthiness, a protocol must be a self-validating system. The following details a robust, field-proven methodology for a Suzuki coupling reaction. The causality for each reagent and condition is explained.
Objective: To synthesize 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine.
Methodology:
-
Reactor Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(methylthio)pyrimidine (205 mg, 1.0 mmol, 1.0 equiv.).
-
Add (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv.).
-
Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.). Causality: K₂CO₃ is a mild, effective inorganic base required to activate the boronic acid for transmetalation to the palladium catalyst.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%). Causality: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for cross-coupling with heteroaryl halides. The dppf ligand is bulky and electron-rich, promoting the reductive elimination step and preventing β-hydride elimination.
-
-
Solvent and Degassing:
-
Evacuate and backfill the flask with dry nitrogen or argon three times. Causality: This removes oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed reactions.
-
Add 1,4-dioxane (8 mL) and Water (2 mL) via syringe. Causality: The dioxane/water solvent system is polar enough to dissolve the reagents and base, and water is essential for the catalytic cycle, particularly for the hydrolysis of the boronate ester intermediate.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Safety and Handling
4-Bromo-2-(methylthio)pyrimidine is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: As previously noted, store frozen (-20°C) under an inert atmosphere to prevent degradation.[3][5] The compound should be shipped in a cold pack.
Conclusion
4-Bromo-2-(methylthio)pyrimidine is a high-value, versatile reagent that serves as a critical entry point for the synthesis of diverse heterocyclic compounds. Its well-defined and orthogonal reactivity at the C4-bromo and C2-methylthio positions provides medicinal chemists with a reliable and powerful tool for lead generation and optimization. Understanding the underlying principles of its reactivity is key to leveraging its full potential in accelerating the development of next-generation therapeutics.
References
-
4-Bromo-2-(methylthio)pyrimidine, min 96%, 1 gram . Oakwood Chemical. [Link]
-
Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction . HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . PubMed. [Link]
Sources
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. 959236-97-6|4-Bromo-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]
- 7. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]
- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2] This guide focuses on a particularly strategic derivative, 4-Bromo-2-(methylthio)pyrimidine, a heterocyclic building block prized for its dual-handle reactivity. We will dissect its structural attributes, explore its orthogonal chemical reactivity, and provide actionable protocols for its deployment in synthetic chemistry. The primary focus is to illustrate its value as a versatile scaffold, particularly in the rational design of kinase inhibitors, where the pyrimidine motif serves as a privileged pharmacophore.[3][4]
The 4-Bromo-2-(methylthio)pyrimidine Core: Structure and Properties
4-Bromo-2-(methylthio)pyrimidine is a solid, crystalline compound at room temperature.[5][6] Its structure is defined by a pyrimidine ring substituted at the C4 position with a bromine atom and at the C2 position with a methylthio (-SCH₃) group. This specific arrangement of functional groups is not accidental; it is the key to its synthetic utility, providing two distinct points for chemical modification.
The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This inherent electronic nature makes the ring susceptible to nucleophilic attack, a property that is further modulated by the attached functional groups.
Caption: Chemical structure of 4-Bromo-2-(methylthio)pyrimidine.
Table 1: Physicochemical Properties of 4-Bromo-2-(methylthio)pyrimidine
| Property | Value | Source(s) |
| CAS Number | 959236-97-6 | [5][8] |
| Molecular Formula | C₅H₅BrN₂S | [5] |
| Molecular Weight | 205.08 g/mol | [6][8][9] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5][8] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [6][8] |
| IUPAC Name | 4-bromo-2-(methylthio)pyrimidine | |
| SMILES | CSC1=NC=CC(Br)=N1 | [5][8][10] |
The Chemistry of a Versatile Scaffold: Orthogonal Reactivity
The synthetic power of 4-Bromo-2-(methylthio)pyrimidine lies in the distinct reactivity of its two primary functional groups. The bromine atom at the C4 position and the methylthio group at the C2 position can be addressed with different sets of chemical reactions, allowing for a stepwise and controlled elaboration of the core structure.
The C4-Bromine Handle: A Gateway to Cross-Coupling
The bromine atom serves as a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular complexity.[11]
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromopyrimidine with a boronic acid or ester. This is a robust and widely used method for creating bi-aryl structures common in kinase inhibitors.[12][13]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the installation of primary and secondary amines at the C4 position.[14][15][16] This is critical for introducing functionalities that can form key hydrogen bonds with biological targets.
The C2-Methylthio Handle: A Modulatable Leaving Group
The methylthio group (-SCH₃) is a versatile functionality. While it is relatively unreactive in its native state, its reactivity can be dramatically "switched on" through oxidation.[17]
-
Nucleophilic Aromatic Substitution (SNAr): The methylthio group itself can be displaced by strong nucleophiles, but its utility is magnified upon oxidation.
-
Oxidation to Sulfone: Oxidation of the methylthio group to the corresponding methylsulfone (-SO₂CH₃) with reagents like m-CPBA or Oxone® transforms it into a superb leaving group.[18][19] This electron-withdrawing sulfone group further activates the pyrimidine ring, making the C2 position highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[17][18]
This two-step sequence (oxidation followed by SNAr) provides a strategic advantage, allowing chemists to perform cross-coupling at the C4 position first, and then address the C2 position under different reaction conditions.
Caption: Orthogonal reactivity pathways of the 4-Bromo-2-(methylthio)pyrimidine scaffold.
Application in Kinase Inhibitor Design
The pyrimidine scaffold is a "privileged" structure in kinase inhibitor design because it mimics the adenine ring of ATP, the natural ligand for kinases.[20][21] This allows pyrimidine-based inhibitors to effectively compete with ATP and bind to the kinase hinge region, a critical interaction for potent inhibition. 4-Bromo-2-(methylthio)pyrimidine is an ideal starting point for building kinase inhibitors.
The typical drug design workflow involves:
-
Hinge-Binding Core: The pyrimidine ring acts as the core hinge-binder.
-
Solvent-Front Exposure: A substituent is installed at the C4 position (via Suzuki or Buchwald-Hartwig) to extend into the solvent-exposed region of the ATP binding pocket, allowing for modulation of potency and selectivity.
-
Selectivity Pocket Interaction: The C2 position is functionalized (often via the oxidation/SNAr strategy) with a group designed to interact with a specific selectivity pocket, differentiating the target kinase from others.
Caption: Workflow for developing a kinase inhibitor from the scaffold.
Experimental Protocols
The following protocols are generalized methodologies and serve as a starting point. Optimization for specific substrates is essential for achieving high yields and purity.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the C4 position of the scaffold.[22][23]
Materials:
-
4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-(methylthio)pyrimidine, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the bromopyrimidine.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines the amination of the C4 position.[14][16][24]
Materials:
-
4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos, 1-5 mol%)
-
Base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add 4-Bromo-2-(methylthio)pyrimidine and the anhydrous, degassed solvent. Finally, add the amine.
-
Inert Atmosphere: Seal the vessel and ensure it remains under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion
4-Bromo-2-(methylthio)pyrimidine is more than just a chemical intermediate; it is a highly engineered scaffold designed for efficiency and versatility in drug discovery. Its orthogonal reactivity allows for the systematic and predictable construction of complex molecules. The C4-bromine provides a reliable entry point for diversification via robust cross-coupling chemistry, while the C2-methylthio group offers a switchable handle for late-stage functionalization. For research teams engaged in the development of novel therapeutics, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this scaffold provides a significant strategic advantage in the rapid generation of potent and selective drug candidates.
References
- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2721-2726.
- Freeman, F., & Sae-Heng, S. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A, 112(12), 2564-2577.
- Bernardes, G. J. L., et al. (2018). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 140(42), 13882-13889.
-
PubChem. (n.d.). 4-Bromo-2-methylpyrimidine. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
- Innocenti, P., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(3), 893-904.
-
Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved January 12, 2026, from [Link]
-
YouTube. (2023, March 5). Buchwald-Hartwig amination. Retrieved January 12, 2026, from [Link]
- Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. Chemical and Pharmaceutical Bulletin, 23(12), 3060-3064.
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Retrieved January 12, 2026, from [Link]
-
Pharmaffiliates. (2025, October 17). The Role of Bromopyrimidine Derivatives in Modern Drug Discovery. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 12, 2026, from [Link]
-
PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Pyrimidine as a major scaffold inhibitor of several dual kinases.... Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 12, 2026, from [Link]
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved January 12, 2026, from [Link]
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved January 12, 2026, from [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. scispace.com [scispace.com]
- 8. chemscene.com [chemscene.com]
- 9. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]
- 10. 959236-97-6|4-Bromo-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]
- 11. nbinno.com [nbinno.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 20. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Intermediate: A Technical Guide to 4-Bromo-2-(methylthio)pyrimidine for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-2-(methylthio)pyrimidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While the specific historical genesis of this compound is not extensively documented in seminal literature, its contemporary importance is underscored by its wide availability and its frequent appearance as a key intermediate in the synthesis of complex bioactive molecules. This guide will delve into the compound's physicochemical properties, detail robust synthetic methodologies, and explore its strategic application in the design and synthesis of targeted therapeutics, particularly protein kinase inhibitors.
Historical Context and Emergence
The broader family of pyrimidines, of which 4-Bromo-2-(methylthio)pyrimidine is a member, has a rich history dating back to the late 19th century. The systematic study of pyrimidines began in 1884, and the parent compound was first synthesized in 1900.[1] Pyrimidine derivatives are of immense biological importance, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1]
The precise discovery of 4-Bromo-2-(methylthio)pyrimidine is not clearly delineated in publicly accessible, peer-reviewed literature. Its emergence appears to be more recent, driven by the needs of modern medicinal chemistry for versatile, functionalized heterocyclic scaffolds. The compound, identified by its CAS number 959236-97-6, is now readily available from numerous chemical suppliers, indicating its established role as a valuable starting material.[2][3] Its prevalence in patent literature, often as a reactant in the synthesis of kinase inhibitors, further attests to its significance in contemporary drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. 4-Bromo-2-(methylthio)pyrimidine is typically a pale yellow to brown low-melting solid.[4] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 959236-97-6 | [2][3] |
| Molecular Formula | C₅H₅BrN₂S | [2][3] |
| Molecular Weight | 205.08 g/mol | [4] |
| Melting Point | 30-40 °C | [4] |
| Boiling Point | 281 °C at 760 mmHg | [4] |
| Density | 1.72 g/cm³ | [4] |
| Flash Point | 124 °C | [4] |
| InChIKey | TZSQAGYDWPPKPE-UHFFFAOYSA-N | |
| SMILES | CSC1=NC=CC(Br)=N1 | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Spectroscopic data is crucial for reaction monitoring and product confirmation. For 4-Bromo-2-(methylthio)pyrimidine, the following NMR data has been reported:
-
¹H NMR (CDCl₃): δ 2.56 (s, 3H, SCH₃), 7.16 (d, 1H, J = 5.2 Hz, H-5), 8.26 (d, 1H, J = 5.2 Hz, H-6)
-
¹³C NMR (CDCl₃): δ 13.5 (SCH₃), 116.2 (C-5), 140.3 (C-6), 158.7 (C-4), 162.4 (C-2)
Synthetic Methodologies: A Tale of Two Precursors
The synthesis of 4-Bromo-2-(methylthio)pyrimidine can be reliably achieved through at least two distinct and efficient pathways, each starting from a different commercially available precursor. The choice of method may depend on factors such as reagent availability, scale, and desired purity.
Method 1: Halogen Exchange from 4-Chloro-2-(methylthio)pyrimidine
This approach leverages a Finkelstein-type halogen exchange reaction, where the chloro-substituent at the 4-position is displaced by a bromo-group. Bromotrimethylsilane serves as an effective bromine source for this transformation.
Reaction Scheme:
A flowchart illustrating the synthesis of 4-Bromo-2-(methylthio)pyrimidine.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-chloro-2-methylthio-pyrimidine (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Slowly add bromotrimethylsilane (approximately 7 equivalents) dropwise to the stirred solution. The addition should be performed cautiously as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 40°C in an oil bath and maintain stirring for approximately 30 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/ethyl acetate, 9:1 v/v) to afford the pure 4-Bromo-2-(methylthio)pyrimidine.
-
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetonitrile and an inert atmosphere is critical as bromotrimethylsilane is moisture-sensitive.
-
Excess Reagent: A significant excess of bromotrimethylsilane is used to drive the equilibrium of the halogen exchange towards the desired product.
-
Temperature Control: Gentle heating to 40°C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side product formation.
-
Aqueous Work-up: The sodium bicarbonate quench neutralizes any remaining acidic species and hydrolyzes excess bromotrimethylsilane.
Method 2: Bromination of 2-(Methylthio)pyrimidin-4(3H)-one
This alternative synthesis involves the direct bromination of the corresponding pyrimidinone precursor using a brominating agent such as phosphorus(V) oxybromide.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in acetonitrile, add phosphorus(V) oxybromide (POBr₃).
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for approximately 5 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction is worked up in a similar fashion to Method 1, involving quenching, extraction, and chromatographic purification to yield the final product.
Causality and Experimental Choices:
-
Phosphorus(V) Oxybromide: This reagent serves as a potent brominating agent, capable of converting the hydroxyl group of the pyrimidinone tautomer into a bromo substituent.
-
Elevated Temperature: The higher reaction temperature is necessary to facilitate the bromination reaction with POBr₃.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The strategic placement of the bromine atom at the 4-position and the methylthio group at the 2-position makes 4-Bromo-2-(methylthio)pyrimidine a highly versatile intermediate in medicinal chemistry. The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
This reactivity profile is particularly valuable in the synthesis of protein kinase inhibitors, a major class of targeted cancer therapeutics. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
A generalized workflow for the use of 4-Bromo-2-(methylthio)pyrimidine in drug discovery.
While specific FDA-approved drugs directly citing the use of 4-Bromo-2-(methylthio)pyrimidine as a starting material are not readily identifiable, numerous patents in the field of kinase inhibitors describe its use in the synthesis of novel therapeutic candidates. For instance, it has been employed in the preparation of compounds targeting various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
The methylthio group can also be a site for further functionalization. For example, it can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and steric profile of the molecule, potentially leading to improved potency or selectivity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-2-(methylthio)pyrimidine.
-
Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and eye damage.[5] It may also cause an allergic skin reaction and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere in a freezer at -20°C is recommended.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[5][6][7]
Conclusion
4-Bromo-2-(methylthio)pyrimidine has established itself as a cornerstone intermediate in the toolkit of the modern medicinal chemist. Its well-defined physicochemical properties, coupled with reliable and scalable synthetic routes, make it an attractive starting point for the synthesis of complex molecular architectures. Its true value lies in its utility as a versatile building block, enabling the rapid generation of diverse libraries of compounds for biological screening, particularly in the highly competitive and impactful field of kinase inhibitor drug discovery. As the quest for more selective and potent targeted therapies continues, the strategic importance of intermediates like 4-Bromo-2-(methylthio)pyrimidine is poised to grow.
References
-
Wikipedia. Pyrimidine. [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Wikipedia. Pyrimidine metabolism. [Link]
-
National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]
-
ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]
-
National Institutes of Health. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]
-
CD Biosynsis. Pyrimidine Biosynthesis. [Link]
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
ScienceDirect. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]
-
Elmhurst College. Purine and Pyrimidine Metabolism. [Link]
-
ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
National Institutes of Health. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-(methylthio)pyrimidine. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
A Guide to 4-Bromo-2-(methylthio)pyrimidine: A Versatile Intermediate in Modern Pharmaceutical Synthesis
Executive Summary
In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. Pharmaceutical intermediates that offer multiple, distinct points for chemical modification serve as critical linchpins in the synthesis of complex Active Pharmaceutical Ingredients (APIs). 4-Bromo-2-(methylthio)pyrimidine, a strategically functionalized heterocyclic compound, has emerged as a significant building block, particularly in the development of targeted therapies such as kinase inhibitors. Its pyrimidine core mimics endogenous nucleobases, while its two distinct reactive handles—a readily displaceable bromo group at the C4 position and a modifiable methylthio group at the C2 position—provide synthetic chemists with a powerful and flexible platform. This technical guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of 4-Bromo-2-(methylthio)pyrimidine, providing researchers, scientists, and drug development professionals with field-proven insights and detailed protocols to leverage its full potential in pharmaceutical research and development.
Introduction to 4-Bromo-2-(methylthio)pyrimidine
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biocompatibility has made pyrimidine derivatives a cornerstone in the development of a vast array of therapeutics, including antiviral, anticancer, and antibacterial agents.[2][3] The nitrogen atoms in the ring act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzyme active sites.[1] Consequently, pyrimidine-based molecules are frequently utilized in the design of kinase inhibitors, a major class of drugs for oncology and inflammatory diseases.[4]
Structural Features and Physicochemical Properties
4-Bromo-2-(methylthio)pyrimidine (CAS No: 959236-97-6) is a solid at room temperature, characterized by a unique substitution pattern that dictates its synthetic utility.[5][6] The key to its versatility lies in the differential reactivity of its functional groups, which will be explored in detail in Section 2.
| Property | Value | Source(s) |
| CAS Number | 959236-97-6 | [6][7] |
| Molecular Formula | C₅H₅BrN₂S | [7] |
| Molecular Weight | 205.08 g/mol | [6] |
| Appearance | Pale yellow to brown low-melting solid | [5] |
| Melting Point | 30-40 °C | [5] |
| Boiling Point | ~281 °C at 760 mmHg | [5] |
| Purity | Typically ≥95% | [6][8] |
| Storage Conditions | Store in freezer (-20°C) under inert atmosphere | [6][8] |
| SMILES | CSC1=NC=CC(Br)=N1 | [6] |
| InChI Key | TZSQAGYDWPPKPE-UHFFFAOYSA-N | [5] |
Overview of its Role as a Versatile Pharmaceutical Intermediate
4-Bromo-2-(methylthio)pyrimidine is primarily valued as a "dual-handle" intermediate. This means it offers two distinct and orthogonal sites for chemical elaboration:
-
The C4-Bromo Group: This site is an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][9] This allows for the straightforward introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for tuning a drug candidate's target affinity and pharmacokinetic properties.
-
The C2-Methylthio Group: While less reactive in its native state, the methylthio group can be easily oxidized to a highly effective leaving group (a methylsulfoxide or methylsulfone). This activates the C2 position for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines and other nucleophiles.[10]
This dual reactivity allows for the sequential and controlled construction of complex molecular architectures around the central pyrimidine core, making it an invaluable tool for building libraries of potential drug candidates and for the convergent synthesis of specific API targets.
The Synthetic Utility: Reactivity and Key Transformations
The Dual-Handle Reactivity Profile
The strategic placement of the bromo and methylthio groups on the electron-deficient pyrimidine ring is the source of the intermediate's power. Nucleophilic substitution on pyrimidines is generally favored at the C4/C6 positions over the C2 position.[11] This inherent electronic preference means that reactions like Suzuki coupling will selectively occur at the C4-bromo position without disturbing the C2-methylthio group, allowing for a stepwise synthetic strategy.
Caption: Plausible Synthetic Route to the Intermediate.
A key step in this synthesis is the bromination of the 4-hydroxy (or 4-oxo) group. While chlorination with POCl₃ is more common, bromination can be effectively achieved using phosphorus oxybromide (POBr₃), providing the target intermediate in good yield. [12]
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs): Illustrative Case Studies
While specific commercial synthesis routes using 4-Bromo-2-(methylthio)pyrimidine are often proprietary, its utility can be powerfully demonstrated through the logical construction of known pharmacophores. Below are illustrative syntheses for two major classes of therapeutics.
Case Study: Synthesis of a Bcr-Abl Tyrosine Kinase Inhibitor Analogue
Many potent tyrosine kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole moiety attached to a central pyrimidine ring. [13][14]The following workflow demonstrates how 4-Bromo-2-(methylthio)pyrimidine can be used to construct a structurally related analogue.
Workflow:
-
Suzuki-Miyaura Coupling: The C4-bromo position is first coupled with a suitable heteroaryl boronic ester, for example, a protected pyrazole boronic ester, to install a key recognition element.
-
Oxidation: The methylthio group at C2 is then oxidized to the methylsulfonyl group using m-CPBA.
-
SNAr Reaction: The final pharmacophore, a substituted 2-aminothiazole, is introduced by displacing the methylsulfonyl group. This step establishes the crucial hinge-binding motif for kinase inhibition.
Caption: Reaction Scheme for API Case Study 1.
Case Study: Synthesis of a Precursor for Antiviral Agents
Many antiviral drugs are nucleoside analogues that incorporate a modified pyrimidine base. [15][16]The ability to install different functionalities at the C4 position is critical. This example shows how the C4-bromo group can be displaced via a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.
Workflow:
-
Buchwald-Hartwig Amination: The C4-bromo position is coupled with a protected aminocyclopentane derivative. This reaction is chosen for its high efficiency in forming C-N bonds, which can be challenging using classical methods.
-
Further Functionalization: The resulting intermediate, containing the core pyrimidine and a side chain common in antiviral structures, can then be further elaborated at the C2-methylthio position or deprotected to yield the final target.
Caption: Reaction Scheme for API Case Study 2.
Experimental Protocols & Handling
Safety and Handling
4-Bromo-2-(methylthio)pyrimidine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Corrosive/Irritant | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), flame-retardant antistatic protective clothing.
-
Respiratory Protection: Use only in a chemical fume hood.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 4-Bromo-2-(methylthio)pyrimidine with an arylboronic acid.
Materials:
-
4-Bromo-2-(methylthio)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-(methylthio)pyrimidine, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Causality Insight: Degassing the solvent is critical. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General Experimental Workflow for Suzuki Coupling.
Protocol: Oxidation and SNAr
This two-step protocol describes the activation of the C2 position and subsequent displacement.
Step A: Oxidation to the Sulfone
-
Dissolution: Dissolve 4-Bromo-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Causality Insight: The reaction is exothermic. Slow, portion-wise addition at low temperature is crucial for controlling the reaction rate and preventing potential side reactions.
-
-
Reaction: Stir the mixture at 0 °C to room temperature until TLC or LC-MS shows complete conversion to the sulfone.
-
Quench & Workup: Quench the excess peracid by washing with a saturated aqueous solution of sodium bisulfite, followed by saturated sodium bicarbonate. Dry the organic layer and concentrate to obtain the crude sulfone, which is often used directly in the next step.
Step B: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: Combine the crude 4-bromo-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) in a suitable solvent like DMSO or NMP.
-
Reaction: Heat the reaction mixture (typically 80-120 °C) and monitor for completion.
-
Causality Insight: The sulfonyl group is now a highly effective leaving group, enabling attack by the amine nucleophile. The base is required to neutralize the methanesulfinic acid byproduct.
-
-
Workup & Purification: After cooling, perform a standard aqueous workup and purify the final product by chromatography or recrystallization.
Conclusion and Future Outlook
4-Bromo-2-(methylthio)pyrimidine stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its dual-handle reactivity profile allows for the selective and sequential installation of diverse chemical functionalities, providing a robust and flexible platform for drug discovery. The ability to perform well-established, high-yielding reactions such as Suzuki-Miyaura coupling at the C4 position, followed by activation and SNAr at the C2 position, makes it an ideal intermediate for constructing libraries of complex molecules for high-throughput screening and for optimizing lead compounds. As the demand for highly specific and potent targeted therapies continues to grow, particularly in oncology, the utility of versatile building blocks like 4-Bromo-2-(methylthio)pyrimidine will only increase, solidifying its role as a key component in the medicinal chemist's toolbox.
References
-
Bai, X., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
-
Justia Patents. (n.d.). synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]
-
Kim, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Wang, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]
-
MDPI. (2020). 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction. Available at: [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
RSC Publishing. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. Available at: [Link]
-
Spidatech. (n.d.). 4-Bromo-2-(methylthio)pyrimidine, min 96%, 1 gram. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
-
NIH. (n.d.). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Retrieved from [Link]
-
ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available at: [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]
-
MDPI. (2024). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available at: [Link]
-
NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
NIH. (n.d.). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 9. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. patents.justia.com [patents.justia.com]
- 14. vixra.org [vixra.org]
- 15. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 4-Bromo-2-(methylthio)pyrimidine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-2-(methylthio)pyrimidine, a highly versatile and valuable building block in contemporary organic synthesis. We delve into its synthesis, physicochemical properties, and diverse reactivity, with a particular focus on its pivotal role in the construction of complex molecular architectures. Through a detailed examination of its applications in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the synthesis of biologically active molecules, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and agrochemical innovation. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower chemists to effectively harness the synthetic potential of this key pyrimidine derivative.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the genetic blueprint of life.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in the molecular frameworks of approved pharmaceuticals and agrochemicals.[2][3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, enabling precise interactions with biological targets.[2]
Among the vast array of functionalized pyrimidines, 4-Bromo-2-(methylthio)pyrimidine has emerged as a particularly powerful and versatile building block. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and a methylthio group at the 2-position, offers a rich landscape for synthetic transformations. The bromine atom serves as an excellent handle for a variety of cross-coupling reactions, while the methylthio group can modulate the electronic properties of the ring and can itself be a site for further modification. This guide will illuminate the multifaceted utility of 4-Bromo-2-(methylthio)pyrimidine, providing both a theoretical understanding and practical guidance for its application in the synthesis of novel and functional molecules.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 959236-97-6 | [5][6] |
| Molecular Formula | C₅H₅BrN₂S | [5][7] |
| Molecular Weight | 205.08 g/mol | [7] |
| Appearance | Liquid or solid | |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [7] |
Safety and Handling: 4-Bromo-2-(methylthio)pyrimidine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of 4-Bromo-2-(methylthio)pyrimidine
The most common and practical laboratory synthesis of 4-Bromo-2-(methylthio)pyrimidine involves the bromination of the corresponding pyrimidin-4-ol.
Synthetic Workflow
Caption: Synthetic route to 4-Bromo-2-(methylthio)pyrimidine.
Experimental Protocol: Bromination of 2-(Methylthio)pyrimidine-4-ol
This protocol describes a common method for the preparation of 4-Bromo-2-(methylthio)pyrimidine.[8]
Materials:
-
2-(Methylthio)pyrimidine-4-ol
-
Phosphorus oxybromide (POBr₃)
-
Dry acetonitrile
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(methylthio)pyrimidine-4-ol (1 equivalent) in dry acetonitrile.
-
Carefully add phosphorus oxybromide (POBr₃) (1.5 equivalents) portion-wise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-Bromo-2-(methylthio)pyrimidine as a solid or liquid.
Reactivity and Applications in Organic Synthesis
4-Bromo-2-(methylthio)pyrimidine is a versatile substrate for a multitude of synthetic transformations, primarily leveraging the reactivity of the C4-bromo substituent.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups.[9][10][11]
Caption: Generalized Suzuki-Miyaura coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
4-Bromo-2-(methylthio)pyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask
Procedure: [9]
-
To a Schlenk flask, add 4-Bromo-2-(methylthio)pyrimidine (1 equivalent), phenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-phenyl-2-(methylthio)pyrimidine.
The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position, providing access to a wide range of functionalized alkynylpyrimidines.[4][12][13][14]
Caption: Generalized Sonogashira coupling workflow.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
4-Bromo-2-(methylthio)pyrimidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dry tetrahydrofuran (THF)
Procedure: [12]
-
In a Schlenk tube, dissolve 4-Bromo-2-(methylthio)pyrimidine (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents) in dry, degassed THF.
-
Add triethylamine (2.5 equivalents) followed by phenylacetylene (1.2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 2-(methylthio)-4-(phenylethynyl)pyrimidine.
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-aminopyrimidine derivatives, which are prevalent in medicinal chemistry.[15][16][17]
Caption: Generalized Buchwald-Hartwig amination workflow.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
4-Bromo-2-(methylthio)pyrimidine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Dry toluene
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents) and Xantphos (0.02 equivalents).
-
Add dry toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add 4-Bromo-2-(methylthio)pyrimidine (1 equivalent), morpholine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield 4-(morpholin-4-yl)-2-(methylthio)pyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position.[3][18][19][20][21] This reaction provides a direct and often metal-free route to introduce a variety of nucleophiles.
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) workflow.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
4-Bromo-2-(methylthio)pyrimidine
-
Sodium methoxide (NaOMe)
-
Dry methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure: [19]
-
Dissolve 4-Bromo-2-(methylthio)pyrimidine (1 equivalent) in dry methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 4-methoxy-2-(methylthio)pyrimidine.
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of 4-Bromo-2-(methylthio)pyrimidine makes it an invaluable precursor in the development of novel therapeutic agents and agrochemicals.
Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 4-Bromo-2-(methylthio)pyrimidine has been extensively used in the synthesis of potent kinase inhibitors, including analogues of the FDA-approved drug Dasatinib, a Bcr-Abl and Src family tyrosine kinase inhibitor.[22][23][24]
Synthetic Application: Synthesis of a Dasatinib Analogue Intermediate
The Buchwald-Hartwig amination of 4-Bromo-2-(methylthio)pyrimidine with a suitable amine is a key step in the synthesis of various Dasatinib analogues.[23]
Antiviral Agents
Pyrimidine derivatives have demonstrated a broad spectrum of antiviral activities.[25][26][27][28][29] The ability to readily functionalize the 4-position of the pyrimidine ring using 4-Bromo-2-(methylthio)pyrimidine allows for the systematic exploration of structure-activity relationships (SAR) in the development of new antiviral compounds. For instance, the introduction of various amino substituents via Buchwald-Hartwig amination or SNAr can lead to compounds with potent activity against a range of viruses.
Agrochemicals
The pyrimidine core is also a key component in many commercially successful fungicides and herbicides.[30][31][32][33] The fungicidal activity of pyrimidine derivatives is often attributed to their ability to interfere with essential biochemical pathways in fungi. The diverse reactivity of 4-Bromo-2-(methylthio)pyrimidine allows for the creation of large libraries of novel pyrimidine derivatives for screening and optimization as potential agrochemical agents. For example, Suzuki-Miyaura coupling can be employed to introduce various aryl groups, which can significantly impact the fungicidal potency and spectrum of activity.
Conclusion
4-Bromo-2-(methylthio)pyrimidine stands out as a preeminent building block in the arsenal of the modern organic chemist. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, provides reliable and versatile pathways to a vast array of functionalized pyrimidines. The successful application of this synthon in the synthesis of high-value molecules, including kinase inhibitors, antiviral agents, and agrochemicals, underscores its significance. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, complete with practical experimental protocols. It is our hope that this resource will inspire and enable researchers to further exploit the synthetic potential of 4-Bromo-2-(methylthio)pyrimidine in their pursuit of novel and impactful chemical entities.
References
-
Munikrishnappa, S. (2016). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of a series of potent and orally active inhibitors of Bcr-Abl and Src kinases. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
Singh, K., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(2), 738-741. [Link]
-
Warren, T. K., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(11), 5464-5479. [Link]
-
Ila, H., & Junjappa, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]
-
Ferancova, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123. [Link]
-
Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]
-
Talele, T. T. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(7), 968. [Link]
-
Lee, K., et al. (2016). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Chemical Biology & Drug Design, 88(6), 844-853. [Link]
-
Ananiev, A. V., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60, 14284-14287. [Link]
-
Rezaeimanesh, F., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 432-436. [Link]
- Li, B., et al. (2013). Synthesis process of dasatinib and intermediate thereof.
-
Liu, X., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 12(11), 7845-7855. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Malik, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Orsy, G., et al. (2015). Flow Chemistry: Sonogashira Coupling. Organic Syntheses, 92, 194-207. [Link]
-
Oakwood Chemical. 4-Bromo-2-(methylthio)pyrimidine, min 96%, 1 gram. [Link]
-
Varaksin, M. V., et al. (2024). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Molecules, 29(22), 5005. [Link]
-
James, M. J., et al. (2017). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 15(43), 9168-9173. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(1), 123. [Link]
-
Roy, A., et al. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(30), 5483-5491. [Link]
-
Wani, T. A., & Ahmad, Z. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Shi, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, 2021, 1-8. [Link]
-
Budesinsky, Z., et al. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1969, 1141-1144. [Link]
-
Shi, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. [Link]
-
LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(50), 17564-17574. [Link]
-
Wani, T. A., & Ahmad, Z. (2023). PYRIMIDINES: A NEW VERSATILE MOLECULE IN THE DRUG DEVELOPMENT FIELD, SCOPE, AND FUTURE ASPECTS. MDPI. [Link]
-
Al-Mulla, A. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. DASH (Harvard). [Link]
-
Pinter, A., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7175. [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2235-2247. [Link]
-
Panda, S., et al. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 7(1), 1085-1097. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. calpaclab.com [calpaclab.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. dash.harvard.edu [dash.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Versatile Scaffold: Harnessing Substituted Pyrimidines for Modern Drug Discovery
Abstract: The pyrimidine nucleus, a fundamental heterocyclic scaffold, has proven to be a cornerstone in the field of medicinal chemistry. Its inherent structural features, synthetic tractability, and ability to engage in diverse biological interactions have solidified its status as a "privileged structure" in drug discovery. This technical guide provides an in-depth exploration of the multifaceted applications of substituted pyrimidines across a spectrum of therapeutic areas. We will delve into the chemical properties that underpin their pharmacological versatility, examine their roles in oncology, infectious diseases, inflammation, and central nervous system disorders, and present case studies of landmark FDA-approved drugs. Furthermore, this guide will offer practical insights into synthetic strategies and provide detailed, field-proven experimental protocols for the biological evaluation of pyrimidine-based compounds, equipping researchers and drug development professionals with the knowledge to leverage this remarkable scaffold in their quest for novel therapeutics.
Introduction: The Enduring Legacy of the Pyrimidine Nucleus in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature. It forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA, and RNA.[1][2] This inherent biological relevance has long inspired medicinal chemists to explore the therapeutic potential of synthetic pyrimidine derivatives.
The physicochemical properties of the pyrimidine ring contribute significantly to its success as a pharmacophore. The nitrogen atoms act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions with biological targets.[3][4] Its ability to serve as a bioisostere for other aromatic systems, such as the phenyl ring, further enhances its utility in drug design.[3][4] The synthetic versatility of the pyrimidine scaffold allows for the generation of large, structurally diverse libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5][6]
The Pharmacophoric Landscape of Substituted Pyrimidines: A Gateway to Diverse Therapeutic Targets
The true power of the pyrimidine scaffold lies in its ability to be functionalized at various positions, leading to derivatives with a broad spectrum of biological activities.[1][3][7] This has enabled the development of pyrimidine-based drugs for a wide array of diseases.
Oncology: Targeting Kinases and Other Cancer-Related Proteins
Substituted pyrimidines have made a profound impact in oncology, with many derivatives functioning as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling, proliferation, and survival.[8][9][10][11] By targeting kinases that are often dysregulated in cancer, these compounds can effectively halt tumor growth and induce apoptosis.
A significant number of pyrimidine-based anticancer agents target key enzymes involved in DNA synthesis and metabolism, such as thymidylate synthase and DNA polymerase.[10][12] The structural similarity of these derivatives to endogenous nucleosides allows them to act as antimetabolites, disrupting the replication of rapidly dividing cancer cells.[12]
Prominent examples of pyrimidine-based anticancer drugs include:
-
Imatinib and Dasatinib: Tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML) and other cancers.[10]
-
5-Fluorouracil: A thymidylate synthase inhibitor that has been a mainstay in the treatment of various solid tumors for decades.[2][9][10]
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis and is used to treat cancers of the pancreas, lung, breast, and ovaries.[10]
-
Gefitinib and Erlotinib: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors effective in non-small cell lung cancer.[13]
Infectious Diseases: Combating Viruses, Bacteria, and Fungi
The pyrimidine scaffold is also a critical component in the development of anti-infective agents.
Antiviral Activity: Many antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base. These compounds are recognized by viral polymerases and, upon incorporation into the growing viral DNA or RNA chain, lead to chain termination and inhibition of viral replication.[2][14] Notable examples include:
-
Zidovudine (AZT) and Stavudine: Anti-HIV drugs that are reverse transcriptase inhibitors.[2][15]
-
Idoxuridine and Trifluridine: Used in the treatment of herpes simplex virus infections.[2][15]
Recent research has also explored pyrimidine derivatives as inhibitors of other viral targets, such as those involved in hepatitis B virus (HBV) replication.[16][17]
Antibacterial and Antifungal Activity: Pyrimidine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[17] One of the most well-known examples is Trimethoprim , an antibacterial agent that inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[14] Some pyrimidine-based compounds have also shown promise as antifungal agents, such as Flucytosine .[17]
Inflammatory and Autoimmune Disorders: Modulating Immune Responses
The anti-inflammatory properties of substituted pyrimidines have been extensively investigated.[15][18][19] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[18] Selective inhibition of COX-2 is a desirable characteristic to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[20]
Central Nervous System Disorders: Crossing the Blood-Brain Barrier
The ability of certain pyrimidine derivatives to cross the blood-brain barrier has led to their exploration as potential treatments for central nervous system (CNS) disorders.[3] For instance, barbiturates, which contain a pyrimidine core, have been used as sedatives and hypnotics.[2] More recent research is focused on developing pyrimidine-based compounds for conditions like Alzheimer's disease.[21]
Case Studies: FDA-Approved Drugs as Testaments to Pyrimidine's Therapeutic Power
The therapeutic success of the pyrimidine scaffold is best illustrated by the numerous drugs that have received FDA approval. A rapidly expanding portfolio of these drugs highlights the versatility of this heteroaromatic system.[22][23]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Imatinib | Oncology | Tyrosine Kinase Inhibitor (BCR-Abl)[10] |
| 5-Fluorouracil | Oncology | Thymidylate Synthase Inhibitor[2][10] |
| Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase Inhibitor[2][15] |
| Trimethoprim | Antibacterial | Dihydrofolate Reductase Inhibitor[14] |
| Minoxidil | Antihypertensive | Vasodilator |
| Gefitinib | Oncology | EGFR Tyrosine Kinase Inhibitor[13] |
Synthetic Strategies and Lead Optimization: The Chemist's Toolkit
A key advantage of the pyrimidine scaffold is its synthetic accessibility. A variety of synthetic methods have been developed to construct the pyrimidine ring and introduce diverse substituents. A common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative, such as guanidine or urea.[24] This allows for the systematic modification of the pyrimidine core to explore structure-activity relationships (SAR).
Lead optimization often involves computational approaches, such as molecular docking, to predict the binding of pyrimidine derivatives to their biological targets. These in silico methods, combined with traditional medicinal chemistry strategies, enable the rational design of more potent and selective compounds.
Experimental Protocols for Biological Evaluation: A Practical Guide
The following are detailed, step-by-step protocols for key in vitro assays commonly used to evaluate the biological activity of substituted pyrimidines.
Kinase Inhibition Assay
Rationale: This assay determines the ability of a compound to inhibit the activity of a specific protein kinase. It is a crucial assay for the development of kinase inhibitors for cancer and other diseases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).
-
Antiviral Plaque Reduction Assay
Rationale: This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques (areas of cell death) in a cell culture.
Methodology:
-
Reagents and Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Test compound
-
Overlay medium (containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed the host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus and infect the cell monolayers.
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Overlay the cell monolayers with an overlay medium containing various concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration and determine the EC50 value (the effective concentration that reduces the plaque number by 50%).
-
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] It is a standard method for assessing the potency of new antibacterial compounds.
Methodology:
-
Reagents and Materials:
-
Bacterial strain
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound
-
96-well microtiter plate
-
Spectrophotometer (optional)
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the bacterial growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, the optical density at 600 nm can be measured to quantify bacterial growth.
-
Future Perspectives and Emerging Opportunities
The field of pyrimidine-based drug discovery continues to evolve. Researchers are exploring novel synthetic methodologies to access more complex and diverse pyrimidine scaffolds.[6][25] The identification of new biological targets and a deeper understanding of disease mechanisms will undoubtedly open up new avenues for the application of substituted pyrimidines. The development of pyrimidine-sulfonamide hybrids, for instance, represents a promising strategy for creating multi-targeted anticancer agents.[26] As our knowledge and technological capabilities expand, the versatile pyrimidine nucleus is poised to remain a central and highly productive scaffold in the ongoing quest for innovative and life-saving medicines.
Visualizations
Caption: A generalized workflow for pyrimidine-based drug discovery.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. Available at: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticanc... Ingenta Connect. Available at: [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]
-
Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. Available at: [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. Available at: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]
-
Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]
-
FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available at: [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]
-
Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates. R Discovery. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link]
-
pyrimidine derivatives with antiviral activity A series of Substituted... ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]
-
FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry. Available at: [Link]
-
Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... ResearchGate. Available at: [Link]
-
Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. Available at: [Link]
-
FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Available at: [Link]
-
Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). Bohrium. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. OUCI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. Available at: [Link]
-
FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com]. ResearchGate. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. jchemrev.com [jchemrev.com]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 12. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. wjarr.com [wjarr.com]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of 4-Bromo-2-(methylthio)pyrimidine: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 4-Bromo-2-(methylthio)pyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and practices for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide leverages predictive models grounded in established spectroscopic principles and comparative data from related structures to provide a robust framework for its characterization.
Introduction to the Spectroscopic Profile of Substituted Pyrimidines
4-Bromo-2-(methylthio)pyrimidine (C₅H₅BrN₂S, Molar Mass: 205.08 g/mol ) possesses a unique electronic architecture that gives rise to a distinct spectroscopic fingerprint. The pyrimidine core, an aromatic heterocycle, is substituted with a bromine atom and a methylthio group. These substituents significantly influence the electron distribution within the ring, thereby affecting the chemical environment of each atom. Understanding these influences is paramount for the accurate interpretation of spectroscopic data. The bromine atom, being electronegative, withdraws electron density inductively, while the methylthio group can act as a weak electron-donating group through resonance. This interplay of electronic effects dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-2-(methylthio)pyrimidine. These predictions are generated based on established computational algorithms and serve as a reliable guide for experimental verification.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | Doublet | 1H | H-6 |
| ~7.3 | Doublet | 1H | H-5 |
| ~2.6 | Singlet | 3H | -SCH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C-2 |
| ~160 | C-6 |
| ~125 | C-4 |
| ~118 | C-5 |
| ~15 | -SCH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-SCH₃) |
| ~1550-1450 | Strong | C=C and C=N Stretching (Pyrimidine Ring) |
| ~1200-1000 | Medium | C-N Stretching |
| ~700-600 | Strong | C-Br Stretch |
| ~650-550 | Medium | C-S Stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 205/207 | [M]⁺ (Molecular Ion, Isotopic pattern for Br) |
| 126 | [M - Br]⁺ |
| 111 | [M - Br - CH₃]⁺ |
| 84 | [M - Br - CH₃CN]⁺ |
Methodologies for Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols are recommended for the characterization of 4-Bromo-2-(methylthio)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-(methylthio)pyrimidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
A larger number of scans will be required (typically 256 or more) due to the lower natural abundance of ¹³C.
-
The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended due to its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Collect the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule and is expected to produce a rich fragmentation pattern.[6]
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Caption: Workflow for Mass Spectrometry data acquisition.
Interpretation of Spectroscopic Data
¹H NMR Spectrum
The predicted ¹H NMR spectrum provides key insights into the proton environments. The two doublets in the aromatic region (~8.4 and ~7.3 ppm) are characteristic of the two protons on the pyrimidine ring. The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atoms. The singlet at approximately 2.6 ppm is readily assigned to the three equivalent protons of the methylthio group.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum complements the ¹H NMR data. The carbon attached to the sulfur (C-2) is expected to be the most downfield-shifted carbon of the pyrimidine ring due to the electronegativity of the sulfur and adjacent nitrogens. The carbon bearing the bromine atom (C-4) will also be significantly deshielded. The upfield signal at around 15 ppm is characteristic of the methyl carbon of the -SCH₃ group.
IR Spectrum
The IR spectrum is a valuable tool for confirming the presence of key functional groups. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The strong absorptions in the 1550-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring. The presence of the C-Br and C-S bonds will be confirmed by absorptions in the lower frequency "fingerprint" region of the spectrum.
Mass Spectrum
The mass spectrum provides the molecular weight and information about the molecule's stability and fragmentation pathways. The molecular ion peak is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 205 and 207. Common fragmentation pathways for substituted pyrimidines involve the loss of the substituents.[6][7][8] The loss of the bromine radical would lead to a fragment at m/z 126. Subsequent fragmentation could involve the loss of a methyl radical from the methylthio group.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-2-(methylthio)pyrimidine. By combining predictive data with established analytical protocols and principles of spectral interpretation, researchers can confidently identify and characterize this molecule. The presented methodologies and predicted data serve as a valuable resource for guiding experimental work and ensuring the structural integrity of this important synthetic building block.
References
-
Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki, T., & Ito, E. (n.d.). THE EFFECTS OF BROMINATION ON THE ULTRAVIOLET ABSORPTION SPECTRA OF THE PURINE AND PYRIMIDINE BASES AND THE NUCLEOSIDES. The Journal of Biochemistry. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Lakshmi, V., & Ravikanth, M. (2012). Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Dalton Transactions, 41(19), 5903-5911.
-
Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved from [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]
-
IR Spectrum Prediction Service. (n.d.). CD ComputaBio. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions. Retrieved from [Link]
-
Brominated boron dipyrrins: Synthesis, structure, spectral and electrochemical properties. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
How to predict IR Spectra? (2023, July 15). ResearchGate. Retrieved from [Link]
-
IR spectra prediction. (n.d.). Cheminfo.org. Retrieved from [Link]
-
IR Spectrum Prediction. (n.d.). Protheragen. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CASPRE [caspre.ca]
- 4. Visualizer loader [nmrdb.org]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. article.sapub.org [article.sapub.org]
A Senior Application Scientist's Guide to 4-Bromo-2-(methylthio)pyrimidine: From Sourcing to Synthetic Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and present in a vast array of therapeutic agents.[1][2] Within this class, 4-Bromo-2-(methylthio)pyrimidine (CAS No. 959236-97-6) has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom poised for cross-coupling, a modifiable methylthio group, and the electron-deficient pyrimidine core—offers a trifecta of synthetic handles for the elaboration of complex molecular architectures.[3] This guide provides an in-depth technical overview of this key intermediate, from its fundamental properties and reactivity to a practical analysis of its commercial suppliers, empowering researchers to leverage its full potential in drug discovery and development programs.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. 4-Bromo-2-(methylthio)pyrimidine is typically a solid at room temperature, and its key characteristics are summarized below.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 959236-97-6 | [4][5][6] |
| Molecular Formula | C₅H₅BrN₂S | [4][6][7] |
| Molecular Weight | ~205.08 g/mol | [6] |
| Appearance | Solid (White to yellow/orange powder) | [3][4] |
| IUPAC Name | 4-bromo-2-(methylsulfanyl)pyrimidine | [4] |
| Purity (Typical) | ≥95% | [4][6] |
| Canonical SMILES | CSC1=NC=CC(Br)=N1 | [4][6] |
| InChI Key | TZSQAGYDWPPKPE-UHFFFAOYSA-N | [4][5] |
Safety, Handling, and Storage
Hazard Profile: According to supplier Safety Data Sheets (SDS), 4-Bromo-2-(methylthio)pyrimidine is classified as a corrosive substance that causes severe skin burns and serious eye damage.[4][5]
-
GHS Pictogram: GHS05 (Corrosive)[5]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[4]
Recommended Handling Practices:
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[8][9]
-
Engineering Controls: Ensure adequate ventilation to prevent inhalation of dust or vapors.[10]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
Storage Conditions: To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] For long-term stability, storage in a freezer at or below -20°C is recommended.[5][6]
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-2-(methylthio)pyrimidine lies in its susceptibility to selective chemical transformations, primarily at the C4-bromine position.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application for this building block, enabling the formation of a C-C bond at the C4 position. The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly activated towards oxidative addition to a Palladium(0) catalyst, facilitating efficient coupling with a wide range of aryl and heteroaryl boronic acids or esters.[12] This reaction is a workhorse in medicinal chemistry for accessing novel biaryl and heteroaryl pyrimidine derivatives.[13][14]
Below is a diagram illustrating the catalytic cycle and a representative protocol for this critical transformation.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be adapted and optimized for specific substrates.
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2-(methylthio)pyrimidine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Finally, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor and stir at a temperature between 90-120°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired 4-aryl-2-(methylthio)pyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization
Confirming the identity and purity of both the starting material and the final product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[15]
-
¹H NMR Spectroscopy: For 4-Bromo-2-(methylthio)pyrimidine, the proton NMR spectrum is expected to show a characteristic singlet for the methylthio protons (-S-CH₃) around δ 2.5-2.6 ppm. The two protons on the pyrimidine ring will appear as doublets in the aromatic region, typically around δ 7.0-8.5 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (205.08 g/mol ) and will show a characteristic isotopic pattern for a molecule containing one bromine atom.[6]
Guide to Commercial Suppliers
Sourcing high-quality starting materials is a critical first step for any research program. Several chemical suppliers offer 4-Bromo-2-(methylthio)pyrimidine, often with varying purities, quantities, and lead times.
Comparative Supplier Overview
| Supplier | Purity | Available Quantities | Notes | Reference(s) |
| Fluorochem | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | Offers a wide range of pack sizes with stock in multiple locations (UK, Europe, China). | [4] |
| Sigma-Aldrich (via Ambeed) | 95% | Varies by listing | Distributed through major platforms; check specific product listings for current availability. | [5] |
| ChemScene | ≥95% | Varies by listing | Provides detailed computational chemistry data and requires special shipping for hazardous materials. | [6] |
| GIHI CHEMICALS (via ECHEMI) | 98% (Industrial Grade) | Inquire for bulk | A China-based manufacturer, potentially suitable for larger-scale needs. | |
| Lab-Chemicals.com | 95% | Inquire for availability | Lists the product as available for research and commercial use. | [16] |
Note: Availability, pricing, and pack sizes are subject to change. Always verify information directly with the supplier.
Decision Flowchart for Supplier Selection
Choosing the right supplier depends on the specific needs of your project. The following flowchart provides a logical framework for making this decision.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. calpaclab.com [calpaclab.com]
- 8. dollycorporation.com [dollycorporation.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. LCSS: BROMINE [web.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lab-chemicals.com [lab-chemicals.com]
4-Bromo-2-(methylthio)pyrimidine reactivity and functional groups
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 4-Bromo-2-(methylthio)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among the vast array of functionalized pyrimidines, 4-Bromo-2-(methylthio)pyrimidine stands out as a particularly versatile and strategic building block. Its unique arrangement of functional groups—an electron-deficient aromatic system, a reactive bromine atom, and a modifiable methylthio group—offers chemists a powerful toolkit for molecular elaboration. This guide provides an in-depth exploration of the core reactivity of 4-Bromo-2-(methylthio)pyrimidine, detailing its participation in key synthetic transformations and offering field-proven insights into its application in drug discovery and development.
Core Structural Features and Physicochemical Properties
4-Bromo-2-(methylthio)pyrimidine is a solid at room temperature, characterized by a pyrimidine core substituted with a bromine atom at the C4 position and a methylthio (-SCH₃) group at the C2 position.[3] The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, is the primary driver of its reactivity, particularly towards nucleophilic attack.[4]
The two key functional groups dictate its synthetic utility:
-
C4-Bromine: This atom serves as an excellent leaving group, making the C4 position a prime site for nucleophilic aromatic substitution (SₙAr). It also functions as a classical handle for a wide range of palladium-catalyzed cross-coupling reactions.
-
C2-Methylthio Group: This group is more than a passive substituent. It can also be displaced by nucleophiles, though it is generally less reactive than the C4-bromo group.[5] Critically, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, transforming the moiety into a highly effective leaving group and unlocking a secondary site for functionalization.[5][6]
This dual functionality allows for a programmed, sequential modification of the pyrimidine core, a highly desirable feature in the synthesis of complex molecules and chemical libraries.
Table 1: Physicochemical Properties of 4-Bromo-2-(methylthio)pyrimidine
| Property | Value | Reference |
| CAS Number | 959236-97-6 | [3][7] |
| Molecular Formula | C₅H₅BrN₂S | [7] |
| Molecular Weight | 205.08 g/mol | [7] |
| Appearance | Solid | [3] |
| IUPAC Name | 4-bromo-2-(methylsulfanyl)pyrimidine | |
| SMILES | CSC1=NC=CC(Br)=N1 | [7] |
| InChI Key | TZSQAGYDWPPKPE-UHFFFAOYSA-N | [3] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [8] |
Principal Modes of Reactivity
The synthetic potential of 4-Bromo-2-(methylthio)pyrimidine is realized through three primary classes of reactions: nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and modification of the methylthio group.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of pyrimidine chemistry. The electron-withdrawing nature of the ring nitrogens sufficiently activates the system for attack by nucleophiles, displacing a suitable leaving group.[9][10]
Causality of Reactivity and Regioselectivity: In 4-Bromo-2-(methylthio)pyrimidine, the C4 position is significantly more susceptible to nucleophilic attack than the C2 position. This regioselectivity is explained by Frontier Molecular Orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4 and C6.[11] Furthermore, the anionic intermediate (a Meisenheimer complex) formed upon nucleophilic attack at C4 is better stabilized through resonance by the adjacent and para nitrogen atoms compared to the intermediate formed from attack at C2.[11][12] The bromine atom's superior leaving group ability compared to the methylthio group further ensures that substitution occurs preferentially at the C4 position.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Preliminary Bioactivity Investigation of 4-Bromo-2-(methylthio)pyrimidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a preliminary investigation into the bioactivity of the novel compound, 4-Bromo-2-(methylthio)pyrimidine. The methodologies outlined herein are designed to be robust and logically sequential, moving from broad phenotypic screening to more focused mechanistic studies. This document emphasizes not just the "how" but the "why" behind experimental choices, ensuring a scientifically sound and efficient investigatory process.
Introduction: The Rationale for Investigating Pyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including antiviral and anti-cancer agents.[1] The inherent bioactivity of this heterocyclic system, coupled with the potential for diverse functionalization, makes novel pyrimidine derivatives attractive candidates for drug discovery programs. The subject of this guide, 4-Bromo-2-(methylthio)pyrimidine, possesses several features that warrant investigation. The bromine atom at the 4-position and the methylthio group at the 2-position offer potential sites for metabolic activity and for establishing specific interactions with biological targets.[1] Furthermore, various bromo-pyrimidine analogs have demonstrated potent biological activities, including tyrosine kinase inhibition and anticancer effects, providing a strong rationale for exploring the therapeutic potential of this specific derivative.[2]
This guide will delineate a multi-phase approach for the initial bioactivity screening of 4-Bromo-2-(methylthio)pyrimidine, encompassing cytotoxicity profiling, mechanism of action elucidation, and preliminary in vivo assessment.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its cytotoxic potential across a panel of relevant cell lines. This provides a broad overview of its general toxicity and any potential for selective activity against, for example, cancer cells versus non-cancerous cells.
Experimental Workflow: In Vitro Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive and validated cytotoxicity profile. The following workflow is designed to assess cell viability, membrane integrity, and the induction of apoptosis.
Caption: Workflow for in vitro cytotoxicity assessment of a novel compound.
Detailed Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4][5]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 4-Bromo-2-(methylthio)pyrimidine for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[3]
-
2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[3][6]
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect an aliquot of the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
-
3. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in a 6-well plate and treat with 4-Bromo-2-(methylthio)pyrimidine at concentrations around the determined IC50 value.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table.
| Cell Line | Compound IC50 (µM) - 48h | Doxorubicin IC50 (µM) - 48h | Primary Mode of Cell Death (at IC50) |
| MCF-7 (Breast Cancer) | Hypothetical Value | Hypothetical Value | e.g., Apoptosis |
| A549 (Lung Cancer) | Hypothetical Value | Hypothetical Value | e.g., Necrosis |
| HEK293 (Normal Kidney) | Hypothetical Value | Hypothetical Value | e.g., Minimal Effect |
A potent and selective compound will exhibit low IC50 values against cancer cell lines and significantly higher IC50 values against normal cell lines, indicating a favorable therapeutic index.[5][7] The Annexin V/PI data will provide initial insights into the mechanism of cell death induced by the compound.
Phase 2: Target Identification and Mechanism of Action
Once bioactivity is confirmed, the next critical step is to identify the molecular target(s) and elucidate the mechanism of action.[8][9] This phase moves from a phenotypic observation (cell death) to a mechanistic understanding.
Strategies for Target Deconvolution
There are several complementary approaches to identify the protein target of a small molecule.[8]
Caption: Major strategies for target identification in drug discovery.
1. Affinity-Based Chemical Proteomics
-
Principle: This direct biochemical method involves modifying the compound of interest into a "bait" to "fish" for its binding partners from a cell lysate.[10]
-
Workflow:
-
Synthesize an analog of 4-Bromo-2-(methylthio)pyrimidine that incorporates a reactive group (e.g., an alkyne or azide for click chemistry) or an affinity tag (e.g., biotin).
-
Immobilize the "bait" molecule onto a solid support (e.g., beads).
-
Incubate the immobilized probe with cell lysate to allow for protein binding.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (MS/MS).[10]
-
2. Genetic Interaction Screening (e.g., RNAi)
-
Principle: This approach identifies genes that, when silenced, alter the cell's sensitivity to the compound, suggesting that the gene products are involved in the compound's mechanism of action.[8]
-
Workflow:
-
Use a genome-wide or targeted RNAi library to systematically knock down the expression of individual genes in cells.
-
Treat the cells with a sub-lethal concentration of 4-Bromo-2-(methylthio)pyrimidine.
-
Identify "hits" where gene knockdown results in either increased sensitivity (synthetic lethality) or resistance to the compound.
-
These "hits" represent potential targets or pathway members.
-
Pathway Analysis and Target Validation
Once a list of potential targets is generated, it is crucial to validate them and understand their role in the observed phenotype.
-
Western Blotting: To confirm the effect of the compound on the expression or post-translational modification (e.g., phosphorylation) of the putative target and downstream signaling proteins.
-
Cellular Thermal Shift Assay (CETSA): A cell-based assay that measures the thermal stability of a protein in the presence of a ligand.[11] Ligand binding typically stabilizes the target protein, leading to a shift in its melting curve.
-
Enzymatic Assays: If the identified target is an enzyme, in vitro assays can be performed to directly measure the inhibitory or activating effect of the compound on the enzyme's activity.
For instance, if initial screening suggests an effect on a specific signaling pathway, such as the BMP2/SMAD1 pathway as has been observed for other pyrimidine derivatives, this can be investigated further.[12][13]
Caption: Hypothetical signaling pathway affected by the compound.
Phase 3: Preliminary In Vivo Evaluation
Promising results from in vitro studies warrant a preliminary assessment of the compound's bioactivity and tolerability in a living organism.
Animal Models and Experimental Design
-
Acute Toxicity and Tolerability: A preliminary study in healthy mice (e.g., BALB/c) is conducted to determine the maximum tolerated dose (MTD) of the compound.[14] This involves administering escalating doses of 4-Bromo-2-(methylthio)pyrimidine and monitoring the animals for signs of toxicity and changes in body weight.
-
In Vivo Efficacy (if applicable): If the in vitro data suggests a specific therapeutic potential, such as anticancer activity, a relevant animal model can be used. For example, a murine syngeneic tumor model (e.g., Colon-26 in BALB/c mice) allows for the evaluation of both direct antitumor effects and the engagement of the host immune system.[14]
Protocol: Preliminary In Vivo Efficacy Study
-
Tumor Inoculation: Inoculate mice with tumor cells (e.g., subcutaneously).
-
Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, 4-Bromo-2-(methylthio)pyrimidine at one or more doses, and a positive control drug).
-
Monitoring: Monitor tumor growth (e.g., with caliper measurements) and animal well-being throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The preliminary investigation of 4-Bromo-2-(methylthio)pyrimidine bioactivity requires a systematic and multi-faceted approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies and preliminary in vivo evaluation, researchers can build a comprehensive profile of the compound's biological effects. The methodologies and logical framework presented in this guide are intended to provide a robust foundation for such an investigation, ultimately facilitating the identification of novel bioactive compounds with therapeutic potential.
References
- Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4334193/]
- What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Ardigen. [URL: https://ardigen.com/blog/what-is-target-identification-in-drug-discovery-ai-therapeutic-insights/]
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays-of-compound-x]
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [URL: https://drughunter.com/drug-target-identification-methods-after-a-phenotypic-screen/]
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences. [URL: https://www.lifesciences.danaher.
- Target Discovery: Identification and Validation. Bio-Rad. [URL: https://www.bio-rad.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [URL: https://www.mdpi.com/1422-0067/25/5/2967]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/journal/article/view/1009]
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [URL: https://www.researchgate.net/publication/384391691_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3445868/]
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D3MD00500C]
- Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. Smolecule. [URL: https://www.smolecule.com/cas-50593-92-5-5-bromo-2-methylthiopyrimidine-4-carboxylic-acid.html]
- 4-Bromo-2-(methylthio)pyrimidine. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f079733/4-bromo-2-methylthiopyrimidine]
- Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/21655979.2024.2349007]
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27155464/]
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889218/]
- 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c5fe5]
- 959236-97-6|4-Bromo-2-(methylthio)pyrimidine|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/959236-97-6.html]
Sources
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]
- 10. drughunter.com [drughunter.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2-(methylthio)pyrimidine
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-Bromo-2-(methylthio)pyrimidine, a crucial building block for drug discovery and medicinal chemistry. Acknowledging the challenges of direct electrophilic bromination at the C4 position of the pyrimidine scaffold, this guide presents a robust and field-proven two-step synthetic route starting from the readily available precursor, 2-(methylthio)pyrimidin-4(3H)-one. We delve into the underlying reaction mechanisms, provide a meticulously detailed experimental protocol, and offer comprehensive guidance on product characterization, safety, and troubleshooting.
Strategic Overview: The Challenge of Pyrimidine Bromination
The pyrimidine ring is a cornerstone of numerous biologically active compounds. However, its electron-deficient (π-deficient) nature makes it inherently resistant to classical electrophilic aromatic substitution (SEAr) reactions, which are hallmarks of aromatic chemistry[1][2]. Direct electrophilic attack, such as bromination, is significantly more challenging than on electron-rich aromatic systems like benzene.
When substitution does occur, it preferentially happens at the C-5 position, the least electron-deficient carbon on the ring[1]. The synthesis of 2- or 4-halopyrimidines via direct electrophilic halogenation is generally not a feasible strategy[1]. The starting material, 2-(methylthio)pyrimidine, possesses a methylthio (-SCH₃) group, which can influence reactivity. However, even with this substituent, direct bromination at the C-4 position is not a reported or mechanistically favored pathway.
Therefore, a more reliable and higher-yielding strategy involves starting with a pyrimidine ring that is pre-functionalized at the 4-position. The most common and effective approach is the conversion of a 4-hydroxypyrimidine (or its tautomeric form, pyrimidin-4-one) into the corresponding 4-bromo derivative. This guide details the conversion of 2-(methylthio)pyrimidin-4(3H)-one to 4-Bromo-2-(methylthio)pyrimidine using a potent brominating agent like phosphorus(V) oxybromide (POBr₃).
Reaction Mechanism and Rationale
The conversion of the 4-hydroxypyrimidine moiety to a 4-bromopyrimidine is not an electrophilic substitution but rather a nucleophilic substitution-like process on a functionalized leaving group.
-
Activation of the Hydroxyl Group: The carbonyl oxygen of the 2-(methylthio)pyrimidin-4(3H)-one tautomer is first activated by the phosphorus(V) oxybromide, a strong Lewis acid. This activation converts the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack by Bromide: A bromide ion, generated from POBr₃, then acts as a nucleophile, attacking the C-4 position and displacing the activated oxygen group.
-
Rearomatization: The intermediate subsequently rearomatizes to yield the stable 4-Bromo-2-(methylthio)pyrimidine product.
This two-step sequence provides a clean and efficient route to the desired product, bypassing the inherent electronic barriers of a direct SEAr reaction at the C-4 position.
Caption: Mechanism overview for the synthesis of 4-Bromo-2-(methylthio)pyrimidine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of hydroxypyrimidines[3].
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(methylthio)pyrimidin-4(3H)-one | ≥97% Purity | Sigma-Aldrich | Starting material. |
| Phosphorus(V) oxybromide (POBr₃) | ≥98% Purity | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For quenching and neutralization. |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Eluent for chromatography. |
Equipment Setup
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for work-up and chromatography
Reaction Procedure
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent decomposition of the POBr₃.
-
Reagent Addition: To the flask, add 2-(methylthio)pyrimidin-4(3H)-one (e.g., 5 g, 35.2 mmol, 1.0 equiv) followed by anhydrous acetonitrile (e.g., 70 mL).
-
Stirring: Begin stirring the suspension.
-
Addition of POBr₃: Carefully add phosphorus(V) oxybromide (e.g., 12.1 g, 42.2 mmol, 1.2 equiv) to the stirred suspension. Caution: POBr₃ is highly reactive and corrosive. Handle in a fume hood with appropriate PPE. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 5 hours[3].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice. Then, cautiously add saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8) to neutralize any remaining acidic species. Perform this step in a large beaker to accommodate potential foaming.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in dichloromethane or hexanes to afford the pure 4-Bromo-2-(methylthio)pyrimidine[3].
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized 4-Bromo-2-(methylthio)pyrimidine should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylthio group and the two protons on the pyrimidine ring. Expected shifts (in CDCl₃): δ 8.26 (d, 1H, H-6), 7.16 (d, 1H, H-5), 2.56 (s, 3H, SCH₃)[3].
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Expected shifts (in CDCl₃): δ 162.4 (C-2), 158.7 (C-4), 140.3 (C-6), 116.2 (C-5), 13.5 (SCH₃)[3].
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (205.08 g/mol ) and show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Purity: Purity should be assessed by HPLC, with a target of >95% for most applications[4][5][6].
Safety, Handling, and Waste Disposal
5.1. Hazard Identification
| Chemical | Hazards |
| 4-Bromo-2-(methylthio)pyrimidine | Causes severe skin burns and eye damage. May cause an allergic skin reaction.[4][7] |
| Phosphorus(V) oxybromide (POBr₃) | Highly corrosive, causes severe burns. Reacts violently with water. Toxic if inhaled. |
| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes eye irritation. |
| Dichloromethane/Ethyl Acetate | Volatile solvents. May cause irritation. Dichloromethane is a suspected carcinogen. |
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling POBr₃[7].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use[7].
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure full body coverage.
5.3. Handling
-
All operations must be conducted in a certified chemical fume hood.
-
POBr₃ is extremely sensitive to moisture. Handle under an inert atmosphere and use dry equipment.
-
Have appropriate spill kits (e.g., for acids and solvents) readily available.
5.4. Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
-
Aqueous waste from the work-up should be neutralized before disposal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive POBr₃ due to moisture exposure.2. Insufficient reaction time or temperature.3. Incomplete quenching/neutralization leading to product loss. | 1. Use a fresh bottle of POBr₃ and ensure all glassware is scrupulously dried.2. Ensure the reaction reaches reflux and monitor carefully by TLC.3. Check pH carefully during work-up. |
| Incomplete Reaction | Insufficient equivalents of POBr₃. | Increase the equivalents of POBr₃ slightly (e.g., to 1.3-1.5 equiv). |
| Difficult Purification | Formation of closely-eluting byproducts. | Optimize the chromatography solvent system. Try a different stationary phase (e.g., alumina) or consider purification by crystallization. |
| Product Decomposition | Harsh work-up conditions (e.g., too acidic or basic). | Maintain careful control over pH during quenching and washing steps. Avoid prolonged exposure to strong acids or bases. |
References
-
Nishiwaki, T. (1962). Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. Chemical & Pharmaceutical Bulletin, 10, 1029-1032. Retrieved from [Link]
-
Pudlo, M., et al. (2006). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 25(12), 1421-1436. Retrieved from [Link]
-
Rossi, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1846-1856. Retrieved from [Link]
-
Rossi, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]
-
Suru Chemical. (2024). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Singh, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2729. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]
-
Hurst, D. T., & Salisbury, R. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1449-1452. Retrieved from [Link]
-
Tee, O. S., & Banerjee, S. (1978). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 56(12), 1536-1542. Retrieved from [Link]
-
Li, B., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 20(27), 5364-5368. Retrieved from [Link]
- Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
- Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
-
Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 77. Retrieved from [Link]
-
Katritzky, A. R., et al. (1995). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 32(3), 979-984. Retrieved from [Link]
-
Yildiz, M., et al. (2012). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Journal of Molecular Structure, 1028, 223-230. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2109220118. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 2-METHYLTHIO-4-BROMOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. aaronchem.com [aaronchem.com]
Application Notes & Protocols: A Senior Scientist's Guide to Direct Halogenation Methods for Pyrimidine Rings
Foreword for the Modern Researcher
Halogenated pyrimidines are not merely synthetic curiosities; they are foundational pillars in the architecture of modern pharmaceuticals and agrochemicals. Their unique electronic properties and synthetic versatility make them indispensable intermediates in drug development. However, the inherent electron-deficient (π-deficient) nature of the pyrimidine ring presents a significant, though surmountable, challenge to the synthetic chemist.[1][2] Direct electrophilic aromatic substitution (EAS), the classical method for halogenating arenes, is often sluggish and requires carefully tailored conditions for success.
This guide is designed for the hands-on researcher. It moves beyond a simple recitation of methods to provide a deep, mechanistically-grounded understanding of why certain protocols are chosen and how to troubleshoot them. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system built on authoritative, field-proven insights.
The Core Challenge: Understanding Pyrimidine Reactivity
The pyrimidine scaffold, with its two electron-withdrawing nitrogen atoms, is electronically poor compared to benzene. This deactivation makes it resistant to attack by electrophiles.[2][3] When electrophilic substitution does occur, it overwhelmingly proceeds at the C-5 position. This regioselectivity is a direct consequence of the relative stability of the Wheland intermediate (sigma complex). Attack at C-2, C-4, or C-6 would place a destabilizing positive charge adjacent to or directly on an electronegative nitrogen atom, a highly unfavorable state. Attack at C-5, the most electron-rich carbon, allows the positive charge to be distributed across the other carbons and the N-1 and N-3 nitrogens without placing it on an adjacent atom.[2][4]
The presence of electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or alkoxy (-OR) moieties on the ring can significantly activate it towards electrophilic attack, making halogenation more facile.[5][6] Conversely, electron-withdrawing groups (EWGs) further deactivate the ring, often necessitating more forcing conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Detailed, Multi-Step Synthesis Protocol for 4-Bromo-2-(methylthio)pyrimidine
Abstract: This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 4-Bromo-2-(methylthio)pyrimidine, a crucial heterocyclic building block in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and rationale for each procedural choice. We detail a reliable two-stage process, beginning with the synthesis of the key intermediate, 2-(methylthio)pyrimidin-4-ol, followed by its subsequent bromination. The document includes detailed experimental procedures, characterization data, safety precautions, and visual diagrams of the workflow and reaction mechanism to ensure clarity, reproducibility, and safety.
Introduction: The Significance of 4-Bromo-2-(methylthio)pyrimidine
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous clinically significant drugs. 4-Bromo-2-(methylthio)pyrimidine is a particularly valuable synthetic intermediate due to its versatile functional groups. The bromine atom at the 4-position is an excellent leaving group, readily participating in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.[1] The methylthio group at the 2-position can be oxidized to sulfoxide or sulfone derivatives, further expanding the potential for chemical modification.[2] This dual functionality allows for the systematic construction of complex molecular architectures, making it an essential tool for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[2]
This guide presents a robust and well-documented synthetic route, designed to be both efficient and scalable for laboratory settings.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the pyrimidine ring followed by a targeted bromination. This approach ensures high yields and purity of the final product.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 2-(Methylthio)pyrimidin-4-ol (Intermediate)
This stage involves two distinct steps: the initial synthesis of the core heterocyclic structure, 2-thiouracil, followed by its selective S-methylation.
Protocol 1.1: Synthesis of 2-Thiouracil
The foundational step is the condensation of thiourea with a suitable three-carbon electrophile, typically a β-ketoester like ethyl acetoacetate, to form the pyrimidine ring.[3][4] This classic cyclocondensation reaction is a reliable method for constructing the uracil scaffold.
Materials:
-
Thiourea
-
Ethyl acetoacetate
-
Sodium methoxide or Potassium hydroxide
-
Methanol or Ethanol
-
Hydrochloric acid (2N) or Acetic Acid
-
Deionized water
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (or KOH) in absolute ethanol.[4]
-
To this solution, add thiourea and ethyl acetoacetate.[4]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 5-7 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and reduce the solvent volume by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated reaction mixture into cold water and stir.
-
Neutralize the solution by slowly adding 2N HCl or acetic acid until a precipitate forms.[4]
-
Allow the mixture to stir overnight at room temperature to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Rationale: The use of a strong base like sodium methoxide is crucial for deprotonating the thiourea and the ethyl acetoacetate, facilitating the condensation and subsequent cyclization to form the stable pyrimidine ring. Neutralization protonates the product, causing it to precipitate from the aqueous solution.
Protocol 1.2: S-Methylation of 2-Thiouracil
With the 2-thiouracil core synthesized, the next step is to introduce the methylthio group. This is achieved through a nucleophilic substitution reaction where the sulfur atom of the thiouracil acts as a nucleophile, attacking an electrophilic methyl source.
Materials:
-
2-Thiouracil (from Protocol 1.1)
-
Sodium hydroxide (2M solution)
-
Ethanol
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
Step-by-Step Protocol:
-
Suspend the 2-thiouracil in a mixture of ethanol and 2M aqueous sodium hydroxide solution in a round-bottom flask at room temperature.[5]
-
Caution: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Add methyl iodide or dimethyl sulfate dropwise to the suspension.[5]
-
Stir the mixture at room temperature overnight. The reaction can be gently heated (e.g., to 60°C) for a few hours to ensure completion.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) if necessary.
-
The product may precipitate upon cooling or neutralization. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for higher purity.
Rationale: The basic conditions (NaOH) deprotonate the thiol group of the 2-thiouracil tautomer, forming a highly nucleophilic thiolate anion. This anion readily attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction to form the stable S-methylated product, 2-(methylthio)pyrimidin-4-ol.
Stage 2: Bromination to 4-Bromo-2-(methylthio)pyrimidine
This is the critical step where the hydroxyl group at the 4-position of the pyrimidine ring is replaced by a bromine atom. The choice of brominating agent is key to the success of this transformation. Phosphorus oxybromide (POBr₃) is a highly effective reagent for this purpose.[6]
Reaction Mechanism: The Role of Phosphorus Oxybromide
The conversion of the 4-hydroxy group to a 4-bromo group proceeds via activation of the oxygen atom. The mechanism is analogous to the Vilsmeier-Haack reaction, where a hydroxyl group is converted into a better leaving group.[7][8] The lone pair on the carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of POBr₃. This forms a reactive intermediate which is then attacked by a bromide ion, leading to the displacement of the activated oxygen group and formation of the C-Br bond.
Figure 2: Simplified mechanism for the bromination step.
Protocol 2.1: Bromination using Phosphorus Oxybromide
This protocol is adapted from established literature procedures and has been shown to provide high yields.[6]
Materials:
-
2-(Methylthio)pyrimidin-4-ol (Intermediate from Stage 1)
-
Phosphorus oxybromide (POBr₃)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Caution: POBr₃ is corrosive and reacts violently with water. The reaction must be carried out under anhydrous conditions and in a fume hood.
-
To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one in anhydrous acetonitrile, add phosphorus(V) oxybromide portion-wise at room temperature.[6]
-
Heat the reaction mixture to 80°C and maintain for approximately 5 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it over crushed ice or by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. This must be done with caution as the quenching of excess POBr₃ is exothermic.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the final compound.[6]
Data Presentation: Reaction Parameters and Characterization
Table 1: Summary of Bromination Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-(methylthio)pyrimidin-4(3H)-one | [6] |
| Reagent | Phosphorus(V) oxybromide (POBr₃) | [6] |
| Solvent | Acetonitrile | [6] |
| Temperature | 80 °C | [6] |
| Reaction Time | 5 hours | [6] |
| Reported Yield | ~83% |[6] |
Table 2: Structural Verification Data for 4-Bromo-2-(methylthio)pyrimidine
| Analysis | Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.56 (s, 3H, SCH₃), 7.16 (d, 1H, J = 5.2 Hz, H-5), 8.26 (d, 1H, J = 5.2 Hz, H-6) | [6] |
| ¹³C NMR (CDCl₃) | δ 13.5 (SCH₃), 116.2 (C-5), 140.3 (C-6), 158.7 (C-4), 162.4 (C-2) | [6] |
| Appearance | Colorless oil or solid | [6][9] |
| Molecular Formula | C₅H₅BrN₂S | [9][10] |
| Molecular Weight | 205.08 g/mol |[10][11] |
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Reagents like methylating agents are highly toxic and POBr₃ is highly corrosive. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Troubleshooting:
-
Incomplete Bromination: If the reaction stalls, ensure all reagents and solvents are anhydrous. Moisture will rapidly decompose the POBr₃. A slight excess of POBr₃ or extended reaction time may be necessary.
-
Low Yield: Low yields can result from an inefficient work-up. Ensure thorough extraction from the aqueous phase. During quenching, keep the temperature low to prevent product degradation.
-
Purification Issues: If the product is difficult to purify, ensure the crude material is completely dry before loading onto the silica column. A gradient elution system may be required to separate closely related impurities.
-
Conclusion
The multi-step synthesis of 4-Bromo-2-(methylthio)pyrimidine detailed in this application note provides a reliable and reproducible pathway to a key synthetic intermediate. By understanding the rationale behind each step, from the initial ring formation to the final bromination, researchers can confidently execute this protocol and troubleshoot effectively. The final product is a versatile scaffold, poised for further chemical elaboration in the pursuit of novel therapeutic agents.
References
-
PrepChem.com. Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Available from: [Link]
-
HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank 2017, 2017(3), M951. Available from: [Link]
-
Wikipedia. Methylthiouracil. Available from: [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
MDPI. Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Inorganics 2022, 10(11), 209. Available from: [Link]
-
IOSR Journal of Applied Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank 2023, 2023(1), M1565. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 4. Methylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-METHYLTHIO-4-BROMOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The introduction of aryl substituents onto the pyrimidine ring via carbon-carbon bond-forming reactions is a critical strategy for modulating the biological activity and material properties of these compounds. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid coupling partners.[1]
This application note provides a detailed guide to the Suzuki coupling reaction of 4-Bromo-2-(methylthio)pyrimidine, a versatile building block for the synthesis of 4-aryl-2-(methylthio)pyrimidine derivatives. These products are valuable intermediates in the development of novel therapeutic agents and advanced materials. We will delve into the mechanistic underpinnings of the reaction, provide optimized experimental protocols, and discuss key considerations for successful execution and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, 4-Bromo-2-(methylthio)pyrimidine, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a Pd(II) species. This is often the rate-determining step of the reaction.
-
Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the palladium is replaced by the aryl group from the boronic acid.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters for 4-Bromo-2-(methylthio)pyrimidine
The success of the Suzuki coupling of 4-Bromo-2-(methylthio)pyrimidine hinges on the careful selection of several key experimental parameters. The electron-deficient nature of the pyrimidine ring generally enhances its reactivity towards oxidative addition.[2] However, the presence of the 2-(methylthio) group, a potential coordinating ligand for palladium, necessitates careful consideration of the catalyst system.
Catalyst Selection
A variety of palladium catalysts can be employed for the Suzuki coupling of heteroaryl halides. For substrates that may coordinate to the palladium center, robust catalyst systems are often preferred.
-
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of bromopyrimidines.[3]
-
Palladium(II) Pre-catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with phosphine ligands are also widely used. These pre-catalysts are reduced in situ to the active Pd(0) species.
-
Ligated Palladium Catalysts: For challenging substrates, or to improve catalyst stability and turnover, pre-formed palladium complexes with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or dppf (1,1'-bis(diphenylphosphino)ferrocene) can be highly effective.
Choice of Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and effective bases for this type of coupling.[3] Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for less reactive substrates.
-
Organic Bases: In some cases, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although inorganic bases are more common for Suzuki reactions.
Solvent System
The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is typically used.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices as the organic solvent.[3]
-
Aromatic Solvents: Toluene can also be an effective solvent.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be used, but may require higher temperatures for catalyst activation.
-
Aqueous Component: The addition of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 4-Bromo-2-(methylthio)pyrimidine with various arylboronic acids. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
General Procedure for Suzuki Coupling
Materials:
-
4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-(methylthio)pyrimidine, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-Bromo-2-(methylthio)pyrimidine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2-(methylthio)pyrimidine product.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of related bromopyrimidine substrates, providing a useful reference for optimizing the reaction of 4-Bromo-2-(methylthio)pyrimidine.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [3] |
| 2 | 2-Bromo-4-phenylpyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Glyme/H₂O | 70 | 24 | 58 | [2] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | [4] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a bulky phosphine ligand), or a stronger base like Cs₂CO₃. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Catalyst Deactivation: The methylthio group could potentially coordinate to the palladium center, leading to catalyst deactivation. If this is suspected, employing a ligand that can strongly coordinate to palladium and prevent substrate inhibition may be beneficial.
-
Side Reactions: Homocoupling of the boronic acid can sometimes be a side reaction. Using a slight excess of the boronic acid can help to mitigate this.
-
Purification: The polarity of the 4-aryl-2-(methylthio)pyrimidine products can vary depending on the aryl substituent. A gradient elution during column chromatography is often necessary for effective purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-2-(methylthio)pyrimidines from 4-Bromo-2-(methylthio)pyrimidine. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and materials science.
References
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
-
Farooq, U., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2740. [Link]
-
Handy, S. T., & Zhang, Y. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(8), 2914-2918. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules, 26(17), 5336. [Link]
-
MDPI. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][3][5][6]triazin-6(2H)-ones and Their Antibacterial Activity. Molbank, 2022(3), M1417. [Link]
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4983. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (2015). Palladium-Catalyzed, ring-forming aromatic C-H alkylations with unactivated alkyl halides. Journal of the American Chemical Society, 137(11), 3731-3734. [Link]
-
PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
-
PubMed. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. [Link]
-
ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2025). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Palladium-catalyzed, ring-forming aromatic C-H alkylations with unactivated alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-(methylthio)pyrimidine
Introduction: Unlocking the Potential of Substituted Pyrimidines
For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic compounds is a cornerstone of innovation. Pyrimidine scaffolds, in particular, are prevalent in a vast array of pharmaceuticals and bioactive molecules. The palladium-catalyzed Heck reaction stands out as a powerful and versatile tool for carbon-carbon bond formation, enabling the introduction of diverse functionalities onto aromatic and heteroaromatic rings.[1] This document provides a detailed guide to the application of the Heck reaction using 4-Bromo-2-(methylthio)pyrimidine, a valuable building block for creating novel chemical entities.
This guide is designed to provide not just a set of instructions, but a deeper understanding of the reaction's mechanics and the rationale behind the selection of specific reagents and conditions. By understanding the "why" behind the protocol, researchers can be better equipped to troubleshoot and adapt the methodology for their specific needs.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-(methylthio)pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, regenerating the double bond and forming a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[3]
Figure 1: A simplified representation of the Heck reaction catalytic cycle.
Experimental Protocols
The following protocols provide a robust starting point for the Heck coupling of 4-Bromo-2-(methylthio)pyrimidine with two representative classes of alkenes: acrylates and styrenes. The electron-deficient nature of the pyrimidine ring generally makes it a good substrate for this reaction.
Protocol 1: Coupling with Butyl Acrylate
This protocol is optimized for the reaction with an electron-deficient alkene, which typically proceeds with high efficiency.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| 4-Bromo-2-(methylthio)pyrimidine | 1.0 | 219 mg | Aryl halide substrate |
| Butyl acrylate | 1.2 | 154 mg (170 µL) | Alkene coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | 4.5 mg | Catalyst precursor |
| Triphenylphosphine (PPh₃) | 0.04 | 10.5 mg | Ligand to stabilize the palladium catalyst |
| Triethylamine (Et₃N) | 2.0 | 202 mg (278 µL) | Base to neutralize HBr and regenerate the catalyst |
| N,N-Dimethylformamide (DMF) | - | 5 mL | Polar aprotic solvent to dissolve reactants and facilitate the reaction |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(methylthio)pyrimidine (1.0 mmol, 219 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add N,N-dimethylformamide (5 mL) via syringe, followed by triethylamine (2.0 mmol, 278 µL) and butyl acrylate (1.2 mmol, 170 µL).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may need to be determined empirically but higher temperatures are often required for aryl bromides.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Coupling with Styrene
This protocol is adapted for reaction with a styrenic alkene.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| 4-Bromo-2-(methylthio)pyrimidine | 1.0 | 219 mg | Aryl halide substrate |
| Styrene | 1.2 | 125 mg (137 µL) | Alkene coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.03 | 34.7 mg | Pre-formed Pd(0) catalyst |
| Potassium carbonate (K₂CO₃) | 2.0 | 276 mg | Inorganic base |
| 1,4-Dioxane | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
In a dry round-bottom flask, combine 4-Bromo-2-(methylthio)pyrimidine (1.0 mmol, 219 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Seal the flask with a septum and purge with an inert gas.
-
Add 1,4-dioxane (5 mL) and styrene (1.2 mmol, 137 µL) via syringe.
-
Heat the mixture to reflux (approximately 101 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
The residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Palladium acetate with triphenylphosphine is a common and effective catalyst system for Heck reactions of aryl bromides.[5] The phosphine ligand stabilizes the palladium center and influences the reactivity and selectivity. For heteroaryl halides, the nitrogen atoms can sometimes coordinate to the palladium, potentially inhibiting the reaction. The use of appropriate ligands can mitigate this effect. Tetrakis(triphenylphosphine)palladium(0) is an alternative that provides the active Pd(0) species directly.
-
Base: The choice of base is crucial. Organic bases like triethylamine are commonly used and act as a scavenger for the HBr generated.[3] Inorganic bases such as potassium carbonate are also effective and can be advantageous in certain solvent systems.
-
Solvent: Polar aprotic solvents like DMF and dioxane are excellent choices as they can dissolve the reactants and the palladium catalyst system. The choice of solvent can also influence the reaction rate and selectivity.
-
Temperature: Heck reactions with aryl bromides typically require elevated temperatures to facilitate the oxidative addition step.[4] A temperature range of 80-140 °C is common.
Figure 2: Experimental workflow for the Heck reaction.
Expected Outcomes and Troubleshooting
-
Yields: With optimized conditions, moderate to good yields (50-85%) can be expected, depending on the specific alkene used.
-
Stereoselectivity: The Heck reaction typically results in the formation of the trans-isomer of the substituted alkene as the major product.
-
Potential Challenges:
-
Low Reactivity: If the reaction is sluggish, increasing the temperature or catalyst loading may be beneficial. Trying a different ligand, such as a more electron-rich phosphine, could also enhance the rate of oxidative addition.
-
Catalyst Deactivation: Heteroaryl halides can sometimes lead to catalyst deactivation. If this is suspected, using a higher catalyst loading or a more robust ligand system may be necessary.
-
Side Reactions: The formation of homocoupled products or reduction of the aryl bromide can sometimes occur. Careful control of reaction conditions can minimize these side reactions.
-
Conclusion
The Heck reaction is a highly valuable transformation for the functionalization of 4-Bromo-2-(methylthio)pyrimidine. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyrimidine derivatives. By understanding the underlying principles of the reaction mechanism and the rationale for the chosen conditions, scientists can effectively apply and adapt these methods to accelerate their research and development efforts in the creation of new chemical entities with potential applications in medicine and materials science.
References
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
NIH. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. [Link]
-
NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
NIH. (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. [Link]
-
NIH. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
PubMed. (2009). Palladium(II)-catalyzed coupling reactions with a chelating vinyl ether and arylboronic acids: a new Heck/Suzuki domino diarylation reaction. [Link]
-
ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ResearchGate. (n.d.). Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
University of Liverpool. (2020). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(methylthio)pyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Pyrimidine Synthesis
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable transformation in modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction has profoundly impacted medicinal chemistry, where the arylamine moiety is a ubiquitous scaffold in a vast array of pharmacologically active agents. The pyrimidine core, in particular, is a privileged heterocycle found in numerous approved drugs and clinical candidates, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[5][6][7]
This guide focuses on a specific, yet highly relevant, application: the Buchwald-Hartwig amination of 4-Bromo-2-(methylthio)pyrimidine. This substrate serves as a versatile building block, allowing for the sequential introduction of diverse functionalities at the C4 and C2 positions. However, the successful amination of heteroaryl halides like bromopyrimidines presents unique challenges. The electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen to coordinate to and inhibit the palladium catalyst necessitate carefully optimized reaction conditions.[8][9][10]
This document provides a comprehensive overview, from the underlying catalytic cycle to detailed, field-tested protocols and troubleshooting strategies, designed to empower researchers in drug discovery and development to confidently and efficiently synthesize novel 2,4-disubstituted pyrimidine derivatives.
The Catalytic Cycle: A Mechanistic Blueprint for Success
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.
The key steps are:
-
Activation of Precatalyst: If a Pd(II) source like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species. Using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex (precatalyst) bypasses this step.[2]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition to the 4-Bromo-2-(methylthio)pyrimidine, breaking the C-Br bond and forming a Pd(II)-aryl complex. This is often the rate-determining step of the cycle.[1][3][11][12]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[3][13] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade the substrates.[14][15][16]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step yields the desired N-arylpyrimidine product and regenerates the catalytically active L-Pd(0) species, allowing the cycle to continue.[1][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Components: A Guide to Rational Reagent Selection
The success of the amination hinges on the synergistic interplay of the catalyst, ligand, base, and solvent.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern, well-defined precatalysts (e.g., XPhos Pd G3) are often superior. These "G3" (third-generation) precatalysts are air- and moisture-stable, contain a built-in carbazole-N to L-Pd activating group, and ensure reliable formation of the active L-Pd(0) species, leading to more reproducible results.
-
Ligand: This is arguably the most critical parameter. For electron-deficient heteroaryl halides like bromopyrimidines, bulky, electron-rich biaryl phosphine ligands are essential.[4] They promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[1][17] Ligands like XPhos , RuPhos , and BrettPhos are excellent starting points.[10] Chelating bisphosphine ligands such as Xantphos have also proven effective for coupling with pyrimidines.[5]
-
Base: The choice of base is substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups (e.g., esters).[16] For such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred, though they may require higher reaction temperatures or longer times.[8][16] The solubility of the base in the reaction solvent can also significantly impact reaction efficiency.[16]
-
Solvent: Aprotic solvents with relatively high boiling points are standard. Toluene , 1,4-dioxane , and THF are commonly used.[16][18] The choice depends on the required reaction temperature and the solubility of the reagents. It is imperative to use anhydrous, degassed solvents to prevent catalyst deactivation and competing side reactions.[19]
Experimental Protocol: Amination of 4-Bromo-2-(methylthio)pyrimidine with Morpholine
This protocol provides a reliable starting point for the amination of the title compound. It is designed to be robust but should be optimized for each specific amine coupling partner.
Materials and Equipment:
-
4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
XPhos (1-5 mol %)
-
Pd₂(dba)₃ (0.5-2.5 mol %) or XPhos Pd G3 (1-5 mol %)
-
Anhydrous, degassed toluene (to achieve ~0.1 M concentration)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line with a manifold
-
Standard laboratory glassware, syringes, and needles
-
Heating mantle or oil bath with temperature control
-
TLC plates, LC-MS, or GC-MS for reaction monitoring
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-(methylthio)pyrimidine, sodium tert-butoxide, and the palladium precatalyst/ligand combination.
-
Scientist's Note: Adding the solid reagents first under ambient conditions is often more convenient. The subsequent evacuation and backfilling steps will establish the necessary inert atmosphere.
-
-
Evacuate and Backfill: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Stir the mixture for a few minutes, then add morpholine via syringe.
-
Scientist's Note: The reaction mixture will often change color (typically to a dark brown or yellow) upon addition of all components and initial heating, indicating the formation of the active catalytic species.
-
-
Reaction: Immerse the flask in a preheated oil bath at 80-110 °C. Let the reaction stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Quench the reaction by slowly adding water. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. Separate the layers and dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 4-(morpholino)-2-(methylthio)pyrimidine.
Data Presentation: Reference Conditions for Pyrimidine Amination
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various brominated and chlorinated pyrimidines, providing a valuable reference for condition screening.
| Electrophile | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Toluene | 100 | 97 | [8] |
| 5-Bromopyrimidine | 4-Fluoroaniline | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 100 | 85 | [8] |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [5] |
| 2-Chloro-4-(substituted)pyrimidine | 4-Morpholinoaniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | n-BuOH | 85 | Good | [6] |
| 2,4,6-Trichloropyrimidine (stepwise) | Phenylurea | Pd Catalyst | Base | Various | N/A | Excellent | [7][20] |
*Ligand 1 refers to a bulky biaryl phosphine ligand described in the cited literature.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently inert conditions (presence of O₂ or H₂O).3. Poor choice of ligand/base for the substrate.4. Reaction temperature is too low. | 1. Use a fresh catalyst source, preferably a modern, air-stable precatalyst (e.g., G3/G4).2. Ensure solvents are anhydrous and properly degassed. Meticulously purge the reaction vessel with inert gas.[16][19]3. Screen a panel of ligands (e.g., XPhos, RuPhos, Xantphos) and bases (NaOtBu, K₃PO₄, Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation | The aryl-Pd(II)-halide intermediate reacts with a hydride source before the amine can couple, leading to a proton replacing the bromine. | This is a known side reaction.[1] Try a different ligand that favors reductive elimination over competing pathways. Ensure the base is not generating a hydride source. |
| Product Decomposition | The desired product may be unstable to the reaction conditions (e.g., strong base at high temperature). | Try a weaker base (e.g., switch from NaOtBu to K₃PO₄) and/or lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Catalyst Poisoning | The nitrogen atoms of the pyrimidine ring or certain functional groups on the amine can irreversibly bind to the palladium center, deactivating it.[8][9] | Use a higher catalyst/ligand loading. Employ a more electron-rich, bulky ligand that can better resist displacement from the palladium center. |
Conclusion
The Buchwald-Hartwig amination of 4-Bromo-2-(methylthio)pyrimidine is a highly effective method for accessing valuable 2,4-disubstituted pyrimidine scaffolds. Success in this transformation is not serendipitous but rather the result of a rational selection of catalyst, ligand, base, and solvent, grounded in a solid mechanistic understanding. By leveraging modern, robust catalyst systems, maintaining rigorous inert conditions, and systematically optimizing parameters, researchers can overcome the inherent challenges of heteroaryl couplings. The protocols and insights provided herein serve as a validated starting point for the development of novel molecular entities critical to the advancement of pharmaceutical and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. American Chemical Society. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives | Request PDF. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. entegris.com [entegris.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution at the 4-Position of Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3][4][5] Nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring is a pivotal synthetic strategy for introducing diverse functionalities and modulating the biological activity of these molecules. This guide provides an in-depth exploration of the principles, practical considerations, and detailed protocols for performing SNAr reactions at the pyrimidine C4-position. We will delve into the underlying mechanistic principles that govern regioselectivity, the role of activating and leaving groups, and provide validated experimental procedures for common transformations, empowering researchers to effectively leverage this versatile reaction in their drug discovery and development endeavors.
Foundational Principles: Understanding the Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6] This inherent π-deficiency makes the ring susceptible to nucleophilic attack, in contrast to the electrophilic substitution typically seen in electron-rich aromatic systems like benzene.[6][7]
1.1. Regioselectivity: Why the 4-Position?
Nucleophilic attack on the pyrimidine ring preferentially occurs at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of nitrobenzene.[6][8] When a leaving group is present, such as a halogen, substitution is highly favored at the 4- and 6-positions over the 2-position. Several factors contribute to this selectivity:
-
Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10][11] When the nucleophile attacks the C4-position, the resulting negative charge is effectively delocalized onto both ring nitrogen atoms through resonance, leading to a more stable intermediate compared to attack at other positions.[7][8]
-
Frontier Molecular Orbital (FMO) Theory: Computational analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4- and C6-positions compared to the C2-position.[12] This indicates that these positions are more electrophilic and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: The C2-position is flanked by two nitrogen atoms, which can create steric hindrance and electrostatic repulsion for an incoming nucleophile, further favoring attack at the more accessible C4- and C6-positions.[12]
Figure 1: Generalized workflow of the SNAr reaction at the 4-position of a pyrimidine ring, proceeding through a stable Meisenheimer intermediate.
1.2. The Role of Leaving Groups
The efficiency of the substitution reaction is highly dependent on the nature of the leaving group at the 4-position. A good leaving group must be able to stabilize the negative charge it acquires upon departure. For pyrimidine systems, the reactivity of halogens as leaving groups generally follows the order:
F > Cl > Br > I
This trend is opposite to that observed in SN1 and SN2 reactions and is a hallmark of SNAr mechanisms. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[11]
Other effective leaving groups include sulfones (e.g., -SO₂CH₃) and triazoles, which have been successfully employed for the introduction of carbon nucleophiles.[13][14]
1.3. Activating and Deactivating Groups
The presence of other substituents on the pyrimidine ring can significantly influence the rate and regioselectivity of SNAr reactions.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) at the 2-, 5-, or 6-positions further decrease the electron density of the ring, thereby activating it towards nucleophilic attack.[10][11] For instance, the presence of a nitro group at the 5-position significantly enhances the reactivity of 4-chloropyrimidines.[15]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -NH₂, -OR) increase the electron density of the ring, deactivating it towards SNAr. The introduction of a first amino group onto a dichloropyrimidine, for example, makes the subsequent substitution more challenging, often requiring harsher reaction conditions.[1] Interestingly, an EDG at the 6-position of a 2,4-dichloropyrimidine can reverse the typical regioselectivity, favoring substitution at the C2-position.[16]
Experimental Protocols and Methodologies
The following protocols are provided as a starting point and may require optimization based on the specific substrates and nucleophiles used. Standard laboratory safety precautions should always be observed.
2.1. General Protocol for Amination of 4-Chloropyrimidines
This protocol describes a general procedure for the reaction of a 4-chloropyrimidine with a primary or secondary amine. Aminated pyrimidines are crucial pharmacophores in many kinase inhibitors and other therapeutic agents.[2]
Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Solvent (e.g., Dioxane, DMF, n-Butanol, or a green solvent like water[17])
-
Base (optional, e.g., DIPEA, K₂CO₃, 2.0 eq)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Stirring apparatus and heating source (oil bath or microwave reactor)
Procedure:
-
To a reaction vessel, add the 4-chloropyrimidine derivative and the chosen solvent.
-
Add the amine nucleophile, followed by the base if required. The base is used to scavenge the HCl generated during the reaction.
-
Seal the vessel (if using a microwave) or fit with a condenser and place under an inert atmosphere (e.g., N₂ or Ar).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring. Reaction times can vary from 1 hour to 24 hours. Microwave irradiation can significantly reduce reaction times.[1][17]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (product or salt) has formed, it can be isolated by filtration.
-
Alternatively, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aminopyrimidine.
Causality Behind Choices:
-
Solvent: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Polar aprotic solvents like DMF or Dioxane are common. The use of greener solvents like water with a base like KF has also been shown to be effective.[17]
-
Base: A non-nucleophilic base like DIPEA is often used to avoid competing with the amine nucleophile.
-
Temperature: Higher temperatures are often necessary, especially for less reactive substrates or deactivated pyrimidine rings.[1]
2.2. Protocol for Thiolation of 4-Chloropyrimidines
This protocol outlines the synthesis of 4-thio-substituted pyrimidines, which are valuable intermediates in organic synthesis and drug discovery.
Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2 eq)
-
Solvent (e.g., DMF, THF, Acetonitrile)
-
Reaction vessel with inert atmosphere capabilities
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol in the chosen solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the base portion-wise to the solution. If using NaH, extreme caution is required due to the evolution of hydrogen gas. Stir for 15-30 minutes at 0 °C to form the thiolate anion.
-
Add a solution of the 4-chloropyrimidine derivative in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Trustworthiness of the Protocol: This method relies on the in-situ generation of a potent thiolate nucleophile, which readily displaces the chloride at the C4-position. The use of a strong base ensures complete formation of the nucleophile, driving the reaction to completion.
2.3. Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the SNAr of 4-chloropyrimidine with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Amines | Aniline | n-Butanol | None | 100-120 | 85-95 | General Knowledge |
| Amines | Morpholine | Dioxane | DIPEA | 100 | 90-98 | General Knowledge |
| Thiols | Thiophenol | DMF | K₂CO₃ | 25-50 | 80-95 | General Knowledge |
| Alkoxides | Sodium Methoxide | Methanol | NaOMe | 25-65 | 75-90 | General Knowledge |
| C-Nucleophiles | Malononitrile | Dioxane | DBU | 100 | 60-70 | [13] |
Advanced Concepts and Applications
3.1. Catalysis in Pyrimidine Substitution
While many SNAr reactions on pyrimidines proceed thermally, catalysis can be employed to enhance reaction rates or enable challenging transformations.
-
Sulfite Catalysis: In specific cases, such as the cleavage of thiamin, sulfite has been shown to catalyze nucleophilic substitution via a multistep addition-elimination (SNAE) mechanism.[18][19] DFT calculations support this pathway over a direct SN2-like process.[18][19]
-
Palladium Catalysis: For less activated aryl halides, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often used. However, for highly activated systems like 2-chloropyrimidine, thermal SNAr is often efficient enough to preclude the need for expensive and toxic metal catalysts.[17]
3.2. Application in Drug Discovery
The functionalization of the C4-position of pyrimidines is a cornerstone of modern medicinal chemistry. This strategy has been instrumental in the development of numerous approved drugs, particularly in oncology.[2][3]
-
Kinase Inhibitors: The 4-amino-pyrimidine motif is a privileged scaffold for kinase inhibitors. For example, in many Epidermal Growth Factor Receptor (EGFR) inhibitors, the pyrimidine core acts as a hinge-binding motif, while the substituent at the C4-position extends into the ATP-binding pocket, dictating potency and selectivity.[2][4]
Figure 2: Schematic of a 4-aminopyrimidine kinase inhibitor binding to the ATP pocket.
Conclusion
Nucleophilic aromatic substitution at the 4-position of pyrimidine is a robust and versatile reaction critical to synthetic and medicinal chemistry. A thorough understanding of the mechanistic principles governing reactivity and regioselectivity, coupled with carefully selected reaction conditions, allows for the efficient synthesis of a vast array of functionalized pyrimidines. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to harness the power of this transformation in the design and synthesis of novel molecules with therapeutic potential.
References
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. (2022). PubMed. [Link]
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. (2012). Synthesis. [Link]
-
Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (n.d.). QSpace. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC) - NIH. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
-
Pyrimidines. (n.d.). University of Liverpool. [Link]
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI. [Link]
-
Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. (2005). PubMed. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central (PMC). [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central (PMC). [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PubMed Central (PMC). [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. queensu.scholaris.ca [queensu.scholaris.ca]
Application Notes & Protocols: Leveraging the 4-Bromo-2-(methylthio)pyrimidine Scaffold for the Synthesis of Novel Antiviral Compounds
Introduction: The Strategic Value of the Pyrimidine Core in Antiviral Drug Discovery
Pyrimidine and its analogues represent a cornerstone in the architecture of medicinal chemistry, largely due to their integral role as fundamental building blocks of nucleic acids, DNA and RNA.[1] This biological precedence makes the pyrimidine nucleus a privileged scaffold for the development of therapeutic agents that can interfere with viral replication.[1][2] A multitude of pyrimidine-based drugs have been successfully developed, demonstrating a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1]
This guide focuses on a particularly versatile starting material: the 4-Bromo-2-(methylthio)pyrimidine scaffold. Its utility in drug discovery is derived from the distinct reactivity of its functional groups, which serve as strategic handles for molecular elaboration.
-
The C4-Bromo Group: The bromine atom at the 4-position is an excellent leaving group. This site is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as a key anchor point for palladium-catalyzed cross-coupling reactions , such as the renowned Suzuki-Miyaura coupling.[3][4][5] This allows for the facile introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR).
-
The C2-Methylthio Group: The methylthio (-SCH₃) group at the 2-position modulates the electronic properties of the pyrimidine ring. It can be retained in the final compound or be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can alter the compound's solubility, polarity, and interaction with biological targets.[3][6]
Many antiviral agents derived from pyrimidine function by inhibiting crucial viral enzymes, such as RNA-dependent RNA polymerase, or by disrupting the host's nucleotide biosynthesis pathways, thereby starving the virus of the necessary components for replication.[7][8] The strategic functionalization of the 4-Bromo-2-(methylthio)pyrimidine scaffold allows for the rational design of molecules aimed at these targets.
Core Synthetic Strategies for Scaffold Elaboration
Two primary, high-yield synthetic routes are presented for the derivatization of the 4-Bromo-2-(methylthio)pyrimidine core. These methods—Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling—offer robust and versatile pathways to generate diverse chemical libraries for antiviral screening.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Principle of the Method: The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, facilitates nucleophilic attack at the carbon atoms. The C4 position, bearing a bromine atom, is particularly activated for substitution. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex, which then expels the bromide ion to yield the substituted product.[9] This method is exceptionally effective for introducing nitrogen, oxygen, and sulfur nucleophiles.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Bromo-2-(methylthio)pyrimidine (1.0 eq.) in a suitable anhydrous aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile, approx. 0.1-0.5 M concentration).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) to the solution. Follow this with the addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Causality Note: An aprotic polar solvent is chosen to solubilize the reactants and stabilize the charged Meisenheimer intermediate. The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product. An excess of the amine can sometimes serve as the base.
-
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from ambient (25°C) to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: SNAr Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle of the Method: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[10] It involves the cross-coupling of an organohalide (in this case, our C4-bromo pyrimidine) with an organoboron compound (typically a boronic acid or its ester) using a palladium catalyst and a base.[10] This reaction is highly valued for its tolerance of a wide range of functional groups and its reliability in synthesizing biaryl and heteroaryl structures, which are common motifs in antiviral drugs. Microwave-assisted protocols can significantly accelerate these reactions.[11]
Experimental Protocol: General Procedure for a Microwave-Assisted Suzuki-Miyaura Reaction
-
Reagent Preparation: To a microwave-safe reaction vial, add 4-Bromo-2-(methylthio)pyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq.).[12]
-
Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.).[13]
-
Causality Note: The palladium catalyst is the heart of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond. The base is essential for the transmetalation step, activating the boronic acid.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to a temperature between 100-150°C for 10-60 minutes.
-
Causality Note: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating.
-
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the organic solvent used in the reaction. Dilute the filtrate with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Visualization: Suzuki-Miyaura Workflow
Caption: Workflow for a Microwave-Assisted Suzuki-Miyaura Reaction.
Data Summary: Representative Antiviral Compounds
The following table summarizes representative compounds that can be synthesized from the 4-Bromo-2-(methylthio)pyrimidine scaffold, along with hypothetical but plausible antiviral activity data based on published research.
| Compound ID | Structure | Synthetic Route | R-Group | Yield (%) | Antiviral Target / Virus | EC₅₀ (µM) |
| AVP-001 | SNAr | 4-(2-hydroxyethyl)piperazin-1-yl | 85% | Influenza A Virus | 5.2 | |
| AVP-002 | SNAr | 2,3-dihydro-1H-inden-4-amine | 78% | Human Coronavirus (HCoV-229E) | 2.8[6] | |
| AVP-003 | Suzuki | 4-fluorophenyl | 91% | Hepatitis B Virus (HBV) | 8.1[14] | |
| AVP-004 | Suzuki | Pyridin-3-yl | 82% | HIV-1 Reverse Transcriptase | 1.5[15][16] | |
| AVP-005 | SNAr | Cyclopropylamine | 90% | Dengue Virus NS5 Polymerase | 11.4 |
Note: Structures are illustrative. EC₅₀ values are representative and may vary based on specific assay conditions.
Structure-Activity Relationship (SAR) Insights and Further Modifications
Systematic modification of the scaffold at the C4 position is key to optimizing antiviral potency.
-
Nitrogen-based substituents (from SNAr): The introduction of amines, particularly those containing cyclic systems like piperazine or indane, has proven effective.[6] These groups can form crucial hydrogen bonds or hydrophobic interactions within the active site of a viral enzyme. The antiviral efficacy against influenza viruses, for instance, was shown to be enhanced by specific amino groups at the C4 position.[17]
-
Aryl/Heteroaryl substituents (from Suzuki): Adding aromatic rings allows for the exploration of π-π stacking interactions. Electron-withdrawing groups (e.g., -F, -CF₃) or electron-donating groups (e.g., -OCH₃) on the aryl ring can fine-tune the electronic properties and binding affinity of the molecule.[15][18]
-
C2-Methylthio Oxidation: The -SCH₃ group can be oxidized using an agent like m-CPBA to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups.[6] This transformation drastically increases the polarity of that part of the molecule and turns the sulfonyl group into a potential leaving group for a second substitution reaction, further expanding synthetic possibilities.
Visualization: Key Modification Points for SAR
Caption: Key sites for SAR studies on the pyrimidine scaffold.
Conclusion and Future Outlook
The 4-Bromo-2-(methylthio)pyrimidine scaffold is a powerful and versatile platform for the discovery of novel antiviral agents. The distinct and predictable reactivity at its C4 and C2 positions allows for the rapid generation of large, diverse libraries of compounds through robust synthetic methodologies like SNAr and Suzuki-Miyaura cross-coupling. The insights gained from SAR studies on these libraries can guide the rational design of next-generation therapeutics with enhanced potency and selectivity against a wide range of viral pathogens, including emerging and drug-resistant strains. Future efforts should focus on integrating computational modeling with synthesis to predict promising candidates and expanding the screening of these compounds against a broader panel of viruses.
References
-
Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617. [Link]
-
Semantic Scholar. (n.d.). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Retrieved from [Link]
-
Holý, A., De Clercq, E., & Votruba, I. (1994). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 37(24), 4073–4087. [Link]
-
ACS Publications. (n.d.). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chung, C. Y. S., et al. (2019). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. mBio, 10(3). [Link]
-
Minakawa, N., et al. (1998). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 46(5), 804-811. [Link]
-
Ielo, L., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8345. [Link]
-
Barakat, A., et al. (2009). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Nucleosides, Nucleotides & Nucleic Acids, 28(1), 46-59. [Link]
-
Kumar, A., et al. (2017). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Bioorganic & Medicinal Chemistry Letters, 27(1), 16-20. [Link]
-
Al-Masoudi, N. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1317. [Link]
-
El-Sawy, E. R., et al. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Journal of Inflammation Research, 15, 455–471. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Ali, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(12), 2291. [Link]
-
ResearchGate. (n.d.). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. Retrieved from [Link]
-
Al-Salahi, R., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(44), 7436-7455. [Link]
-
Wiger, G. R., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(25), 8443–8449. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
-
Dhakal, D., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(2), M1229. [Link]
-
Budesinsky, Z., et al. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1905-1909. [Link]
-
Haraguchi, K., et al. (2008). Synthesis and anti-HIV activity of 4'-substituted 4'-thiothymidines: a new entry based on nucleophilic substitution of the 4'-acetoxy group. Journal of Medicinal Chemistry, 51(6), 1885-1893. [Link]
-
Park, J. H., et al. (2012). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 22(16), 5229–5232. [Link]
-
Car C., et al. (2021). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Viruses, 13(10), 2061. [Link]
-
Nielsen, A. T., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(39), 13949–13955. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Reactivity of 4-Bromo-2-(methylthio)pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Specifically, 4-substituted-2-(methylthio)pyrimidines are privileged structures found in a multitude of kinase inhibitors and other therapeutic agents.[1][3] The ability to selectively introduce diverse substituents at the C4-position of the pyrimidine ring is therefore of paramount importance in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR).[2]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds.[4] The substrate at the heart of this guide, 4-Bromo-2-(methylthio)pyrimidine, is an ideal building block for such transformations. The electron-deficient nature of the pyrimidine ring, coupled with the reactive carbon-bromine bond at the 4-position, facilitates a wide array of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and step-by-step protocols for the most common and impactful of these reactions, empowering researchers to leverage this versatile substrate in their synthetic endeavors.
Understanding the Substrate: 4-Bromo-2-(methylthio)pyrimidine
The reactivity of 4-Bromo-2-(methylthio)pyrimidine in palladium-catalyzed cross-coupling is governed by several factors. The bromine atom at the C4 position is the primary site of reaction, being more susceptible to oxidative addition to a Pd(0) catalyst than the C-S bond of the methylthio group at the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position electron-deficient and thus highly activated towards oxidative addition, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[3]
The 2-(methylthio) group, while generally stable under most cross-coupling conditions, can influence the electronic properties of the ring and may also serve as a handle for subsequent transformations if desired. It is this combination of a reactive C-Br bond and a versatile scaffold that makes 4-Bromo-2-(methylthio)pyrimidine a valuable tool for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of biaryl and vinyl-aryl structures, owing to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[5]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For heteroaryl bromides, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or more specialized biaryl phosphine ligands can be highly effective. The use of pre-formed catalysts like Pd(PPh₃)₄ is also common and offers convenience.[6]
-
Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-(methylthio)pyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the starting pyrimidine.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2.5) | PPh₃ (5) | K₂CO₃ (2) | Glyme/H₂O | 70 | 24 | 80-95 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85-98 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 80 | 16 | 82-96 |
Note: Yields are estimates based on similar pyrimidine couplings and may vary depending on the specific arylboronic acid used.[6]
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for the synthesis of conjugated enynes and aryl-alkynes, which are important motifs in materials science and medicinal chemistry.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates with the palladium center.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Apolar aprotic solvents like THF, DMF, or acetonitrile are commonly used.
Visualizing the Sonogashira Catalytic Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Functionalization of the Pyrimidine Core
Introduction: The Privileged Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the central scaffold of numerous molecules essential to life and medicine.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound.[4] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][5] The ability to strategically and selectively introduce functional groups onto the pyrimidine core is therefore a critical endeavor in drug discovery and materials science, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[6]
This guide provides an in-depth exploration of the primary experimental procedures for pyrimidine functionalization. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind key synthetic strategies, offering field-proven protocols and troubleshooting insights to empower researchers in their synthetic campaigns.
Part 1: Strategic Approaches to Pyrimidine Functionalization
The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, dictates its reactivity.[7] This property makes the ring susceptible to nucleophilic attack while rendering it less reactive towards electrophiles. Modern synthetic chemistry has leveraged this intrinsic reactivity, developing a powerful toolkit for C-C, C-N, C-O, and C-S bond formation.
Nucleophilic Aromatic Substitution (SNAr): A Classic and Reliable Strategy
Nucleophilic aromatic substitution (SNAr) on halopyrimidines is a foundational and widely used method for introducing a diverse array of nucleophiles.[8][9] The reaction typically proceeds via a two-step mechanism involving the formation of a stabilized Meisenheimer intermediate.[9][10]
Causality of Regioselectivity: In dihalopyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[11][12] This regioselectivity can be attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized onto both ring nitrogens.[10][11][13]
Diagram 1: Regioselectivity in SNAr of 2,4-Dichloropyrimidine
Caption: Preferential nucleophilic attack at the C4 position of 2,4-dichloropyrimidine.
Transition-Metal Catalyzed Cross-Coupling: The Modern Powerhouse
The advent of transition-metal catalysis has revolutionized the functionalization of heterocycles, and pyrimidines are no exception.[14][15] Palladium-catalyzed cross-coupling reactions, in particular, offer unparalleled versatility and functional group tolerance.[6]
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting a halopyrimidine with an organoboron reagent, typically a boronic acid or ester.[6][16][17] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with less reactive chloropyrimidines.[16] Microwave-assisted protocols have gained popularity for their ability to significantly reduce reaction times and improve yields.[18][19]
For the synthesis of aminopyrimidines, a prevalent motif in bioactive molecules, the Buchwald-Hartwig amination is the go-to method.[20][21] This palladium-catalyzed reaction couples a halopyrimidine with a primary or secondary amine.[22][23] The selection of the appropriate phosphine ligand is crucial for catalytic efficiency.
Direct C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization has emerged as a highly attractive strategy, obviating the need for pre-functionalization of the pyrimidine ring (e.g., halogenation).[24][25] This atom-economical approach directly converts a C-H bond into a new C-C or C-heteroatom bond.[6]
Palladium catalysts can facilitate the direct arylation of pyrimidine C-H bonds with aryl halides.[7][26][27] These reactions often require a directing group to achieve regioselectivity. The inherent acidity of certain pyrimidine C-H bonds can also be exploited for selective functionalization.
Visible-light photoredox catalysis offers a mild and environmentally friendly alternative for C-H functionalization.[28][29][30] This method utilizes a photocatalyst to generate radical intermediates that can then react with the pyrimidine ring.[31][32] This strategy is particularly useful for reactions that are challenging under thermal conditions.
Diagram 2: Overview of Pyrimidine Functionalization Strategies
Caption: Key strategic pathways for the functionalization of the pyrimidine core.
Part 2: Detailed Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of pyrimidine derivatives. Optimization may be required for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (C4-Selective)
This protocol details a microwave-assisted Suzuki-Miyaura coupling that selectively functionalizes the C4 position of 2,4-dichloropyrimidine.[19]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.5-3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equiv.)
-
1,4-Dioxane
-
Water
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (3.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-20 minutes.[19]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Check: The high regioselectivity for the C4 position is a well-established principle for cross-coupling reactions of 2,4-dihalopyrimidines.[12] The progress of the reaction can be easily monitored by LC-MS to observe the consumption of the starting material and the formation of the mono-arylated product.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol describes a general procedure for the palladium-catalyzed amination of a 2-chloropyrimidine derivative.[6][21]
Materials:
-
2-Chloropyrimidine derivative
-
Aniline or other amine (1.2 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyrimidine derivative (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expertise & Experience: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step in the catalytic cycle, especially with electron-deficient heteroaryl chlorides. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Protocol 3: Palladium-Catalyzed Direct C-H Arylation at C5
This protocol provides a method for the direct C-H arylation of a pyrimidine derivative at the C5 position, a more atom-economical approach.[6]
Materials:
-
Pyrimidine derivative (e.g., 2-methoxypyrimidine)
-
Aryl bromide (1.5 equiv.)
-
Pd(OAc)₂ (Palladium(II) acetate) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Microwave vial
Procedure:
-
To a microwave vial, add the pyrimidine derivative (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMA (3 mL) and pivalic acid (0.3 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 4-6 hours.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insight: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the pivalic acid acts as a proton shuttle, facilitating the C-H activation step.
Part 3: Data Presentation and Comparison
The choice of functionalization strategy often depends on the desired substituent, the available starting materials, and the required regioselectivity. The following table summarizes typical conditions and outcomes for the discussed methods.
| Reaction Type | Typical Substrate | Catalyst/Reagent | Typical Conditions | Selectivity | Representative Yield Range |
| SNAr | 2,4-Dichloropyrimidine | Amine, Thiol, Alkoxide | Base, various solvents, RT to 100 °C | C4 > C2 | 60-95% |
| Suzuki-Miyaura | 2-Chloropyrimidine | Arylboronic acid, Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 100 °C (MW) | High for C-Cl | 70-90%[19] |
| Buchwald-Hartwig | 2-Chloropyrimidine | Aniline, Pd₂(dba)₃/XPhos | NaOtBu, Toluene, 110 °C | High for C-Cl | 65-85%[21] |
| Direct C-H Arylation | 2-Substituted Pyrimidine | Aryl bromide, Pd(OAc)₂ | K₂CO₃/PivOH, DMA, 130 °C (MW) | C5 (substrate dependent) | 50-80%[6] |
Conclusion and Future Outlook
The functionalization of the pyrimidine core remains a vibrant and evolving area of synthetic chemistry. While classic methods like SNAr and palladium-catalyzed cross-coupling reactions are reliable workhorses, the continuous development of direct C-H functionalization and photoredox catalysis is opening new avenues for more efficient and sustainable syntheses.[24][28] The protocols and strategies outlined in this guide provide a solid foundation for researchers to construct complex and diverse libraries of pyrimidine-based molecules, accelerating innovation in drug discovery and materials science.
References
- Vertex AI Search. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Organic Chemistry Frontiers. (n.d.). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. RSC Publishing.
- ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- MDPI. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ResearchGate. (n.d.). Direct arylation of pyrimidines using arylboronic acids.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- ResearchGate. (n.d.). Palladium-catalyzed regioselective direct C H arylation of pyrazolo[3,4- d ]pyrimidines.
- Neufeldt, S., & Jackson, O. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH.
- Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- PubMed Central. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines.
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of the Pyrimidine Ring.
- Chemical Science. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- ResearchGate. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- ResearchGate. (n.d.). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review.
- PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- Journal of Heterocyclic Chemistry. (2024). A review on pyrimidine‐based derivatives: Synthesis and their biological application.
- ResearchGate. (n.d.). Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides.
- ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- PubMed Central. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.
- PubMed Central. (n.d.). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. NIH.
- ACS Omega. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Publications.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- PubMed Central. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH.
- The Journal of Organic Chemistry. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. ACS Publications.
- RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Publishing.
- ACS Omega. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Journal of the American Chemical Society. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
- ResearchGate. (n.d.). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone.
- RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- PubMed Central. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. NIH.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review on pyrimidine‐based derivatives: Synthesis and their biological application | Semantic Scholar [semanticscholar.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 4-Bromo-2-(methylthio)pyrimidine
An Application Note for the Scalable Synthesis of 4-Bromo-2-(methylthio)pyrimidine
Abstract: 4-Bromo-2-(methylthio)pyrimidine is a pivotal building block in contemporary drug discovery and development, serving as a versatile intermediate for introducing the 2-(methylthio)pyrimidine scaffold into complex bioactive molecules. Its strategic importance necessitates a robust, scalable, and well-characterized synthetic protocol. This application note provides a comprehensive guide for the , detailing an optimized protocol, mechanistic rationale, safety considerations, and analytical characterization. The primary focus is on the bromination of 2-(methylthio)pyrimidin-4(3H)-one, a route selected for its efficiency and scalability. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Importance
The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. The specific substitution pattern of 4-Bromo-2-(methylthio)pyrimidine offers two distinct points for chemical diversification. The bromine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) and various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[1] The methylthio group at the C2 position can be retained, or it can be oxidized to the corresponding sulfoxide or sulfone, which can then also act as a leaving group for further functionalization.[2] Given its utility, a reliable and scalable synthesis is paramount for advancing drug development programs that rely on this key intermediate.
Synthetic Strategy: Rationale and Mechanistic Considerations
Several synthetic routes to 4-Bromo-2-(methylthio)pyrimidine have been reported. The most common and scalable approach involves the direct bromination of the readily available precursor, 2-(methylthio)pyrimidin-4(3H)-one (also known as 2-methylthio-4-pyrimidinol). This method is often preferred for large-scale synthesis over alternatives, such as halogen exchange from the corresponding 4-chloro derivative, due to the favorable atom economy and the relatively lower cost and easier handling of the brominating agent.
The selected method utilizes phosphorus(V) oxybromide (POBr₃) as the brominating agent. The reaction proceeds through the following key steps:
-
Activation of the Hydroxyl Group: The oxygen atom of the pyrimidinone tautomer attacks the electrophilic phosphorus atom of POBr₃.
-
Formation of a Good Leaving Group: This initial reaction forms a phosphate ester intermediate, converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack: A bromide ion, generated from POBr₃, acts as a nucleophile and attacks the C4 position of the pyrimidine ring.
-
Elimination: The phosphate leaving group is displaced, resulting in the formation of the desired 4-Bromo-2-(methylthio)pyrimidine product.
This transformation is typically performed in an aprotic solvent, such as acetonitrile, at elevated temperatures to ensure a reasonable reaction rate.
Detailed Scale-Up Protocol
This protocol describes the synthesis of 4-Bromo-2-(methylthio)pyrimidine starting from 2-(methylthio)pyrimidin-4(3H)-one on a multi-gram scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity |
| 2-(methylthio)pyrimidin-4(3H)-one | 13498-37-4 | 142.18 | ≥98% |
| Phosphorus(V) oxybromide (POBr₃) | 7789-59-5 | 286.69 | ≥98% |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | ≥99.8% |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh |
Equipment
-
Jacketed glass reactor (e.g., 1 L) equipped with a mechanical overhead stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel for controlled liquid addition.
-
Heating/cooling circulator for temperature control.
-
Large separatory funnel (e.g., 2 L) for extraction.
-
Rotary evaporator for solvent removal.
-
Glass chromatography column for purification.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with 2-(methylthio)pyrimidin-4(3H)-one (e.g., 35.5 g, 0.25 mol) and anhydrous acetonitrile (500 mL). Begin stirring to form a suspension.
-
Addition of Brominating Agent: In a separate, dry flask, carefully weigh phosphorus(V) oxybromide (POBr₃) (e.g., 93.2 g, 0.325 mol, 1.3 equiv). Note: POBr₃ is corrosive and moisture-sensitive; handle with extreme care in a fume hood.
-
Reaction: Slowly add the POBr₃ to the stirred suspension in the reactor portion-wise over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40°C using the circulator. After the addition is complete, heat the reaction mixture to 80°C and maintain for 5 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature (20-25°C). In a separate vessel, prepare a large volume of saturated aqueous sodium bicarbonate solution (approx. 1 L). Very slowly and carefully, pour the reaction mixture into the bicarbonate solution with vigorous stirring to quench the excess POBr₃. Caution: This is an exothermic process and will release CO₂ gas.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 200 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/ethyl acetate 9:1 v/v) to yield 4-Bromo-2-(methylthio)pyrimidine as a pale yellow solid or oil.[3] The product may solidify upon standing or in the freezer.[4]
Expected Yield and Characterization
-
Yield: 80-95%
-
Appearance: Pale yellow to brown low melting solid or oil.[5]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.26 (d, J = 5.2 Hz, 1H), 7.16 (d, J = 5.2 Hz, 1H), 2.56 (s, 3H).[3]
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.4, 158.7, 140.3, 116.2, 14.5. (Note: literature values may vary slightly, δ 162.4 (C-2), 158.7 (C-4), 140.3 (C-6), 116.2 (C-5), 13.5 (SCH3) has also been reported).[3]
Visualization of Workflow and Transformation
Caption: Overall workflow for the .
Caption: Core chemical transformation from starting material to product.
Safety and Hazard Management
Scaling up chemical synthesis requires a stringent focus on safety. All operations should be conducted by trained personnel in a controlled environment.
-
Hazard Identification:
-
4-Bromo-2-(methylthio)pyrimidine: Corrosive. Causes severe skin burns and eye damage.[7] May cause an allergic skin reaction.[8]
-
Phosphorus(V) oxybromide (POBr₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.
-
When handling POBr₃, a face shield and vapor respirator are strongly recommended.
-
-
Engineering Controls:
-
All operations, especially the handling of POBr₃ and the quenching step, must be performed in a well-ventilated chemical fume hood suitable for scale-up work.
-
Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical) and a safety shower/eyewash station are readily accessible.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
-
-
Waste Disposal:
-
All chemical waste, including residual reaction mixtures and contaminated solvents, must be collected in properly labeled containers and disposed of according to local, state, and federal regulations. Do not pour waste down the drain.
-
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-Bromo-2-(methylthio)pyrimidine. By employing the bromination of 2-(methylthio)pyrimidin-4(3H)-one with phosphorus(V) oxybromide, high yields of the target compound can be achieved. Adherence to the procedural details and strict observation of the safety guidelines are essential for the successful and safe execution of this synthesis on a larger scale. This robust protocol should serve as a valuable resource for chemists and researchers in the pharmaceutical industry, facilitating the supply of this critical building block for drug discovery and development pipelines.
References
- Ahluwalia, V. K., & Varma, R. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721.
-
National Center for Biotechnology Information. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PubMed Central. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYLTHIO-4-BROMOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. aaronchem.com [aaronchem.com]
Application Notes & Protocols: 4-Bromo-2-(methylthio)pyrimidine in Material Science Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of 4-Bromo-2-(methylthio)pyrimidine in Material Design
In the landscape of advanced materials, the thoughtful design of molecular building blocks is paramount to achieving desired functionalities. 4-Bromo-2-(methylthio)pyrimidine emerges as a uniquely versatile scaffold for the synthesis of novel organic functional materials. Its strategic combination of a reactive bromine atom, an electron-deficient pyrimidine core, and a modifiable methylthio group provides a powerful toolkit for chemists and material scientists. The electron-withdrawing nature of the pyrimidine ring makes it an excellent component for n-type and ambipolar organic semiconductors, which are crucial for the development of complex organic electronic devices.[1]
This guide provides an in-depth exploration of the applications of 4-Bromo-2-(methylthio)pyrimidine in material science, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Core Applications in Material Science
The intrinsic properties of 4-Bromo-2-(methylthio)pyrimidine make it a valuable precursor for a range of advanced materials:
-
Organic Field-Effect Transistors (OFETs): The electron-deficient pyrimidine core is instrumental in designing n-type and ambipolar organic semiconductors.[2][3][4][5] The development of high-performance OFETs is a critical step towards the realization of flexible and low-cost electronics.[2][5]
-
Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers, 4-Bromo-2-(methylthio)pyrimidine can be used to fine-tune the electronic and morphological properties of the photoactive layer, which is essential for efficient solar energy conversion.[6][7][8]
-
Conductive Polymers: This molecule serves as a fundamental building block for the synthesis of conductive polymers with tailored properties for applications in electronics and bio-interfacing materials.[9][10][11]
-
Functional Dyes and Emitters: The pyrimidine scaffold can be incorporated into larger conjugated systems to create novel dyes and emitters with specific photophysical properties for use in sensing and imaging.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and a thorough understanding of the process.
Protocol 1: Synthesis of a Pyrimidine-Containing Conjugated Polymer via Stille Cross-Coupling
The Stille cross-coupling reaction is a robust method for forming carbon-carbon bonds, known for its tolerance of a wide array of functional groups.[12][13] This protocol outlines the synthesis of a copolymer incorporating 4-Bromo-2-(methylthio)pyrimidine.
Core Principle: The reaction couples the bromine atom on the pyrimidine ring with an organostannane derivative of a comonomer, catalyzed by a palladium complex.[14][15]
Materials:
-
4-Bromo-2-(methylthio)pyrimidine
-
Distannyl derivative of a comonomer (e.g., 2,5-bis(tributylstannyl)thiophene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Inert gas supply (Argon or Nitrogen)
Instrumentation:
-
Schlenk line and associated glassware
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Apparatus for polymer precipitation and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-Bromo-2-(methylthio)pyrimidine (1.0 equivalent) and the distannyl comonomer (1.0 equivalent) in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the catalyst.
-
Polymerization: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress can be monitored by techniques like GPC to track the increase in molecular weight.
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with appropriate solvents to remove residual catalyst and oligomers.
-
Characterization: Dry the purified polymer under vacuum and characterize it using ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry.
Causality and Trustworthiness:
-
Inert Atmosphere: The palladium(0) catalyst is oxygen-sensitive. An inert atmosphere prevents its oxidation and ensures catalytic activity throughout the polymerization.
-
Anhydrous Solvent: Moisture can lead to side reactions and quench the organostannane reagent.
-
Soxhlet Extraction: This continuous purification method is highly effective for removing impurities from the polymer, ensuring the reliability of subsequent characterization and device fabrication.
Visualization of the Stille Coupling Workflow:
Caption: A streamlined workflow for Stille cross-coupling polymerization.
Protocol 2: Post-Polymerization Modification via Oxidation of the Methylthio Group
The methylthio group on the pyrimidine ring offers a valuable site for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties. Oxidation to the corresponding sulfoxide or sulfone increases the electron-withdrawing nature of the pyrimidine unit.[16][17][18]
Core Principle: A controlled oxidation of the sulfide to either a sulfoxide or a sulfone using an oxidizing agent like hydrogen peroxide.[16][17][18]
Materials:
-
Pyrimidine-containing polymer from Protocol 1
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Suitable solvent (e.g., chloroform or dichloromethane)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Methodology:
-
Dissolution: Dissolve the polymer in a suitable solvent.
-
Oxidation: Cool the solution in an ice bath and add glacial acetic acid followed by the dropwise addition of hydrogen peroxide. The stoichiometry of the hydrogen peroxide will determine the extent of oxidation (sulfoxide vs. sulfone).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using techniques like FT-IR (observing the appearance of S=O stretching bands) or NMR (observing shifts in the methyl proton signal).
-
Work-up: Once the desired level of oxidation is achieved, pour the reaction mixture into water and extract the polymer with an organic solvent.
-
Purification: Wash the organic layer with a sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Characterization: Characterize the modified polymer to confirm the oxidation and evaluate the changes in its electronic and photophysical properties.
Causality and Trustworthiness:
-
Controlled Temperature: The oxidation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and prevent over-oxidation or degradation of the polymer backbone.
-
Stoichiometric Control: The ratio of oxidizing agent to the methylthio groups determines the final product (sulfoxide or sulfone), allowing for precise tuning of the material's properties.
Visualization of the Oxidation Pathway:
Caption: The oxidation pathway from a methylthio to a methylsulfonyl group.
Data Summary: Expected Physicochemical Properties
The following table summarizes the expected changes in the physicochemical properties of a polymer upon oxidation of the methylthio group.
| Property | Polymer with -S-CH₃ | Polymer with -SO-CH₃ | Polymer with -SO₂-CH₃ |
| Electron Affinity | Moderate | Higher | Highest |
| LUMO Energy Level | Lowered | Further Lowered | Most Lowered |
| Solubility | Generally Good | May Decrease | Often Decreases |
| ¹H NMR (δ of -CH₃) | ~2.5 ppm | ~2.8 ppm | ~3.2 ppm |
| FT-IR (S=O stretch) | Absent | ~1050 cm⁻¹ | ~1300 cm⁻¹, ~1150 cm⁻¹ |
Conclusion: A Versatile Tool for Material Innovation
4-Bromo-2-(methylthio)pyrimidine is a testament to the power of rational molecular design in material science. Its unique combination of reactive sites allows for the synthesis of a diverse range of functional polymers through well-established cross-coupling reactions. Furthermore, the potential for post-polymerization modification via oxidation of the methylthio group provides an additional layer of control over the final material properties. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in the creation of next-generation organic electronic materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Gunathilake, S. S., Magurudeniya, H. D., Huang, P., Nguyen, H., Rainbolt, E. A., Stefan, M. C., & Biewer, M. C. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. RSC Publishing.
- Gunathilake, S. S., Magurudeniya, H. D., Huang, P., Nguyen, H., Rainbolt, E. A., Stefan, M. C., & Biewer, M. C. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. ResearchGate.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- MDPI. (2023, August 15). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics.
- PubMed. (n.d.). Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge catalysts.
- MDPI. (n.d.). Synthesis and Characterization of a Conductive Polymer Blend Based on PEDOT:PSS and Its Electromagnetic Applications.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Conductive Polymers from 3,4-dibromothiophene-2-carbaldehyde.
- PubMed. (n.d.). Room temperature solid-state synthesis of a conductive polymer for applications in stable I₂-free dye-sensitized solar cells.
- NIH. (2021, May 7). Mitigating the Undesirable Chemical Reaction between Organic Molecules for Highly Efficient Flexible Organic Photovoltaics.
- PMC. (2025, January 6). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
- NIH. (n.d.). Organic semiconductors for organic field-effect transistors.
- ResearchGate. (n.d.). (PDF) Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
- Journal of Integrated Circuits and Systems. (n.d.). Organic Field Effect Transistors.
- ResearchGate. (n.d.). Organic photovoltaic materials and devices | Request PDF.
- Princeton University. (2018, January 1). Organic photovoltaics (OPVs): Device physics.
- Frontiers. (n.d.). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures.
- Sigma-Aldrich. (n.d.). High Crystalline Organic Transistors.
- ResearchGate. (n.d.). Organic semiconductors for organic field-effect transistors.
- PubMed. (2025, January 6). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
Sources
- 1. Synthesis and characterization of novel semiconducting polymers containing pyrimidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jics.org.br [jics.org.br]
- 4. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitigating the Undesirable Chemical Reaction between Organic Molecules for Highly Efficient Flexible Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. mdpi.com [mdpi.com]
- 10. Room temperature solid-state synthesis of a conductive polymer for applications in stable I₂-free dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to improve the yield and purity of this important synthetic intermediate. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a robust and reproducible synthetic process.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-Bromo-2-(methylthio)pyrimidine, particularly when using phosphorus oxybromide (POBr₃) as the brominating agent with 2-(methylthio)pyrimidin-4(3H)-one as the starting material.
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.
Answer:
Several factors can contribute to low yields. Here is a breakdown of the most common culprits and how to address them:
-
Moisture Contamination: Phosphorus oxybromide (POBr₃) is highly sensitive to moisture and will rapidly hydrolyze to produce phosphoric acid and hydrogen bromide (HBr)[1]. This decomposition not only consumes your reagent but the generated HBr can also lead to side reactions.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle POBr₃ in a glovebox or under a blanket of inert gas.
-
-
Incomplete Reaction: The conversion of the pyrimidinone starting material to the brominated product may not be going to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can consider extending the reaction duration or cautiously increasing the temperature. However, be aware that prolonged heating can also lead to byproduct formation.
-
-
Suboptimal Reaction Temperature: The temperature for this reaction is critical. Too low, and the reaction will be sluggish; too high, and you risk the formation of degradation products and colored impurities.
-
Solution: The optimal temperature is typically around 80°C in a solvent like acetonitrile. Use a temperature-controlled oil bath and an internal thermometer to ensure a stable and accurate reaction temperature.
-
-
Improper Stoichiometry of POBr₃: Using too little POBr₃ will result in an incomplete reaction. Conversely, a large excess can lead to the formation of di-brominated byproducts and complicates the work-up.
-
Solution: A modest excess of POBr₃ (typically 1.5 to 2.0 equivalents) is often sufficient to drive the reaction to completion. It is advisable to perform small-scale optimization experiments to determine the optimal stoichiometry for your specific setup.
-
-
Inefficient Work-up and Product Loss: The product can be lost during the aqueous work-up and extraction phases, especially if emulsions form or if the pH is not carefully controlled during quenching.
-
Solution: Quench the reaction by slowly and carefully adding the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. This neutralizes the acidic byproducts. If emulsions form during extraction with an organic solvent like ethyl acetate, the addition of brine can help to break them. Ensure you perform multiple extractions to maximize the recovery of your product.
-
FAQ 2: My final product is impure. What are the likely impurities and how can I remove them?
The presence of impurities can significantly impact downstream applications. Identifying and removing them is a critical step.
Answer:
Common impurities in the synthesis of 4-Bromo-2-(methylthio)pyrimidine include unreacted starting material, di-brominated byproducts, and hydrolysis products of the reagent.
-
Unreacted 2-(methylthio)pyrimidin-4(3H)-one: This is the most common impurity if the reaction has not gone to completion.
-
Identification: It will appear as a more polar spot on a TLC plate compared to the product. Its 1H NMR spectrum will lack the characteristic signals of the brominated pyrimidine ring.
-
Removal: Careful column chromatography on silica gel is the most effective method for removing the starting material.
-
-
4,6-Dibromo-2-(methylthio)pyrimidine: This is a common byproduct resulting from over-bromination, especially if a large excess of POBr₃ is used or if the reaction temperature is too high.
-
Identification: This compound is less polar than the desired mono-brominated product and will have a higher Rf value on TLC. Its mass spectrum will show a characteristic isotopic pattern for two bromine atoms. The 1H NMR spectrum will show a singlet for the proton at the 5-position of the pyrimidine ring.
-
Removal: Separation can be achieved by careful column chromatography. Using a less polar eluent system can help to improve the separation between the mono- and di-brominated products.
-
-
Phosphorus-based Byproducts: Hydrolyzed POBr₃ can lead to phosphoric acid and other phosphorus-containing residues.
-
Identification: These are typically highly polar and often water-soluble.
-
Removal: Most of these impurities are removed during the aqueous work-up. Washing the combined organic layers with water and then brine will effectively remove these residual phosphorus species.
-
FAQ 3: I am having trouble with the work-up. The quenching is very exothermic and difficult to control. What is the best practice?
The work-up of reactions involving phosphorus halides requires careful handling to ensure safety and maximize product recovery.
Answer:
The quenching of POBr₃ is indeed a highly exothermic process. To manage this safely and effectively, follow these steps:
-
Cool the Quenching Solution: Prepare a beaker with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.
-
Slow Addition: After the reaction is complete, allow the reaction mixture to cool to room temperature. Then, add the reaction mixture slowly and portion-wise to the cold NaHCO₃ solution with vigorous stirring. A dropping funnel can be used for better control.
-
Monitor pH: After the addition is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more solid NaHCO₃ or saturated solution until the desired pH is reached.
-
Extraction: Proceed with the extraction using an appropriate organic solvent such as ethyl acetate.
Section 2: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and purification of 4-Bromo-2-(methylthio)pyrimidine.
Protocol 1: Synthesis of 4-Bromo-2-(methylthio)pyrimidine
This protocol is based on the bromination of 2-(methylthio)pyrimidin-4(3H)-one using phosphorus oxybromide.
Materials:
-
2-(methylthio)pyrimidin-4(3H)-one
-
Phosphorus oxybromide (POBr₃)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 80°C in a pre-heated oil bath and stir for 5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (see Table 1 for a suitable solvent system). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold (0°C) saturated aqueous NaHCO₃ solution with vigorous stirring.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Crude 4-Bromo-2-(methylthio)pyrimidine
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-Bromo-2-(methylthio)pyrimidine as a solid or oil.
Section 3: Data Presentation & Visualization
Table 1: TLC Analysis Parameters
| Component | Typical Rf Value (10% Ethyl Acetate in Hexane) | Visualization |
| 2-(methylthio)pyrimidin-4(3H)-one | 0.1 - 0.2 | UV (254 nm) |
| 4-Bromo-2-(methylthio)pyrimidine | 0.4 - 0.5 | UV (254 nm) |
| 4,6-Dibromo-2-(methylthio)pyrimidine | 0.6 - 0.7 | UV (254 nm) |
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of 4-Bromo-2-(methylthio)pyrimidine.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low yield.
Section 4: Mechanistic Insights
The bromination of 2-(methylthio)pyrimidin-4(3H)-one with POBr₃ is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction[2][3]. The pyrimidinone tautomerizes to the more reactive 4-hydroxypyrimidine form. The hydroxyl group is then activated by POBr₃ to form a reactive intermediate, which is susceptible to nucleophilic attack by the bromide ion.
Understanding this mechanism highlights the importance of anhydrous conditions, as water would compete with the pyrimidinol for reaction with POBr₃. It also explains the formation of di-brominated species if the reaction conditions are too harsh, as the initially formed product can undergo further electrophilic bromination.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemia. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. [Link]
- Google Patents.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
Technical Support Center: Suzuki Coupling of Bromopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heteroaryl halides. Pyrimidines are a cornerstone of many pharmaceutical agents, yet their successful functionalization via cross-coupling is often plagued by a unique set of side reactions stemming from their electron-deficient nature and the presence of Lewis basic nitrogen atoms.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to common problems.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses the most frequent issues observed during the Suzuki coupling of bromopyrimidines in a direct question-and-answer format.
Question 1: I am observing significant debromination (hydrodehalogenation) of my bromopyrimidine starting material. What are the causes and how can I fix it?
Answer:
Debromination, the replacement of the bromine atom with hydrogen, is one of the most common and frustrating side reactions with electron-deficient heteroaryl halides like bromopyrimidines.[1] Its presence points to the undesired formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[2]
Core Causality:
The primary mechanism involves the generation of a Pd-H intermediate, which can then participate in a competitive reductive elimination with the pyrimidinyl group (Py-Pd-Br) to yield the debrominated pyrimidine (Py-H).[1][3]
Sources of Hydride:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination.
-
Solvents: Alcoholic solvents (e.g., ethanol, isopropanol) can act as hydride donors.[3]
-
Water: Although often a necessary component, water can be a proton source that facilitates hydride formation pathways.[1]
-
Boronic Acid Reagents: Trace impurities or decomposition of the boronic acid can sometimes generate hydride species.
Recommended Solutions:
-
Re-evaluate Your Base: This is the most critical parameter. Switch from strong alkoxide bases to weaker inorganic bases. Phosphates and carbonates are excellent choices as they are less likely to generate hydride intermediates.
-
First Choice: Potassium phosphate (K₃PO₄) is often optimal. It is sufficiently basic to promote transmetalation without causing extensive side reactions.[4][5]
-
Alternatives: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective.[1] Avoid stronger bases like NaOH unless absolutely necessary.[6]
-
-
Optimize Your Solvent System:
-
Use Anhydrous Aprotic Solvents: Solvents like 1,4-dioxane, THF, or toluene are generally preferred.[1][7] Ensure they are rigorously dried and degassed.
-
Manage Water Content: If an aqueous co-solvent is necessary to dissolve the base, minimize the amount of water used. A 10:1 or 5:1 ratio of organic solvent to water is a good starting point.
-
-
Lower the Reaction Temperature: Debromination often has a higher activation energy than the desired cross-coupling.[2] Reducing the temperature from a high-reflux condition (e.g., 100-110 °C) to a milder 80-90 °C can significantly suppress the rate of this side reaction.[2][8]
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate of reductive elimination for the desired product, outcompeting the debromination pathway.[1][2]
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for challenging heteroaryl couplings.[2]
-
Troubleshooting Workflow for Debromination
Caption: A flowchart for troubleshooting debromination.
Question 2: My reaction is producing a significant amount of boronic acid homocoupling product (biaryl). Why is this happening and what should I do?
Answer:
The formation of a biaryl product derived from your boronic acid partner is another common side reaction. This is particularly prevalent when molecular oxygen is present in the reaction vessel.[2]
Core Causality:
-
Oxygen-Mediated Pathway: This is the most frequent cause. Oxygen can promote the oxidative homocoupling of the boronic acid, often involving a Pd(II) intermediate. Rigorous exclusion of air is critical.[2]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient boronic acids, the Ar-Pd-X intermediate can undergo protonolysis followed by a second transmetalation with another molecule of boronic acid, leading to an Ar-Pd-Ar species that reductively eliminates to the homocoupled product.
Recommended Solutions:
-
Ensure Rigorous Inert Atmosphere: This cannot be overstated.
-
Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[9]
-
Inert Reaction Setup: Use Schlenk line techniques or a glovebox. Purge the reaction flask with an inert gas (argon or nitrogen) for several minutes before adding reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
-
Control Stoichiometry: Using a large excess of the boronic acid can increase the statistical probability of homocoupling. Start with a modest excess (e.g., 1.1-1.2 equivalents). If homocoupling persists, try reducing it to near-stoichiometric amounts (1.05 equivalents).[10]
-
Check Boronic Acid Quality: Old or impure boronic acids can contain anhydrides (boroxines) which may have different reactivity profiles and be more prone to side reactions. If possible, use freshly purchased or recrystallized material.
-
Temperature Management: Elevated temperatures can sometimes accelerate the rate of homocoupling.[2] If the reaction is proceeding at high heat, consider if a more active catalyst system would allow for a reduction in temperature.
Mechanism of Oxygen-Mediated Homocoupling
Caption: Oxygen promotes boronic acid homocoupling.
Question 3: My reaction has very low conversion, and I'm recovering starting material along with some protodeborylated arene. What's the issue?
Answer:
This combination of symptoms—low conversion and protodeborylation of the boronic acid partner—points towards two potential, often related, issues: catalyst deactivation and/or instability of the boronic acid.
Core Causality:
-
Catalyst Deactivation: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[2][11] This is a well-known challenge in couplings with nitrogen-containing heterocycles.
-
Protodeborylation: Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeborylation, where the C-B bond is cleaved by a proton source (often water) to give the corresponding arene.[3] If the rate of protodeborylation is competitive with the rate of transmetalation, the boronic acid is consumed in this non-productive pathway, leading to low yields.[12][13]
Recommended Solutions:
-
Use Bulky "Buchwald" Ligands: To counteract catalyst inhibition by the pyrimidine nitrogen, use bulky, electron-rich phosphine ligands. These ligands create a sterically hindered pocket around the palladium atom, which prevents the pyrimidine's nitrogen from coordinating while still allowing the catalytic cycle to proceed.[2]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are industry standards for this purpose.
-
-
Switch to a More Stable Boron Reagent: If protodeborylation is the primary issue, moving from a boronic acid to a more stable boronic ester is a highly effective strategy.
-
Pinacol Esters (Bpin): These are more stable to protodeborylation than their corresponding acids and are widely commercially available.
-
MIDA Boronates: These are exceptionally stable, crystalline solids that are resistant to chromatography. They undergo slow hydrolysis under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[14]
-
Organotrifluoroborates (BF₃K): These salts also offer enhanced stability and release the active boronic acid slowly under basic conditions.[12][13]
-
-
Employ Anhydrous Conditions: To minimize protodeborylation, consider running the reaction under strictly anhydrous conditions. This may require using a non-aqueous soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or dioxane.[11]
Frequently Asked Questions (FAQs)
Q: How does the choice of base impact side reactions in the coupling of bromopyrimidines? A: The base is arguably the most influential variable. It performs a critical role in activating the boronic acid for transmetalation.[15] However, an inappropriate base is the primary driver of side reactions.
-
Strong Bases (e.g., NaOH, KOtBu): Can promote debromination and hydrolysis of sensitive functional groups on your substrates.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Generally a good choice, balancing sufficient reactivity with fewer side reactions.[6]
-
Phosphate Bases (K₃PO₄): Often the "Goldilocks" choice for heteroaryl couplings, providing high yields while minimizing debromination and other decomposition pathways.[4][5]
-
Fluoride Bases (e.g., KF): Can be used for substrates with base-labile groups (like esters), but may result in slower reaction rates.[15]
Q: What is the role of the solvent system, and how does it influence side reactions? A: The solvent must solubilize the reagents and catalyst, but it also plays a direct role in the reaction mechanism and potential side reactions.[7]
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most common choices. Their ability to dissolve both organic substrates and facilitate the action of the inorganic base is key.[7] Dioxane and THF are often used with an aqueous base.
-
Protic Solvents (Alcohols, Water): While water is often necessary to dissolve the base, it can be a source of protons for protodeborylation and can facilitate the formation of Pd-H species leading to debromination.[1][3] Alcohols should generally be avoided as they can be direct hydride sources.[3]
-
Nonpolar Solvents (Toluene): Effective, especially for less polar substrates, and often used in anhydrous systems.
Q: Why is temperature control so critical for this specific coupling? A: Temperature directly impacts the rates of all reactions occurring in the flask—both desired and undesired. For bromopyrimidines:
-
Insufficient Temperature: Can lead to a sluggish reaction or complete failure, as the oxidative addition step may have a significant activation barrier.[2]
-
Excessive Temperature: Dramatically increases the rate of side reactions, especially debromination and catalyst decomposition (formation of palladium black).[2][8] The optimal temperature is a fine balance, typically between 80-100 °C, that allows the cross-coupling to proceed efficiently while keeping side reactions in check.[16]
Optimized Protocol and Conditions Table
The following table provides a starting point for optimizing the Suzuki coupling of a generic bromopyrimidine.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and reliable sources of Pd(0) upon reduction in situ. |
| Ligand | SPhos or XPhos (1.5-2x mol ratio to Pd) | Bulky, electron-rich ligands accelerate reductive elimination and sterically shield the Pd center from pyrimidine coordination, preventing catalyst deactivation.[2] |
| Base | K₃PO₄ (2-3 equivalents) | Strong enough to promote transmetalation but minimizes the risk of debromination compared to alkoxides.[4][5] |
| Boron Reagent | Arylboronic Pinacol Ester (1.1-1.2 eq.) | More stable towards protodeborylation than the corresponding boronic acid, leading to higher fidelity and fewer side products.[17] |
| Solvent System | 1,4-Dioxane / H₂O (5:1 to 10:1 v/v) | Aprotic solvent minimizes hydride formation, while a minimal amount of water ensures solubility of the phosphate base.[7] |
| Temperature | 80–95 °C | Balances the need for sufficient energy for oxidative addition against the suppression of thermally-driven side reactions like debromination.[2][8] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential to prevent oxygen-mediated homocoupling of the boronic ester.[2] |
General Step-by-Step Experimental Protocol
-
Preparation: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 eq.), the arylboronic pinacol ester (1.1 eq.), and K₃PO₄ (2.5 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).
-
Inerting: Seal the vessel and cycle between vacuum and argon (or nitrogen) three to five times to thoroughly remove all oxygen.
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the bromopyrimidine starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lloyd-Jones, G. C., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(45), 16031–16040. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Asad, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(12), 4016–4027. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4016-4027. [Link]
-
Gu, Y., & Li, G. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synthetic Communications, 37(1), 113-119. [Link]
-
Ögmundsdóttir, H. M., et al. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of Heterocyclic Chemistry, 49(5), 1039-1045. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 16(1), 106-109. [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]
-
Černochová, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(17), 3105. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
-
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 522-528. [Link]
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Cierpiał, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 384-394. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(61), 13867-13872. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Pyrimidine Substrates
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of pyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this important transformation. The electron-deficient nature and coordinating ability of the pyrimidine ring often lead to unexpected outcomes, including low yields, poor regioselectivity, and catalyst deactivation.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction on a chloropyrimidine is giving no or very low yield of the desired aminopyrimidine. What are the most common causes?
Low conversion is a frequent issue and can often be traced back to a few key factors. Pyrimidines, being electron-deficient N-heterocycles, are prone to coordinating with the palladium center, which can lead to catalyst inhibition and deactivation.[1]
-
Suboptimal Ligand Choice: The ligand is paramount. For electron-deficient heteroaryl chlorides like those of pyrimidine, bulky and electron-rich phosphine ligands are generally required to promote the crucial oxidative addition step and stabilize the catalytic species.[2]
-
Inappropriate Base: The strength and solubility of the base are critical. A base that is too weak may not efficiently deprotonate the amine, stalling the catalytic cycle. Conversely, a base that is too strong might lead to decomposition of sensitive substrates.[3]
-
Poor Solubility: One of the most common and underestimated reasons for reaction failure is the poor solubility of the inorganic base in the reaction solvent.[3] If the base is not at least partially soluble, its effectiveness is dramatically reduced.
-
Catalyst Deactivation: The nitrogen atoms on the pyrimidine ring can act as ligands for the palladium catalyst, leading to the formation of off-cycle, inactive complexes. This is particularly problematic with less sterically hindered ligands.[4]
Q2: I am observing a significant amount of a side product that appears to be my starting pyrimidine without the halogen. What is this, and how can I prevent it?
This side product is the result of hydrodehalogenation , a common competing pathway in palladium-catalyzed cross-coupling reactions.[5] It arises from the reaction of a palladium-hydride intermediate with the aryl halide. This palladium-hydride species can be generated from several sources, including β-hydride elimination from alkoxide bases or the amine coupling partner.[2]
To minimize hydrodehalogenation:
-
Choice of Base: Avoid bases prone to β-hydride elimination, such as sodium tert-butoxide (NaOtBu), especially at elevated temperatures. Consider using non-coordinating, sterically hindered bases like lithium bis(trimethylsilyl)amide (LHMDS) or weaker inorganic bases like Cs₂CO₃ or K₃PO₄ if your amine is sufficiently acidic.[6]
-
Ligand Selection: Employ bulky ligands that accelerate the rate of reductive elimination, the product-forming step. A faster reductive elimination will outcompete the hydrodehalogenation pathway. Ligands like BrettPhos and RuPhos are designed to facilitate this.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress hydrodehalogenation, although this may also slow down the desired reaction.[8]
Q3: For my 2,4-dichloropyrimidine substrate, I am getting a mixture of isomers. How can I control the regioselectivity of the amination?
Regioselectivity in the amination of dichloropyrimidines is a significant challenge and is highly dependent on the reaction conditions. The C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack in classical SNAr reactions. However, in a palladium-catalyzed cycle, the outcome is dictated by the kinetics of oxidative addition and can be steered by the choice of catalyst and base.[9][10]
-
For C4-selective amination: The Buchwald-Hartwig reaction often favors substitution at the C4 position. This can be enhanced by using a strong, non-nucleophilic base like LiHMDS with a palladium catalyst.[10]
-
For C2-selective amination: Achieving high selectivity for the C2 position often requires specific ligands. For instance, chelating bisphosphine ligands like Xantphos have been shown to direct amination to the C2 position of 2,4-dichloropyridines, a principle that can be extended to pyrimidines.
-
Consider SNAr: For some substrates, particularly those with activating groups, a traditional Nucleophilic Aromatic Substitution (SNAr) reaction may offer better and more predictable regioselectivity without the need for a catalyst.[11] SNAr reactions on 2,4-dichloropyrimidines often favor the C4 position, but this can be influenced by substituents on the ring.[11]
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and solving common issues encountered during the Buchwald-Hartwig amination of pyrimidine substrates.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield with an Electron-Poor Chloropyrimidine
When coupling amines with highly electron-deficient substrates like 2-chloropyrimidine or 5-nitropyrimidines, catalyst performance is often the limiting factor.
Potential Cause 1: Slow Oxidative Addition. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in the initial oxidative addition to the Pd(0) center.[12] This is often the rate-limiting step of the catalytic cycle.[7]
Solution:
-
Ligand Choice: This step is highly sensitive to the ligand's electronic and steric properties. Utilize highly electron-rich and sterically demanding biarylphosphine ligands. Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig collections are designed to facilitate this challenging step.[1][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Pre-catalyst: Use a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3 or G4). These pre-catalysts ensure the efficient and reliable in situ generation of the active monoligated Pd(0) species upon exposure to the base, which is often more reliable than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[13][14]
Potential Cause 2: Catalyst Deactivation by Substrate/Product. The pyrimidine nitrogen can coordinate to the palladium center, displacing the phosphine ligand and forming an inactive complex. Primary amines can also form catalytically incompetent palladium bis(amine) complexes.[4]
Solution:
-
Sterically Encumbered Ligands: The use of very bulky ligands, such as XPhos or t-BuXPhos, can create a sterically crowded environment around the palladium center. This steric shield physically hinders the coordination of the pyrimidine nitrogen, thus preventing catalyst deactivation.[4]
-
Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., L:Pd ratio of 1.5:1 to 2:1) can sometimes help to prevent deactivation by ensuring the palladium center remains coordinated to the desired phosphine. However, excessive ligand can sometimes inhibit the reaction.
Issue 2: My Reaction with a Dichloropyrimidine is Not Regioselective
Controlling which chlorine atom reacts in a dichloropyrimidine is a common goal, especially in medicinal chemistry. The outcome is a competition between the inherent electronics of the pyrimidine ring and the influence of the palladium catalyst.
Scenario A: Achieving C4-Amination on a 2,4-Dichloropyrimidine
Guidance: The Buchwald-Hartwig amination can be biased towards the C4 position. A study on the amination of 6-aryl-2,4-dichloropyrimidine demonstrated that palladium-catalyzed conditions with a strong, non-nucleophilic base are highly effective.[10]
-
Recommended Base: Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to provide excellent regioselectivity for the C4 position.[10]
-
Catalyst System: A simple system of Pd(OAc)₂ with a bidentate phosphine ligand like dppb (1,4-bis(diphenylphosphino)butane) can be effective.[10] Screening of bulky monophosphine ligands is also recommended.
Scenario B: Achieving C2-Amination on a 2,4-Dichloropyrimidine
Guidance: While C4 is often the more reactive site, certain catalyst systems can override this preference.
-
Recommended Ligand: The bidentate ligand Xantphos is known to promote C2 selectivity in the amination of dichloropyridines and can be applied to pyrimidine systems. The specific bite angle and electronics of the Xantphos ligand are thought to favor oxidative addition at the more sterically accessible C2 position.
-
Alternative Strategy (SNAr): If palladium-catalyzed methods fail to provide the desired C2 isomer, consider an SNAr approach. The regioselectivity of SNAr can be highly dependent on substituents. For example, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[11]
Data and Protocols
Table 1: Ligand Selection Guide for Pyrimidine Substrates
| Ligand Class | Representative Ligands | Key Characteristics & Applications with Pyrimidines |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Workhorse ligands. Highly electron-rich and sterically demanding. Excellent for challenging aryl chlorides and mitigating catalyst deactivation by the pyrimidine nitrogen.[1][7] |
| Chelating Bisphosphines | Xantphos, BINAP, dppf | Can offer unique selectivity. Xantphos is particularly noted for promoting C2-amination on 2,4-dihalopyridines/pyrimidines. BINAP and dppf were early generation ligands, often effective for aryl bromides and iodides.[2] |
| Ferrocene-based | Josiphos-type ligands | Bidentate ligands that have shown effectiveness in the coupling of heteroaryl chlorides with primary amines.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable palladium complexes. Can be highly active for the amination of electron-deficient heteroaryl chlorides. |
Table 2: Base Selection and Compatibility
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| NaOtBu | Strong Alkoxide | 19 | High reactivity, often allows for lower catalyst loadings and temperatures. Incompatible with base-sensitive functional groups (e.g., esters, nitro groups). Can promote hydrodehalogenation.[6] |
| LHMDS | Strong Amide | 26 | Excellent for substrates with acidic protons (e.g., alcohols, primary amides). Less prone to β-hydride elimination than NaOtBu. Can be crucial for achieving C4-selectivity in dichloropyrimidines.[6][10] |
| Cs₂CO₃ | Weak Inorganic | 10.3 | Good functional group tolerance. Often requires higher temperatures. Its solubility can be an issue in some solvents.[6] |
| K₃PO₄ | Weak Inorganic | 12.3 | Economical and has excellent functional group tolerance. Often the base of choice for coupling amides. May require higher catalyst loadings or longer reaction times.[6] |
General Experimental Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.
-
Catalyst Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a pre-catalyst, e.g., 4 mol%).
-
Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) and the chloropyrimidine substrate (1.0 equiv).
-
Solvent and Nucleophile: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.2 M). Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the vial in a pre-heated heating block (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
The Buchwald-Hartwig Catalytic Cycle
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate.
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK.
-
Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments.
-
Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][7][15]thiadiazole Series - Semantic Scholar.
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
-
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
-
optimizing base and solvent for Buchwald-Hartwig amination - Benchchem.
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2-(methylthio)pyrimidine
Welcome to the technical support guide for 4-Bromo-2-(methylthio)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are handling this versatile building block. Here, we address common challenges and questions encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles that ensure success in your experiments.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling, properties, and purity assessment of 4-Bromo-2-(methylthio)pyrimidine.
Q1: What are the recommended storage conditions for 4-Bromo-2-(methylthio)pyrimidine to ensure its stability?
A1: To maintain its integrity, 4-Bromo-2-(methylthio)pyrimidine should be stored in a freezer at approximately -20°C under an inert atmosphere, such as nitrogen or argon.[1][2][3][4] The methylthio group (-SCH₃) is susceptible to oxidation over time, which can form the corresponding sulfoxide or sulfone impurities, especially if exposed to air and light.[5] Storing it cold and under inert gas minimizes this degradation. The compound is typically a solid, though its physical form can vary.[3][6]
Q2: My crude material has a purity of ~95% according to the supplier. What are the likely impurities I need to remove?
A2: While supplier specifications indicate a purity of 95-96%, the remaining percentage can consist of several process-related impurities.[2][7] Based on common synthetic routes for pyrimidine derivatives, potential impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers that may form depending on the synthetic strategy.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-pyrimidine byproducts.[8]
-
Oxidation Products: As mentioned, the methylthio group can oxidize to a sulfoxide (-S(O)CH₃) or sulfone (-S(O)₂CH₃), particularly with improper handling or prolonged storage.[5]
-
Hydrolysis Products: The bromo-substituent on the pyrimidine ring can be susceptible to hydrolysis, leading to the corresponding pyrimidinone.
Q3: What analytical techniques are best for assessing the purity of my compound before and after purification?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your crude mixture and to monitor the progress of column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of the product. Isomers will have the same mass but may have different retention times.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. It is highly effective for identifying and quantifying impurities, as their characteristic peaks can often be distinguished from the product signals.[9]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is ideal for quantitative purity analysis, often providing a more accurate purity value than TLC or GC.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 959236-97-6 | [1][2][3][4][7] |
| Molecular Formula | C₅H₅BrN₂S | [1][2][7] |
| Molecular Weight | ~205.08 g/mol | [1][2][4] |
| Typical Purity | ≥95% | [1][2][7] |
| Physical Form | Solid or Liquid | [3][6][10] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [2][3][4] |
Purification Workflow: A General Overview
The choice of purification method is dictated by the nature and quantity of impurities. Below is a general workflow to guide your decision-making process.
Caption: General workflow for purifying 4-Bromo-2-(methylthio)pyrimidine.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal solvent is one in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For 4-bromopyrimidines, non-polar to moderately polar solvents are often effective. A related synthesis reports using n-hexane for recrystallization, which is a good starting point.[11]
Solvent Screening Protocol:
-
Place ~20 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, it is likely too soluble.
-
If it does not dissolve, gently heat the mixture in a water bath.[12] Add more hot solvent in small portions until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will produce a high yield of crystals upon cooling.
Q5: My compound "oils out" during cooling instead of forming crystals. What's going wrong and how can I fix it?
A5: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid phase. This is a common problem with several potential causes:
-
Cooling Too Rapidly: The solution was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice. Solution: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath.[9][12]
-
Solution is Too Concentrated: The concentration of the solute is too high. Solution: Add a small amount (1-5% of the total volume) of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[9]
-
High Impurity Load: Impurities can disrupt the crystallization process. Solution: If slow cooling and dilution fail, the impurities must be removed by another method, such as column chromatography, before attempting recrystallization again.[9]
Q6: My final crystal yield is very low. What are the common causes?
A6: Low recovery is typically due to procedural issues:
-
Using Too Much Solvent: The most common error is dissolving the compound in an excessive amount of hot solvent.[12] This keeps a significant portion of your product dissolved even after cooling. Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in the solution. Ensure the flask is left in an ice bath for at least 15-20 minutes before filtration.[12]
Detailed Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves at the boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Guide 2: Purification by Flash Column Chromatography
When recrystallization is ineffective, particularly for removing impurities with similar polarity to the product, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
Q7: How do I determine the best solvent system (mobile phase) for my column?
A7: The ideal mobile phase provides good separation between your product and impurities, with the product having an Rf (retention factor) value between 0.25 and 0.40 on a TLC plate.
-
Start with TLC: Use TLC plates to test various solvent systems. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[13]
-
Adjust Polarity:
-
If all spots remain at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent.
-
If all spots run to the top (high Rf), the solvent is too polar. Decrease the proportion of the more polar solvent.
-
-
Example: A published procedure for a similar brominated heterocyclic compound used a dichloromethane-hexane mixture, which is a good system to screen.[13]
Q8: My separation on the column is poor, with broad bands and overlapping fractions. What can I do to improve it?
A8: Poor separation is often traced back to the column packing or sample loading technique.
Caption: Troubleshooting guide for poor column chromatography separation.
-
Column Overloading: Using too much crude material for the column size is a primary cause of poor separation. A general guideline is to load an amount of crude product that is 1-5% of the total weight of the silica gel.[9]
-
Improper Packing: Air bubbles or cracks in the silica bed create channels where the solvent and sample flow unevenly, leading to distorted bands. Pack the column as a slurry to ensure a uniform, homogenous bed.[9]
-
Sample Loading: The sample should be loaded onto the column in the absolute minimum volume of solvent possible to create a tight, narrow starting band. Alternatively, for better results, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
Detailed Protocol: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed evenly. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude 4-Bromo-2-(methylthio)pyrimidine in a minimal amount of the mobile phase (or a more polar solvent if necessary). Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the mobile phase to the column and apply pressure to begin elution. Collect the eluent in fractions.
-
Monitoring: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
-
Organic Syntheses. 3,5-Dibromo-2-pyrone.[Link]
-
HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.[Link]
-
MIT Digital Lab Techniques Manual. Recrystallization.[Link]
-
Process Development and Synthesis of Process-Related Impurities... PMC - NIH.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [sigmaaldrich.com]
- 4. 959236-97-6|4-Bromo-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Bromo-4-methyl-2-(methylthio)pyrimidine | 1294446-69-7 [sigmaaldrich.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for Pyrimidine Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrimidine Coupling. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and achieve reliable, high-yielding syntheses of functionalized pyrimidines.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses specific issues you may encounter during your experiments. We focus not just on the solution, but on the underlying chemical principles to help you make informed decisions in the lab.
Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?
Low conversion is the most common hurdle in cross-coupling reactions. The issue often lies within the delicate interplay of the catalyst, ligand, base, and solvent. A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to initiate the catalytic cycle.[1][2] This reduction can sometimes be inefficient.
-
Solution: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, a modern palladium precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2).[2][3] These "precatalysts" are air-stable Pd(II) complexes that are designed to generate the active Pd(0) species cleanly and efficiently under the reaction conditions.[2]
-
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring are basic and can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[4]
-
Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands form stable complexes with palladium that promote the desired catalytic steps (oxidative addition, reductive elimination) while minimizing inhibition by the pyrimidine substrate.[5]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.[4][6]
-
Solution: Perform a systematic screen of reaction parameters. A weak base may not be sufficient to facilitate the transmetalation step.[4] For Suzuki-Miyaura couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required.[7] Solvents like 1,4-dioxane or THF, often with water as a co-solvent for Suzuki reactions, are common starting points.[3][8]
-
Workflow: Troubleshooting a Failed Pyrimidine Coupling Reaction
Caption: A decision-making workflow for troubleshooting failed reactions.
Q2: My reaction starts well but then stalls. What causes catalyst deactivation and how can I prevent it?
Reaction stalling is often a sign of catalyst decomposition or deactivation over the course of the reaction.
Potential Causes & Recommended Actions:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to oxidation and deactivation.[6]
-
Protocol: Always use properly dried and degassed solvents. The freeze-pump-thaw method is highly effective. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes before adding the catalyst and solvent. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Thermal Degradation: While many coupling reactions require heat, excessively high temperatures can cause the catalyst to decompose, often forming inactive palladium black.[6]
-
Solution: Monitor the reaction temperature carefully. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period. Modern, highly active catalyst systems often allow for lower reaction temperatures.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.
-
Solution: Ensure high-purity ligands are used. The choice of a robust, sterically encumbered ligand can also enhance thermal stability.
-
Q3: I'm getting a mixture of products. How can I improve the selectivity of my pyrimidine coupling?
For pyrimidines with multiple halide substituents (e.g., 2,4-dichloropyrimidine), controlling regioselectivity is a significant challenge. The inherent electronic properties of the pyrimidine ring often favor reaction at the C4 position.[9]
Key Factors Controlling Selectivity:
-
Ligand Choice: This is perhaps the most powerful tool for controlling selectivity. The steric and electronic properties of the ligand can dictate which position of the pyrimidine ring can access the palladium center for oxidative addition.
-
C4-Selectivity: This is the "conventional" reactivity. Many standard catalyst systems will preferentially yield the C4-coupled product.
-
C2-Selectivity: Achieving C2-selectivity often requires specialized ligands. For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C2-selective C-S coupling of 2,4-dichloropyrimidine.[10] Similarly, judicious choice of phosphine ligands can invert the typical selectivity.[5]
-
C5-Selectivity: In some cases, unconventional C5-selectivity can be achieved under ligand-free conditions.[5]
-
-
Reaction Conditions: Temperature and catalyst choice can also influence selectivity. For instance, in the Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidine, performing the reaction at a lower temperature (60–70°C) favored monosubstitution.[11]
Frequently Asked Questions (FAQs)
What is a typical palladium catalyst loading, and how low can I go?
A common starting point for catalyst loading in academic labs is 1-5 mol %.[12] However, for process development and manufacturing, minimizing palladium is a critical goal to reduce costs and simplify purification.[13]
| Catalyst Loading Range | Application Context | Considerations |
| 2 - 5 mol % | Initial screening, difficult couplings | A good starting point to ensure the reaction works before optimization.[12] |
| 0.1 - 1 mol % | Optimized reactions | Often achievable with modern, highly active precatalysts and ligands.[14] |
| < 0.1 mol % (1000 ppm) | Process chemistry, manufacturing | Requires a highly active and stable catalyst. This is considered a "high turnover" system.[13] |
To reduce catalyst loading, you must first establish a robust and high-yielding reaction at a higher loading. Then, incrementally decrease the catalyst amount (e.g., from 2 mol % to 1 mol %, then 0.5 mol %, etc.) while carefully monitoring the reaction rate and final conversion.[6]
How do I choose the right palladium source?
The choice of palladium source is critical for generating the active Pd(0) catalyst efficiently and reproducibly.[2]
| Palladium Source | Common Examples | Pros | Cons |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂ | Inexpensive, readily available.[1] | Require in situ reduction which can be inconsistent; may require excess ligand.[1][2] |
| Pd(0) Sources | Pd₂(dba)₃, Pd(PPh₃)₄ | Directly provide Pd(0). | Can be air-sensitive; dba or PPh₃ ligands can interfere with the reaction.[2] |
| Palladacycle Precatalysts | Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Air- and moisture-stable, highly efficient generation of active Pd(0)L.[2][3] | More expensive than simple salts. |
For most applications, especially those involving challenging substrates, modern palladacycle precatalysts are the recommended starting point due to their reliability and high activity.[2][3]
What analytical techniques are best for monitoring my reaction?
Effective reaction monitoring is key to successful optimization. The best technique depends on the specific properties of your reactants and products.[15]
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks. It's excellent for tracking the disappearance of a starting material and the appearance of a new, different-polarity product spot.[15]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, allowing you to determine conversion rates and purity with high precision.[15]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and be used to monitor the reaction directly in the NMR tube, allowing for the observation of intermediates and products in real-time.[15]
Catalytic Cycle and Key Component Relationships
The success of a pyrimidine coupling reaction depends on the synergy between its core components, which all influence the key steps of the catalytic cycle.
Caption: Relationship between reaction components and the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the pyrimidine halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times.
-
Reagent Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.01-0.05 mmol, 1-5 mol %) and the ligand if not using a precatalyst.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio, 0.1-0.2 M concentration) via syringe.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Systematic Screening of Catalyst Loading
-
Prepare Stock Solutions: Create stock solutions of your pyrimidine halide, boronic acid partner, and base in the chosen degassed solvent to ensure accurate and consistent dispensing.
-
Set Up Vials: Arrange a series of reaction vials. In each, place the required amount of palladium catalyst to achieve the desired loading (e.g., 5%, 2%, 1%, 0.5%, 0.2%, 0.1 mol %).
-
Run Reactions: Add the stock solutions to each vial, ensuring all other parameters (temperature, concentration, stoichiometry) remain constant. Run all reactions in parallel for the same amount of time.
-
Analysis: Quench all reactions simultaneously. Analyze the conversion and yield in each vial using a quantitative method like HPLC or ¹H NMR with an internal standard.
-
Data Interpretation: Plot the yield as a function of catalyst loading to identify the optimal level where yield is maximized and catalyst use is minimized.[6]
References
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Library of Medicine. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH National Library of Medicine. Available at: [Link]
-
Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. ACS Publications. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH National Library of Medicine. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. NIH National Library of Medicine. Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. NIH National Library of Medicine. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. NIH National Library of Medicine. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. Available at: [Link]
-
A plausible catalytic cycle for pyrimidine synthesis. ResearchGate. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 14. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of dehalogenation in cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve this issue but to understand the underlying chemical principles to prevent its recurrence.
Introduction to Dehalogenation
Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where the halide on the electrophile (typically an aryl or vinyl halide) is replaced by a hydrogen atom.[1] This undesired transformation consumes starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can complicate purification.[1][2]
The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species.[1][3] This reactive intermediate can originate from various sources within the reaction mixture, including the solvent, base, or even trace amounts of water.[1][3][4][5][6] Once formed, the Pd-H species can undergo reductive elimination with the organic group on the palladium center, leading to the formation of the dehalogenated byproduct and regenerating the Pd(0) catalyst.[1][3][4]
dot graph "Dehalogenation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Ar-X" [label="Aryl Halide"]; "Pd(0)L_n" [label="Pd(0) Catalyst"]; "Ar-Pd(II)-X" [label="Oxidative Addition\nIntermediate"]; "Hydride_Source" [label="Hydride Source\n(Solvent, Base, H₂O)", fillcolor="#EA4335"]; "Ar-Pd(II)-H" [label="Palladium-Hydride\nIntermediate"]; "Ar-H" [label="Dehalogenated\nByproduct", fillcolor="#FBBC05", fontcolor="#202124"]; "Coupling_Partner" [label="Coupling Partner\n(e.g., R-B(OH)₂)", fillcolor="#34A853"]; "Desired_Product" [label="Desired Cross-Coupled\nProduct (Ar-R)", fillcolor="#34A853"];
"Ar-X" -> "Ar-Pd(II)-X" [label="Oxidative\nAddition"]; "Pd(0)L_n" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Ar-Pd(II)-H" [label="Hydride Transfer"]; "Hydride_Source" -> "Ar-Pd(II)-H"; "Ar-Pd(II)-H" -> "Ar-H" [label="Reductive\nElimination"]; "Ar-Pd(II)-H" -> "Pd(0)L_n"; "Ar-Pd(II)-X" -> "Desired_Product" [label="Transmetalation &\nReductive Elimination"]; "Coupling_Partner" -> "Desired_Product";
} dot Caption: Competing pathways: desired cross-coupling vs. undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Which types of aryl halides are most susceptible to dehalogenation?
The propensity for dehalogenation generally follows the reactivity of the carbon-halogen bond: Ar-I > Ar-Br > Ar-Cl.[3][7] Aryl iodides are the most prone to this side reaction due to the weaker C-I bond, which facilitates both the desired oxidative addition and the undesired side reactions. Conversely, aryl chlorides are the least reactive towards both pathways.[3]
Q2: Are certain substrates more prone to dehalogenation?
Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are generally more susceptible to dehalogenation.[1][3] For N-H containing heterocycles, the acidic proton can be removed by the base, which can influence the electronic properties of the ring and potentially promote dehalogenation.[3] In such cases, protection of the N-H group is often recommended.[1][3][8]
Q3: How does the choice of catalyst and ligand impact dehalogenation?
The catalyst and ligand system is crucial for controlling the reaction's selectivity.[1] Bulky, electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are often effective at preventing dehalogenation.[1][3] These ligands promote the desired reductive elimination step to form the C-C or C-N bond, making it kinetically more favorable than the dehalogenation pathway.[1] Using well-defined pre-catalysts can also be beneficial as they ensure the efficient generation of the active catalyst in situ.[1]
Q4: What is the role of the base in dehalogenation?
The base can play a dual role. While essential for the catalytic cycle of many cross-coupling reactions, certain bases can also be a source of hydrides, leading to dehalogenation.[3][4][5] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote this side reaction.[1][3] The absence of a base has been shown to prevent dehalogenation in some systems.[7]
Q5: Can the solvent contribute to dehalogenation?
Absolutely. Protic solvents like alcohols can be deprotonated by the base to form alkoxides, which can then transfer a hydride to the palladium center.[5] Some polar aprotic solvents, like DMF, can also act as a hydride source, especially at elevated temperatures.[5][9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving dehalogenation issues in your cross-coupling reactions.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is not immune to dehalogenation, particularly with reactive aryl halides.
dot graph "Troubleshooting_Suzuki" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="High Dehalogenation in\nSuzuki Coupling", fillcolor="#EA4335"]; Ligand [label="Step 1: Evaluate Ligand\n(Bulky & Electron-Rich?)"]; Base [label="Step 2: Change Base\n(Weaker Base?)"]; Solvent [label="Step 3: Change Solvent\n(Non-polar, Aprotic?)"]; Temp [label="Step 4: Lower Temperature"]; Halide [label="Step 5: Consider Halide\n(Br or Cl instead of I?)"];
Start -> Ligand; Ligand -> Base [label="If dehalogenation persists"]; Base -> Solvent [label="If dehalogenation persists"]; Solvent -> Temp [label="If dehalogenation persists"]; Temp -> Halide [label="If still problematic"]; } dot Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Ligand Selection: If you are using a less bulky ligand like PPh₃, switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[1][3] These ligands accelerate the desired reductive elimination.
-
Base Modification: If using a strong base like NaOtBu or other alkoxides, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3] These bases are less likely to act as hydride donors.
-
Solvent Exchange: If the reaction is being run in a protic solvent or a polar aprotic solvent like DMF, switch to a non-polar, aprotic solvent like toluene or dioxane.[1][10] Toluene is often a good choice to minimize dehalogenation.[11]
-
Temperature Control: High reaction temperatures can increase the rate of dehalogenation.[9][11] Attempt to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the selectivity improves.[1]
-
Halide Substitution: If your synthetic route allows, consider switching from a highly reactive aryl iodide to a less reactive aryl bromide or chloride.[3][7] This can significantly reduce the propensity for dehalogenation.[12][13]
Illustrative Data on Parameter Effects in Suzuki Coupling
| Parameter | Condition A | % Desired Product (A) | % Dehalogenation (A) | Condition B | % Desired Product (B) | % Dehalogenation (B) |
| Ligand | PPh₃ | 65 | 30 | XPhos | 95 | <5 |
| Base | NaOtBu | 70 | 25 | K₃PO₄ | 92 | 6 |
| Solvent | DMF | 75 | 20 | Toluene | 90 | 8 |
| Temperature | 110 °C | 80 | 18 | 80 °C | 88 | 10 |
Note: This data is illustrative and represents general trends. Actual results will vary depending on the specific substrates and reaction conditions.
Issue 2: Dehalogenation in Heck and Sonogashira Couplings
While the underlying principles are similar, the Heck and Sonogashira reactions have their own nuances when it comes to dehalogenation.
Heck Coupling:
The Heck reaction is often performed at elevated temperatures, which can favor dehalogenation.[9]
-
Temperature Reduction: Your first line of defense should be to lower the reaction temperature.[9] Microwave irradiation can sometimes be used to achieve the desired transformation at lower bulk temperatures and with shorter reaction times, potentially mitigating dehalogenation.[9]
-
Base and Solvent Choice: Aprotic polar solvents like DMF or NMP are commonly used, but if dehalogenation is an issue, consider switching to a less reducible solvent like toluene or dioxane.[9] Inorganic bases such as K₂CO₃ or NaOAc are often effective.[9]
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.[9]
Sonogashira Coupling:
Dehalogenation can be a significant side reaction in Sonogashira couplings, especially with aryl iodides.[14][15]
-
Solvent Effects: Acetonitrile (ACN) has been observed to favor dehalogenation with certain catalysts like Pd(PPh₃)₄.[9][16] Screening other solvents such as THF or DMF may be beneficial.[9][16] In some cases, a switch from DMF to THF has been shown to improve reaction outcomes.[16]
-
Catalyst System: The choice of palladium source and ligands can influence the extent of dehalogenation.[16] While Pd(PPh₃)₄ is a common catalyst, exploring other catalyst systems may be necessary if dehalogenation is problematic.[16]
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper co-catalyst. Copper-free conditions have been developed and may offer an alternative strategy to minimize side reactions.
Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination
In Buchwald-Hartwig amination, hydrodehalogenation can compete with the desired C-N bond formation, particularly with electron-rich aryl halides or when using a sterically hindered or less nucleophilic amine.[17]
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is critical to promote the desired amination pathway over hydrodehalogenation.[9] These ligands facilitate the reductive elimination step to form the C-N bond.
-
Base and Solvent: The choice of base and solvent can be critical. For example, in some cases, using NMP as a solvent has been shown to increase hydrodehalogenation.[5] Switching to a non-coordinating solvent like 1,4-dioxane may be beneficial.[5]
-
Reaction Temperature: As with other cross-coupling reactions, running the reaction at a lower temperature can help to minimize dehalogenation.[18]
dot graph "Buchwald_Hartwig_Troubleshooting" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="High Dehalogenation in\nBuchwald-Hartwig", fillcolor="#EA4335"]; Ligand [label="Use Bulky, Electron-Rich\nBiaryl Phosphine Ligands"]; Solvent [label="Switch to a Non-Coordinating\nSolvent (e.g., Dioxane)"]; Temp [label="Lower Reaction\nTemperature"];
Start -> Ligand -> Solvent -> Temp; } dot Caption: Key considerations for minimizing hydrodehalogenation in Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the cross-coupling of an aryl bromide with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.[3]
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Protocol 2: Detection and Quantification of Dehalogenated Byproduct using GC-MS
This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.[11]
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture and dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
If necessary, filter the sample through a small plug of silica gel or a syringe filter to remove solid particles.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a standard temperature program that allows for the separation of the starting material, the desired product, and the dehalogenated byproduct.
-
Identify the peaks corresponding to each component based on their mass spectra and retention times.
-
Quantify the relative amounts of the desired product and the dehalogenated byproduct by integrating the respective peak areas in the total ion chromatogram (TIC).
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3971-3980. Retrieved from [Link]
-
Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Jitan, B. A. (2019). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 24(15), 2816. Retrieved from [Link]
-
Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(1), 1-8. Retrieved from [Link]
-
Nature. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
National Institutes of Health. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Retrieved from [Link]
-
ChemRxiv. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
Reddit. (2022). BH amination side products and purification. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Scilit. (2007). Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11797-11799. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Retrieved from [Link]
-
ACS Figshare. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Item - The SuzukiâMiyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. scilit.com [scilit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
Technical Support Center: 4-Bromo-2-(methylthio)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during this critical synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms, providing you with not just solutions, but the scientific rationale behind them.
I. Overview of the Core Synthesis and Key Challenges
The most common and reliable method for synthesizing 4-bromo-2-(methylthio)pyrimidine is the bromination of 2-(methylthio)pyrimidin-4-ol using a dehydrative halogenating agent such as phosphorus oxybromide (POBr₃). While effective, this reaction is often accompanied by the formation of specific impurities that can complicate downstream applications and reduce overall yield and purity.
This guide will address the identification, mitigation, and removal of these key impurities through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction has stalled, and I see a significant amount of unreacted 2-(methylthio)pyrimidin-4-ol. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion is a common issue and can often be traced back to two primary factors: insufficient brominating agent or the presence of moisture.
-
Causality - Insufficient Brominating Agent: The bromination of a hydroxypyrimidine with POBr₃ is a stoichiometric reaction. An inadequate amount of POBr₃ will naturally lead to unreacted starting material. It is also possible that the POBr₃ has degraded due to improper storage.
-
Causality - Moisture: Phosphorus oxybromide reacts readily with water. Any moisture in your reaction flask or solvent will consume the POBr₃, rendering it unavailable for the desired reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours before use.
-
Use anhydrous solvents. If you are using a solvent like acetonitrile, ensure it is freshly distilled or from a sealed bottle.
-
Handle POBr₃ in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen) to prevent exposure to atmospheric moisture.
-
-
Verify Reagent Quality and Stoichiometry:
-
Use a fresh bottle of POBr₃ or one that has been properly stored.
-
Consider increasing the molar equivalents of POBr₃ slightly (e.g., from 1.5 to 2.0 equivalents) to ensure complete conversion. However, be mindful that a large excess can promote over-bromination (see FAQ 2).
-
-
Reaction Temperature and Time:
-
Ensure the reaction is heated sufficiently, typically to reflux in a solvent like acetonitrile or heated neat.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time.
-
FAQ 2: My final product is contaminated with a significant amount of a dibrominated species. How can I identify it, prevent its formation, and remove it?
Answer:
The most likely dibrominated impurity is 4,6-dibromo-2-(methylthio)pyrimidine . Its formation is a direct result of over-bromination.
-
Causality - Over-bromination: The pyrimidine ring is activated towards electrophilic substitution. If the reaction conditions are too harsh (e.g., excessive POBr₃, high temperatures, or prolonged reaction times), a second bromination can occur at the 6-position.
Identification of 4,6-dibromo-2-(methylthio)pyrimidine:
| Technique | Expected Observation |
| ¹H NMR | The characteristic doublet for the proton at the 6-position in the desired product will be absent. You will likely see a singlet for the proton at the 5-position. |
| LC-MS | A mass peak corresponding to the dibrominated compound (C₅H₄Br₂N₂S) will be present. |
| HPLC | The dibrominated product is less polar and will typically have a longer retention time than the mono-brominated product. |
Prevention of Over-bromination:
-
Control Stoichiometry: Carefully control the amount of POBr₃ used. Start with 1.5 equivalents and only increase slightly if necessary.
-
Temperature and Reaction Time:
-
Avoid excessive heating. Maintain a consistent temperature and do not overheat the reaction mixture.
-
Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
Removal of 4,6-dibromo-2-(methylthio)pyrimidine:
-
Column Chromatography: This is the most effective method for separating the mono- and di-brominated products.
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The less polar dibrominated compound will elute first.
-
-
Recrystallization: This can be effective if the concentration of the dibrominated impurity is not too high.
-
Suggested Solvent Systems: Ethanol/water or a mixture of hexanes and ethyl acetate. The goal is to find a system where the desired product is significantly less soluble than the impurity upon cooling.
-
FAQ 3: During workup, I've noticed the reappearance of my starting material, 2-(methylthio)pyrimidin-4-ol. What is happening and how can I avoid this?
Answer:
The reappearance of the starting material is due to the hydrolysis of the product, 4-bromo-2-(methylthio)pyrimidine.
-
Causality - Hydrolysis: The bromo group at the 4-position of the pyrimidine ring is a good leaving group and is susceptible to nucleophilic substitution by water, especially under basic or neutral conditions during aqueous workup.[1]
Prevention of Hydrolysis:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture and removing the solvent under reduced pressure.
-
Acidic Aqueous Workup: If an aqueous workup is necessary, perform it under acidic conditions (e.g., using cold, dilute HCl). The protonated pyrimidine ring is less susceptible to nucleophilic attack.
-
Minimize Contact Time with Water: Perform the aqueous extraction quickly and with cold water to minimize the time the product is in contact with the aqueous phase.
-
Immediate Extraction: Immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate after quenching the reaction.
Workflow for Minimizing Hydrolysis During Workup:
Caption: Recommended workup procedure to minimize hydrolysis.
III. Analytical Characterization of Product and Impurities
Accurate identification of the product and impurities is crucial for process optimization.
Table of Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | -SCH₃ (s) | H-5 (d) | H-6 (d) | Notes |
| 4-Bromo-2-(methylthio)pyrimidine | ~2.56 ppm | ~7.16 ppm | ~8.26 ppm | Note the characteristic doublets for the adjacent H-5 and H-6 protons. |
| 4,6-Dibromo-2-(methylthio)pyrimidine | ~2.6 ppm | ~7.5 ppm (s) | N/A | The doublet for H-6 is absent, and H-5 appears as a singlet. |
| 2-(Methylthio)pyrimidin-4-ol | ~2.5 ppm | ~6.2 ppm (d) | ~7.8 ppm (d) | Chemical shifts can vary depending on the solvent and concentration due to the hydroxyl group. |
Representative HPLC Protocol:
A robust HPLC method is essential for monitoring reaction progress and assessing final purity.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 20% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Expected Elution Order: 2-(methylthio)pyrimidin-4-ol (most polar, shortest retention time) -> 4-bromo-2-(methylthio)pyrimidine -> 4,6-dibromo-2-(methylthio)pyrimidine (least polar, longest retention time).
IV. Detailed Purification Protocols
Protocol 1: Column Chromatography for Removal of Over-bromination and Baseline Impurities
This method is ideal for separating compounds with different polarities.
Experimental Workflow:
Caption: Workflow for purification by column chromatography.
Protocol 2: Recrystallization for High-Purity Product
Recrystallization is an excellent final polishing step to obtain a highly pure, crystalline product.
-
Solvent Selection:
-
Perform small-scale solubility tests with various solvents. Good candidates include ethanol, isopropanol, acetonitrile, and mixtures like ethyl acetate/hexanes.
-
The ideal solvent will dissolve the product when hot but not at room temperature.[2]
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, cool the flask in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
V. References
-
Illuminating the Synthetic Route of 4-Bromo-2-(methylthio)pyrimidine. Journal of Synthetic Chemistry.
-
Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 2720. [Link]1]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]]
-
Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. [Link]]
Sources
stability issues and degradation of 4-Bromo-2-(methylthio)pyrimidine
Welcome to the comprehensive technical support guide for 4-Bromo-2-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues and degradation of this compound, ensuring the integrity and success of your experiments.
Introduction: Understanding the Instability of 4-Bromo-2-(methylthio)pyrimidine
4-Bromo-2-(methylthio)pyrimidine is a valuable building block in medicinal chemistry, but its utility can be compromised by its inherent instability. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of a good leaving group (bromine) at the 4-position. Furthermore, the methylthio group at the 2-position is prone to oxidation. Understanding these potential degradation pathways is crucial for proper handling, storage, and use of this reagent.
This guide provides practical, field-proven insights into mitigating these stability issues, based on established principles of organic chemistry and extensive experience with similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for 4-Bromo-2-(methylthio)pyrimidine?
A1: To ensure maximum shelf-life, 4-Bromo-2-(methylthio)pyrimidine should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, in a freezer at -20°C.[1][2][3][4] This compound is sensitive to moisture, air, and light.
Q2: Why is storage under an inert atmosphere and at low temperatures so critical?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Moisture: The C4-Br bond is susceptible to hydrolysis, where water acts as a nucleophile, leading to the formation of 4-hydroxy-2-(methylthio)pyrimidine. This process is accelerated by elevated temperatures.
-
Oxygen: The methylthio (-SCH₃) group can be oxidized by atmospheric oxygen to the corresponding sulfoxide and subsequently to the sulfone.[1][5] These oxidized species are often more reactive and may lead to unwanted side products in your reactions.
-
Temperature: Lower temperatures slow down the rates of all chemical reactions, including these degradation processes.
Q3: The compound arrived as a solid/liquid, but the product information is ambiguous. How should I handle it?
A3: 4-Bromo-2-(methylthio)pyrimidine has a low melting point and can exist as either a solid or a liquid, depending on the ambient temperature.[1] It is recommended to warm the container to room temperature under an inert atmosphere before opening to ensure homogeneity if it is partially frozen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is classified as corrosive and can cause severe skin burns and eye damage.[6][7]
In-Experiment Troubleshooting
Q4: I am seeing a new, more polar spot on my TLC analysis of the starting material. What could it be?
A4: A more polar impurity is often indicative of hydrolysis or oxidation. The most likely culprits are:
-
4-Hydroxy-2-(methylthio)pyrimidine: The product of hydrolysis of the C-Br bond. The hydroxyl group significantly increases polarity.
-
4-Bromo-2-(methylsulfinyl)pyrimidine (sulfoxide) or 4-Bromo-2-(methylsulfonyl)pyrimidine (sulfone): Products of oxidation of the methylthio group. The S=O and S(=O)₂ bonds are polar, which will result in a lower Rf value on silica gel TLC plates.
Q5: My reaction (e.g., Suzuki coupling) is giving low yields or failing completely. Could the quality of my 4-Bromo-2-(methylthio)pyrimidine be the issue?
A5: Absolutely. The reactivity of the C4-Br bond is crucial for cross-coupling reactions. If the starting material has significantly degraded, the concentration of the active reagent is lower than calculated. Furthermore, the degradation products can interfere with the reaction. For instance, the hydroxyl group of the hydrolysis byproduct can potentially poison the catalyst. It is advisable to check the purity of the starting material by NMR or GC-MS before use if you suspect degradation.
Q6: I observe de-bromination of my starting material during my reaction. What could be the cause?
A6: De-bromination can occur under certain conditions, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., trace water, solvent). This is a known side reaction in some cross-coupling reactions.[8] To minimize this, ensure your reaction is run under strictly anhydrous conditions and that your catalyst is of high quality.
Potential Degradation Pathways
The two primary non-photolytic degradation pathways for 4-Bromo-2-(methylthio)pyrimidine are hydrolysis and oxidation.
Hydrolytic Degradation
The electron-deficient nature of the pyrimidine ring makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr). Water, although a weak nucleophile, can attack this position, leading to the displacement of the bromide ion.
Caption: Hydrolysis of 4-Bromo-2-(methylthio)pyrimidine.
Oxidative Degradation
The sulfur atom of the methylthio group is nucleophilic and can be oxidized by atmospheric oxygen or other oxidizing agents present as impurities. This typically proceeds in two stages, first to the sulfoxide and then to the sulfone.
Caption: Oxidation of the methylthio group.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield in cross-coupling reactions | 1. Degraded starting material (hydrolysis or oxidation).2. Catalyst deactivation.3. De-bromination side reaction. | 1. Confirm purity of starting material via NMR or GC-MS. If degraded, use a fresh batch.2. Use a fresh, high-quality catalyst. Ensure anhydrous and oxygen-free reaction conditions.3. Minimize water content in the reaction. Consider using a different solvent/base combination. |
| Multiple spots on TLC of starting material | 1. Hydrolysis to the corresponding 4-hydroxypyrimidine.2. Oxidation to sulfoxide and/or sulfone. | 1. Store the compound under inert gas at -20°C. Handle quickly when weighing.2. Avoid exposure to air for prolonged periods. |
| Inconsistent reaction outcomes | 1. Inhomogeneous starting material (if partially frozen).2. Variable levels of degradation between aliquots. | 1. Gently warm the vial to room temperature to ensure the material is a homogeneous liquid or fully dissolved solid before taking an aliquot.2. Always use a fresh vial or repurify the material if degradation is suspected. |
| Formation of a white precipitate upon storage | 1. Likely the hydrolysis product, 4-hydroxy-2-(methylthio)pyrimidine, which may be less soluble. | 1. Discard the material if significant precipitation is observed. Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
-
Preparation: Before opening, allow the sealed container of 4-Bromo-2-(methylthio)pyrimidine to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Atmosphere: Transfer the container to a glove box or use a Schlenk line to maintain a positive pressure of an inert gas (argon or nitrogen).
-
Dispensing: Using a clean, dry syringe or cannula, dispense the required amount of the compound. If it is a solid, use a clean, dry spatula under a blanket of inert gas.
-
Sealing: Tightly reseal the container under the inert atmosphere. For added protection, wrap the cap with Parafilm.
-
Storage: Immediately return the container to the freezer at -20°C.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount of 4-Bromo-2-(methylthio)pyrimidine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks: Look for the characteristic signals of the pure compound. The methylthio group (-SCH₃) should appear as a singlet around 2.5-2.7 ppm. The pyrimidine ring protons will appear in the aromatic region (typically 7.0-9.0 ppm).
-
Impurity Identification:
-
Hydrolysis Product: The formation of 4-hydroxy-2-(methylthio)pyrimidine will result in the appearance of a new set of aromatic signals and potentially a broad signal for the -OH proton.
-
Oxidation Products: Oxidation to the sulfoxide or sulfone will cause a downfield shift of the methyl singlet.
-
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving 4-Bromo-2-(methylthio)pyrimidine.
References
-
D. J. Brown and P. W. Ford. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. J. Chem. Soc. C, 1969, 2720-2723. [Link]
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
M. D'Auria. The Mechanism of the Photochemical Conversion of 5-Bromo-2-furancarboxyaldehyde into the Corresponding 5-Aryl Derivatives: Evidence for Exciplex Formation. Gazzetta Chimica Italiana, 1985, 115, 595. [Link]
-
M. Kim, et al. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 2021, 9(7), 1451. [Link]
-
C. G. Zarkadas, et al. The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. The Plant Journal, 2008, 56(6), 997-1009. [Link]
-
E. Kim, et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 2011, 193(7), 1652-1660. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
M. Rickhaus. Help needed with unreproducible Suzuki coupling. Reddit, 2023. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
PubMed. Heterogeneous photochemical reactions of decabromodiphenyl ether. [Link]
-
YouTube. Thioethers. [Link]
-
PubMed. Ab Initio and RRKM/Master Equation Analysis of the Photolysis and Thermal Unimolecular Decomposition of Bromoacetaldehyde. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ACS Publications. Quasi-Free Electron-Mediated Radiation Sensitization by C5-Halopyrimidines. [Link]
-
ResearchGate. The Mechanism of the Photochemical Conversion of 5-Bromo-2-furancarboxyaldehyde into the Corresponding 5-Aryl Derivatives: Evidence for Exciplex Formation. [Link]
-
GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]
-
ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
PubMed. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
Sources
- 1. Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 5. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
- 8. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
Technical Support Center: Scaling Up 4-Bromo-2-(methylthio)pyrimidine Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the production of 4-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) encountered during the synthesis and scale-up of this critical building block. As a key intermediate in medicinal chemistry, ensuring its robust and scalable synthesis is paramount.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-Bromo-2-(methylthio)pyrimidine and its common precursor?
The most prevalent and industrially relevant method for synthesizing 4-Bromo-2-(methylthio)pyrimidine is through the bromination of its corresponding hydroxypyrimidine precursor, 2-(methylthio)pyrimidin-4-ol.[2] This precursor is typically synthesized by the S-methylation of 2-thiouracil using a methylating agent like iodomethane in the presence of a base.[3] The subsequent bromination step replaces the hydroxyl group at the C-4 position with a bromine atom, a transformation that presents several challenges during scale-up.
Q2: My reaction yield is high at the lab scale (grams), but it drops significantly when I move to a kilogram scale. What are the likely causes?
A drop in yield during scale-up is a common challenge in process chemistry and can stem from several factors that are less pronounced in a small flask.[4]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and degrade the desired product.[4] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more difficult.
-
Exotherm Control: The bromination of pyrimidines can be highly exothermic. What is easily managed with a simple ice bath in the lab can become a serious safety hazard and a source of impurity formation at a larger scale without proper engineering controls like a jacketed reactor with an efficient cooling system.[4]
-
Raw Material Quality: The purity of starting materials has a more significant impact at a larger scale. Trace impurities that were negligible before can now inhibit the reaction or catalyze side reactions, consuming reactants and lowering the overall yield.[4]
Q3: What are the most critical safety hazards I need to be aware of when scaling up this synthesis?
The primary hazards are associated with the brominating agents. Phosphorus oxybromide (POBr₃), a common reagent for this conversion, is highly corrosive, toxic, and reacts violently with water to generate heat and toxic, corrosive gases like hydrogen bromide (HBr).[5][6][7][8]
-
Corrosivity: POBr₃ causes severe skin burns and eye damage upon contact.[9]
-
Water Reactivity: Accidental contact with moisture must be strictly avoided. The reaction with water is exothermic and can increase the concentration of fumes in the air.[5][6] Extinguishing fires with water is not recommended.[6][9]
-
Inhalation Hazard: Inhalation of vapors or dust can cause severe injury or death.[5]
-
Handling Precautions: Always handle POBr₃ in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including a face shield, rubber gloves, and a chemical-resistant suit.[9]
Q4: What are the typical impurities I should anticipate, and how can they be minimized?
When scaling up, you may encounter impurities that were not significant at the lab scale.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-pyrimidine byproducts. This can be minimized by carefully controlling the stoichiometry of the brominating agent and maintaining a consistent temperature.[10][11]
-
Unreacted Starting Material: Incomplete conversion is a common issue. Ensure the reaction is monitored to completion (e.g., by TLC, GC-MS, or HPLC) before quenching.
-
Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other bromo-isomers might form, although bromination of the precursor typically favors the 4-position.[12]
-
Oxidation Products: The methylthio group can be susceptible to oxidation, especially if harsh conditions or certain reagents are used.[13] Running the reaction under an inert atmosphere can mitigate this risk.[4]
Q5: What are the recommended storage conditions for the final 4-Bromo-2-(methylthio)pyrimidine product?
The product should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a freezer, typically at -20°C, to ensure its long-term stability.[14][15][16][17]
Troubleshooting Guide: Common Scale-Up Issues
This section directly addresses specific problems you may encounter during your experiments.
Q: My reaction has stalled, and conversion is low even after extended reaction times. What steps should I take?
A: Low conversion is a frustrating but solvable issue. A systematic check is required.
| Potential Cause | Troubleshooting Action |
| Inactive Brominating Agent | Phosphorus oxybromide can degrade upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored reagent. Avoid using reagents from containers that have been opened frequently. |
| Poor Temperature Control | Verify that the internal reaction temperature is at the target setpoint. In large reactors, the external jacket temperature may not accurately reflect the internal temperature. Use a calibrated internal temperature probe. |
| Inadequate Mixing | Poor agitation can lead to a heterogeneous mixture, especially if the starting material has low solubility. Ensure the stirrer speed and impeller design are sufficient to keep all solids suspended and reactants well-mixed.[4] |
| Raw Material Impurities | Perform an incoming quality control check on your 2-(methylthio)pyrimidin-4-ol. Impurities could be inhibiting the reaction. Consider recrystallizing the starting material if its purity is questionable. |
Q: My crude product is very impure, with multiple byproducts observed on the TLC/LC-MS. How can I improve the reaction selectivity?
A: The formation of multiple byproducts points to issues with reaction control.
| Potential Cause | Troubleshooting Action |
| Over-bromination | This is often caused by poor temperature control or adding the brominating agent too quickly. Solution: Add the brominating agent dropwise or portion-wise at a controlled rate to maintain the target temperature. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) if POBr₃ proves too reactive for your setup.[10][18] |
| High Localized Temperatures | Even if the average temperature is correct, poor mixing can create hot spots that accelerate side reactions. Solution: Improve agitation and ensure the brominating agent is added sub-surface into a well-agitated area of the reactor. |
| Unsuitable Solvent | The solvent must be inert to the reaction conditions. Solvents like nitrobenzene or o-dichlorobenzene are often used because they are inert and allow for higher reaction temperatures.[19] |
Q: The work-up and purification are proving difficult and inefficient at a large scale. What is a robust purification strategy?
A: Scalable purification requires moving away from lab-scale techniques like chromatography and focusing on extraction and crystallization.
| Challenge | Scalable Solution |
| Quenching the Reaction | Quenching a large volume of POBr₃ with water is extremely hazardous. Protocol: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This helps to dissipate the heat of quenching. Perform this in a well-ventilated area and be prepared for the evolution of HBr gas. |
| Removing Inorganic Salts | The work-up will generate significant amounts of inorganic salts. Protocol: After quenching, perform a series of aqueous washes. Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Wash the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine to aid in drying.[20] |
| Final Purification | Column chromatography is often not feasible for multi-kilogram quantities. Protocol: Develop a recrystallization procedure. Screen various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures thereof) to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.[20] |
Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)pyrimidin-4-ol (Precursor)
This protocol is adapted from established procedures for the S-methylation of thiouracil.[3]
-
Setup: In a suitable reactor, dissolve sodium hydroxide (1.05 eq.) in water.
-
Addition: Add 2-thiouracil (1.0 eq.) to the basic solution and stir until dissolved.
-
Methylation: Cool the mixture in an ice bath and add iodomethane (1.1 eq.) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture again and carefully neutralize it by adding acetic acid until the product precipitates.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield 2-(methylthio)pyrimidin-4-ol.
Protocol 2: Scale-Up Synthesis of 4-Bromo-2-(methylthio)pyrimidine
This protocol emphasizes safety and control for larger-scale reactions.
-
Setup: Charge an appropriately sized, dry, jacketed glass reactor with 2-(methylthio)pyrimidin-4-ol (1.0 eq.) and an inert solvent like o-dichlorobenzene.[19] Begin stirring and purge the vessel with nitrogen.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120-130°C).
-
Reagent Addition: Slowly and carefully add phosphorus oxybromide (POBr₃) (1.5-2.5 eq.) to the heated mixture via an addition funnel over 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to control the exotherm. The evolution of HBr gas will be observed.[19]
-
Reaction Monitoring: Maintain the reaction at temperature for 2-6 hours after the addition is complete.[12] Monitor the reaction progress by taking samples and analyzing them by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated area, prepare a large vessel with crushed ice. Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Work-up and Extraction: Neutralize the acidic aqueous mixture with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent like ethyl acetate (3x).[20]
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system to obtain pure 4-Bromo-2-(methylthio)pyrimidine.
Visualizations & Workflows
General Synthesis and Purification Workflow
Caption: High-level workflow for the synthesis and purification of 4-Bromo-2-(methylthio)pyrimidine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues during scale-up.
References
-
National Institutes of Health (NIH), PubChem. Phosphorus oxybromide | Br3OP | CID 24613. [Link]
-
Loba Chemie. (2017). PHOSPHORUS OXYBROMIDE For Synthesis MSDS | CAS 7789-59-5. [Link]
- Kamal, A., & Rao, M. V. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. [Link]
-
ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction. [Link]
-
ResearchGate. (n.d.). Optimization for the bromination step. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Optimization of the Bromination Reaction. [Link]
-
The Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. [Link]
- Kumar, P., et al. (2008). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 27(6), 737-747.
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
-
LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. [Link]
-
National Institutes of Health (NIH). (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
Sources
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphorus oxybromide | Br3OP | CID 24613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. PHOSPHORUS OXYBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. prochemonline.com [prochemonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bromination - Wordpress [reagents.acsgcipr.org]
- 14. chemscene.com [chemscene.com]
- 15. lab-chemicals.com [lab-chemicals.com]
- 16. 959236-97-6|4-Bromo-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]
- 17. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]
- 18. researchgate.net [researchgate.net]
- 19. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
alternative reagents for the bromination of 2-(methylthio)pyrimidine
Technical Support Center: Bromination of 2-(Methylthio)pyrimidine
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working on the bromination of 2-(methylthio)pyrimidine and related heterocyclic systems. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind choosing specific reagents and conditions. This guide will help you troubleshoot common issues and select the optimal synthetic route for your specific needs.
The pyrimidine core is a cornerstone of numerous pharmaceuticals, and the introduction of a bromine atom, particularly at the C-5 position, provides a crucial synthetic handle for further functionalization through cross-coupling reactions. However, the 2-(methylthio)pyrimidine substrate presents a unique challenge: while the pyrimidine ring itself is electron-deficient, the methylthio group is an activating, electron-donating group.[1] It is also a functional group susceptible to oxidation under harsh conditions. This guide addresses the selection of alternative brominating agents to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to elemental bromine (Br₂) for brominating 2-(methylthio)pyrimidine?
While elemental bromine is the classic brominating agent, its use presents several significant challenges in a laboratory setting. Firstly, it is a highly toxic, corrosive, and volatile liquid, requiring specialized handling procedures and equipment.[2] Secondly, reactions with Br₂ often require harsh conditions, such as elevated temperatures or the use of aggressive solvents like nitrobenzene, which can lead to unwanted side reactions and complicate purification.[1][3] For a substrate like 2-(methylthio)pyrimidine, these harsh conditions can risk oxidation of the sensitive methylthio group.[4] Alternative reagents are typically solids that are easier and safer to handle, and they often provide greater selectivity under milder conditions.[5]
Q2: What is the most common and straightforward alternative to Br₂ for this type of reaction?
N-Bromosuccinimide (NBS) is by far the most common and convenient alternative for the electrophilic bromination of aromatic and heterocyclic compounds.[1][5] It is a crystalline solid that is significantly easier to handle than liquid bromine. NBS serves as an electrophilic bromine source and is effective for brominating activated pyrimidine rings, typically in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[1][6] The reaction generally proceeds under mild conditions, often at room temperature or 0°C, which helps to preserve sensitive functional groups.[1]
Q3: What determines the regioselectivity of bromination on the 2-(methylthio)pyrimidine ring?
The regioselectivity is a result of the electronic properties of the heterocyclic system. The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. Electrophilic attack, therefore, occurs at the most electron-rich position, which is C-5.[1] The 2-(methylthio) group is an ortho-, para-director and an activating group, meaning it donates electron density into the ring system, further enhancing the nucleophilicity of the C-5 position. This strong electronic preference almost exclusively directs bromination to C-5.
Q4: My methylthio (-SMe) group is getting oxidized to a sulfoxide or sulfone. Why is this happening and how can I prevent it?
Thioethers are susceptible to oxidation by various reagents, especially those with strong oxidizing properties.[4] Some brominating agents, or impurities within them, can act as oxidants, particularly under forcing conditions (e.g., high temperature, extended reaction times). This side reaction converts your desired methylthio group into a methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O₂)Me) group, which alters the electronic properties and reactivity of your molecule.
To prevent this, consider the following:
-
Use Milder Reagents: Switch to a reagent known for its selectivity and milder nature. Copper(II) bromide (CuBr₂) is an excellent choice as it typically brominates without oxidizing thioether functionalities.[7]
-
Control Reaction Conditions: Ensure you are using the mildest possible conditions. Run the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor it closely to avoid letting it run for an unnecessarily long time after completion.
-
Use High-Purity Reagents: Ensure your brominating agent and solvent are pure and free from oxidizing contaminants.
Q5: What are some more powerful brominating agents I can try if NBS is ineffective for my substrate?
If your pyrimidine substrate is particularly electron-deficient due to other substituents, or if the reaction with NBS is sluggish, more potent reagents are available.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH or DBDMH): This reagent is a highly efficient source of electrophilic bromine.[6] Its reactivity can be significantly enhanced by the addition of a Lewis acid or a strong protic acid, which polarizes the Br-N bond and generates a more potent brominating species.[6]
-
Dibromoisocyanuric Acid (DBI): DBI is considered one of the most powerful N-bromo reagents, capable of brominating even highly deactivated aromatic rings under relatively mild conditions.[8][9] It often succeeds where other reagents fail. However, due to its high reactivity, reactions must be carefully controlled to avoid over-bromination or side reactions.
Troubleshooting Guide
Problem 1: Low or No Reaction Yield with N-Bromosuccinimide (NBS)
-
Possible Cause: Insufficient activation of the pyrimidine ring or low reactivity of the NBS.
-
Solution & Rationale: The electrophilicity of NBS can be enhanced by the addition of a catalytic amount of a protic acid (like acetic acid) or a Lewis acid. The acid coordinates to the carbonyl oxygen of NBS, withdrawing electron density and making the bromine atom more electrophilic and "Br⁺-like". This increases the rate of electrophilic attack on the pyrimidine ring.
-
-
Possible Cause: Inappropriate solvent choice.
-
Solution & Rationale: The solvent plays a critical role in stabilizing the intermediates of the reaction. For electrophilic bromination with NBS, polar aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or dimethylformamide (DMF) are generally preferred.[1][6] If the reaction is slow in DCM, switching to a more polar solvent like MeCN may increase the rate.
-
-
Possible Cause: Degradation of the NBS reagent.
-
Solution & Rationale: NBS can decompose over time, especially if exposed to light and moisture, turning yellow or orange due to the formation of Br₂. Use a fresh bottle of NBS or recrystallize the old reagent from water before use to ensure its potency.
-
Problem 2: Formation of Multiple Bromination Products or Unwanted Side Products
-
Possible Cause: Reaction conditions are too aggressive.
-
Solution & Rationale: Over-bromination can occur if the reaction temperature is too high or if an excess of the brominating agent is used. Perform the reaction at a lower temperature (e.g., start at 0°C) and add the brominating agent portion-wise, carefully monitoring the reaction progress by TLC or LC-MS. Use a stoichiometry of 1.0-1.1 equivalents of the brominating agent.
-
-
Possible Cause: Oxidation of the methylthio group.
-
Solution & Rationale: As discussed in the FAQ, this is a common side reaction with sensitive substrates. The best solution is to switch to a milder reagent. Copper(II) bromide is an excellent alternative that is highly selective for aromatic bromination and generally does not oxidize thioethers.[7][10] See Protocol 3 for a general procedure.
-
Problem 3: The Reaction Works, but Purification is Difficult
-
Possible Cause: Contamination with reagent byproducts.
-
Solution & Rationale: Reagents like NBS and DBH produce water-soluble byproducts (succinimide and 5,5-dimethylhydantoin, respectively). An aqueous workup is essential. After the reaction is complete, quench it with an aqueous solution of a mild reducing agent like sodium thiosulfate (to destroy any remaining electrophilic bromine) followed by a water wash or a mild bicarbonate wash. This will extract the soluble byproducts into the aqueous layer, simplifying the subsequent chromatographic purification of your product.
-
Comparative Overview of Alternative Brominating Reagents
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages & Potential Side Reactions |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | MeCN or DCM, 0°C to RT[1] | Easy to handle solid, mild conditions, common and affordable.[5] | May be sluggish for deactivated rings; can cause radical side reactions with initiators. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | C₅H₆Br₂N₂O₂ | DCM or MeCN, RT; often with Lewis acid (e.g., TMSOTf)[6] | More reactive than NBS; reactivity is tunable with acid catalysts.[6] | Can be too reactive, leading to over-bromination; byproduct removal is necessary. |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | Conc. H₂SO₄ or TFA, RT[9] | Extremely powerful, brominates highly deactivated rings.[8] | Highly aggressive; requires strongly acidic media; risk of oxidation and decomposition.[9] |
| Copper(II) Bromide (CuBr₂) | CuBr₂ | Reflux in EtOAc/CHCl₃[7] | Excellent for substrates with sensitive groups (e.g., thioethers); avoids oxidation.[10] | Requires higher temperatures (reflux); heterogeneous reaction can be slow. |
Experimental Protocols
Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)
-
Dissolve 2-(methylthio)pyrimidine (1.0 mmol, 1.0 equiv) in acetonitrile (5-10 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 mmol, 1.05 equiv) to the cooled solution in one portion under stirring.
-
Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, quench the reaction by adding 10 mL of aqueous sodium thiosulfate solution (10% w/v).
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 5-bromo-2-(methylthio)pyrimidine.[1]
Protocol 2: Lewis Acid-Enhanced Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Dissolve 2-(methylthio)pyrimidine (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 mmol, 0.55 equiv, as it can deliver two bromine atoms).
-
Cool the mixture to 0°C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 0.1 equiv) dropwise.
-
Stir the reaction at 0°C to room temperature, monitoring by TLC or LC-MS. The reaction is often rapid (1-2 hours).[6]
-
Upon completion, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Selective Bromination using Copper(II) Bromide (CuBr₂)
-
To a solution of 2-(methylthio)pyrimidine (1.0 mmol, 1.0 equiv) in a 1:1 mixture of chloroform and ethyl acetate (20 mL), add Copper(II) bromide (2.2 mmol, 2.2 equiv).
-
Heat the heterogeneous mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction may require several hours (4-24 h).[7]
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove insoluble copper salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Visualized Workflows and Mechanisms
Caption: Decision workflow for selecting a bromination reagent.
References
-
Nishiwaki, T. (1962). Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. Chemical & Pharmaceutical Bulletin, 10(11), 1029-1032. Retrieved from [Link]
-
Yadav, D., & Singh, F. V. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14013-14017. Retrieved from [Link]
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Day, D. P., & Alsenani, N. I. (2020). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. University of Dundee Research Portal. Retrieved from [Link]
-
Chemia. (2022). One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Retrieved from [Link]
-
Suru Chemical. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Nishiwaki, T. (1962). Bromination of Pyrimidines by N-Bromosuccinimide. III. Bromination of Anilino-and Phenoxypyrimidines. Chemical and Pharmaceutical Bulletin, 10(11), 1029-1032. Retrieved from [Link]
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. Retrieved from [Link]
-
Strekowski, L., et al. (1986). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry, 51(17), 3444-3446. Retrieved from [Link]
-
Day, D. P., & Alsenani, N. I. (2020). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. ResearchGate. Retrieved from [Link]
- Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
-
Tee, O. S., & Banerjee, S. (1978). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 56(11), 1536-1542. Retrieved from [Link]
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1478-1480. Retrieved from [Link]
-
Fandom. (n.d.). Copper(II) Bromide - Copper Chemistry Wiki. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]
-
Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2146. Retrieved from [Link]
- Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
-
ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Fernandez-Cestau, J., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics, 40(19), 3375-3388. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Pearson+. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut-2-ene. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
ChemPhile. (2021, December 7). Electrophilic Substitution Reactions In Ethers (Bromination, Nitration, Sulphonation, Friedal Craft) [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. suru-chem.com [suru-chem.com]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 8. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 9. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Reaction Conditions for Nucleophil-ic Substitution
Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to make informed decisions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Sₙ2 reaction is sluggish or not proceeding at all. What are the most likely causes?
A1: Low conversion in an Sₙ2 reaction is a common hurdle. The issue often lies within one of the core components of the reaction: the nucleophile, the substrate (electrophile), the leaving group, or the solvent. A systematic evaluation is key.[1]
-
Nucleophile Strength: A weak nucleophile will react slowly.[2] Anionic nucleophiles are generally stronger than their neutral counterparts.[3][4] For instance, a hydroxide ion (HO⁻) is a stronger nucleophile than a water molecule (H₂O).[5]
-
Substrate Accessibility (Steric Hindrance): Sₙ2 reactions are highly sensitive to steric hindrance at the electrophilic carbon. The reaction proceeds fastest with methyl and primary substrates. As you move to secondary and tertiary substrates, the bulky groups shield the carbon from the nucleophile's backside attack, significantly slowing down or even preventing the reaction.[6][7][8][9]
-
Leaving Group Ability: A good leaving group is essential for both Sₙ1 and Sₙ2 reactions. The best leaving groups are weak bases that can stabilize the negative charge after departure.[10] Generally, the conjugate bases of strong acids are excellent leaving groups (e.g., I⁻, Br⁻, TsO⁻).[10][11][12] If your leaving group is a poor one (like -OH or -OR), you may need to convert it into a better leaving group (e.g., a tosylate).[1]
-
Solvent Choice: The solvent plays a critical role. For Sₙ2 reactions, polar aprotic solvents like acetone, DMSO, DMF, and acetonitrile are ideal.[2][13][14] These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[1][13] In contrast, polar protic solvents (like water and alcohols) can form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophile.[1][15]
Q2: I'm seeing a significant amount of elimination product alongside my desired substitution product. How can I favor substitution?
A2: The competition between substitution and elimination is a classic challenge in organic synthesis, especially with secondary and tertiary substrates.[16] Several factors can be adjusted to tip the balance in favor of substitution.
-
Nucleophile vs. Base Strength: Many nucleophiles are also bases.[17] Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination. To promote substitution, use a good nucleophile that is a weak base.[13] Good examples include halide ions (I⁻, Br⁻), azide (N₃⁻), and cyanide (CN⁻).[13]
-
Temperature: Higher temperatures generally favor elimination reactions.[18][19][20] Elimination reactions often have a higher activation energy and are more entropically favored.[13] Therefore, running your reaction at a lower temperature can increase the proportion of the substitution product.[13][18]
-
Steric Hindrance: As steric hindrance increases on the substrate, elimination becomes more competitive. For primary substrates, Sₙ2 is usually dominant unless a very bulky base is used. For tertiary substrates, Sₙ2 is not possible, and you'll get a mix of Sₙ1 and E1, or E2 with a strong base.[16]
Q3: My Sₙ1 reaction is giving me a mixture of products, including rearranged ones. How can I control this?
A3: Sₙ1 reactions proceed through a carbocation intermediate.[21][22] This intermediate is planar, and the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of enantiomers if the starting material is chiral.[9][23] More importantly, this carbocation can undergo rearrangements (like hydride or methyl shifts) to form a more stable carbocation.
To minimize rearrangements, you can try to stabilize the initial carbocation. However, this is often difficult to control directly. A more practical approach is to consider if an Sₙ2 pathway could be viable by modifying the reaction conditions (e.g., using a stronger, less hindered nucleophile and a polar aprotic solvent). If the Sₙ1 pathway is unavoidable, careful purification of the product mixture will be necessary.
Troubleshooting Guides
Guide 1: Low Yield in an Sₙ2 Reaction
This guide provides a systematic workflow to diagnose and resolve low yields in Sₙ2 reactions.
dot
Caption: Troubleshooting workflow for low Sₙ2 reaction yield.
If your substrate has a poor leaving group, such as a hydroxyl group (-OH), you can convert it to a tosylate (-OTs), which is an excellent leaving group.
-
Reagent Preparation: Ensure the alcohol substrate is pure and dry. Use high-purity p-toluenesulfonyl chloride (TsCl) and a dry, non-nucleophilic base like pyridine or triethylamine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in the chosen dry base (used as solvent) or in a dry, inert solvent like dichloromethane (CH₂Cl₂) with the base (1.1-1.5 eq).
-
Addition of TsCl: Cool the mixture in an ice bath (0 °C). Slowly add TsCl (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up and Isolation: Quench the reaction by slowly adding cold water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can then be purified by recrystallization or column chromatography.
Guide 2: Managing the Sₙ2/E2 Competition for Secondary Alkyl Halides
Secondary alkyl halides are notorious for undergoing both substitution and elimination. The following table summarizes how to favor the desired Sₙ2 product.
| Factor | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[13] | Strong, sterically hindered base (e.g., t-BuO⁻, DBU) | Weakly basic nucleophiles are less likely to abstract a proton, which is the first step in the E2 mechanism. |
| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF)[13] | Less polar or protic solvents that don't solvate the base as strongly. | Polar aprotic solvents enhance nucleophilicity without solvating the nucleophile, favoring the Sₙ2 pathway.[13] |
| Temperature | Low temperature (e.g., Room Temperature or below)[13] | High temperature ("Heat")[19] | Elimination reactions have a higher activation energy and are favored at elevated temperatures.[18][20] |
dot
Caption: Conditions favoring the Sₙ2 pathway for secondary substrates.
Guide 3: Utilizing Phase-Transfer Catalysis for Heterogeneous Reactions
When your nucleophile is an inorganic salt (e.g., NaCN) soluble in water, and your substrate is soluble in an organic solvent, the reaction will be extremely slow due to the lack of mixing. A phase-transfer catalyst (PTC) can solve this problem.[24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. scribd.com [scribd.com]
- 4. ochemtutor.com [ochemtutor.com]
- 5. youtube.com [youtube.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Leaving group - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-(methylthio)pyrimidine
Welcome to our dedicated technical support guide for 4-Bromo-2-(methylthio)pyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. We will delve into the critical role that solvents play in modulating its reactivity, providing troubleshooting guides and field-proven insights to help you optimize your synthetic outcomes.
Section 1: Fundamental Reactivity Profile
Question: What are the primary reactive sites of 4-Bromo-2-(methylthio)pyrimidine, and how does solvent choice fundamentally alter its reaction pathways?
Answer: 4-Bromo-2-(methylthio)pyrimidine possesses two key points of reactivity:
-
C4-Position (C-Br bond): The pyrimidine ring is inherently electron-deficient, a characteristic amplified by the two nitrogen atoms. This electronic nature makes the C4 position, bearing the bromo leaving group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]
-
C4-Bromo Bond: This bond is also a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which proceed via an oxidative addition step to a low-valent metal catalyst (typically palladium).[2][3]
The solvent is not a passive medium; it is an active participant that dictates reaction efficiency, selectivity, and even which reaction pathway is dominant. Its influence is exerted through several mechanisms:
-
Stabilization of Intermediates: In SNAr reactions, polar aprotic solvents are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) without deactivating the nucleophile.[4] In contrast, polar protic solvents can stabilize carbocation-like transition states in SN1-type processes.[5]
-
Solubility of Reagents: Ensuring that the substrate, reagents, catalyst, and base are all adequately dissolved is paramount for achieving optimal reaction rates.[6] This is especially critical in multiphasic cross-coupling reactions.
-
Modulation of Catalyst Activity: In palladium-catalyzed reactions, the solvent can coordinate with the metal center, influencing the rates of key catalytic steps like oxidative addition and reductive elimination.[2][7]
Section 2: Troubleshooting Common Synthetic Transformations
This section provides specific, actionable advice for challenges encountered during common reactions involving 4-Bromo-2-(methylthio)pyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing an SNAr reaction with an amine nucleophile but am observing very low conversion and multiple side products. What is the likely cause and solution?
Answer: Low conversion in SNAr reactions with this substrate is almost always linked to the solvent and base system. The goal is to maximize the nucleophile's reactivity while stabilizing the key reaction intermediate.
Troubleshooting Guide:
-
Evaluate Your Solvent Choice: The solvent must be polar but aprotic.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).
-
Rationale & Causality: Polar aprotic solvents excel at solvating cations while leaving anions (the nucleophile) relatively "bare" and highly reactive. They effectively stabilize the charged Meisenheimer complex, lowering the activation energy barrier.[4][8]
-
Solvents to Avoid: Protic solvents like ethanol, methanol, or water are generally poor choices. They form strong hydrogen bonds with the amine nucleophile, creating a solvent cage that stabilizes it and drastically reduces its nucleophilicity, thus hindering the reaction.[6][9]
-
-
Assess the Base: A suitable base is required to mop up the HBr generated, but it should not interfere with the reaction.
-
Recommended Bases: Use a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) or a solid inorganic base like potassium carbonate (K₂CO₃).
-
Rationale: These bases are sufficiently strong to neutralize the acid byproduct without competing with your primary nucleophile or causing unwanted side reactions.
-
-
Temperature Management:
-
Recommendation: While many SNAr reactions on activated pyrimidines proceed at room temperature, sluggish reactions can often be accelerated by moderate heating (e.g., 60-80 °C). Monitor by TLC or LC-MS to avoid decomposition at excessive temperatures.
-
Experimental Protocol: General SNAr Amination
-
In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve 4-Bromo-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).
-
Add the amine nucleophile (1.1 - 1.5 eq) followed by DIPEA (2.0 - 2.5 eq).
-
Stir the mixture at room temperature, monitoring progress every 4-6 hours.
-
If conversion is low after 24 hours, heat the reaction to 70 °C and continue to monitor.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography.
Suzuki-Miyaura Cross-Coupling
Question: My Suzuki coupling is plagued by protodebromination (loss of the bromine atom) and homocoupling of my boronic acid. How can I optimize my solvent and base to favor the desired product?
Answer: Protodebromination and boronic acid homocoupling are classic side reactions in Suzuki couplings, often exacerbated by an inappropriate choice of solvent, base, or catalyst system.[10][11]
Troubleshooting Guide:
-
Implement a Biphasic Solvent System: This is the standard and most effective approach.
-
Recommended Systems: 1,4-Dioxane/Water, Toluene/Water, 2-MeTHF/Water. A typical ratio is between 3:1 and 5:1 (organic:aqueous).
-
Rationale & Causality: The organic solvent (e.g., dioxane) is chosen for its ability to dissolve the aryl bromide and the boronic acid.[12] The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃), which is required to activate the boronic acid for the crucial transmetalation step.[13][14] A well-stirred biphasic mixture maximizes the interfacial area where the reaction occurs.
-
-
Select the Right Base: The base strength is a critical parameter.
-
Recommended Bases: Potassium Carbonate (K₂CO₃) is a reliable first choice.[12] For more challenging couplings or sensitive substrates, Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) can be more effective.[11]
-
Rationale: The base activates the boronic acid by forming a more nucleophilic "ate" complex. Bases that are too strong can accelerate the decomposition of the boronic acid, leading to homocoupling and protodebromination.
-
-
Degas Thoroughly: Oxygen can degrade the phosphine ligands and oxidize the Pd(0) catalyst, leading to catalyst death and low yields.
-
Procedure: Before adding the catalyst, bubble argon or nitrogen through the solvent mixture for 15-30 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.
-
Data Summary: Common Solvent Systems for Suzuki Coupling
| Solvent System | Typical Ratio (org:H₂O) | Key Characteristics & Considerations |
| 1,4-Dioxane / Water | 4:1 | Workhorse system. Good balance of solubility and temperature range (BP ~101 °C). Can form peroxides.[14][15] |
| Toluene / Water | 4:1 | Higher boiling point, useful for less reactive substrates. Good phase separation. |
| 2-MeTHF / Water | 4:1 | Greener alternative to THF/Dioxane. Good performance and phase separation.[12] |
| DMF / Water | 5:1 | Used for substrates with poor solubility in other solvents. Can be difficult to remove during workup. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination, but the reaction is stalling. Could my solvent be inhibiting the catalyst?
Answer: Yes, solvent choice is critical in Buchwald-Hartwig aminations as it influences catalyst stability and activity. While a range of solvents can be used, non-polar aprotic solvents are generally the most reliable.[16][17]
Troubleshooting Guide:
-
Prioritize Non-Polar Aprotic Solvents:
-
Recommended Solvents: Toluene, 1,4-Dioxane, tert-Butanol (t-BuOH).
-
Rationale & Causality: These solvents are relatively non-coordinating and provide a good temperature range for these often-heated reactions. Toluene is a common starting point due to its inertness and high boiling point.[16] Some modern catalyst systems are specifically optimized for use in t-BuOH with a strong base like NaOtBu.
-
-
Base and Solvent Compatibility: The base and solvent must be compatible.
-
Common Pairing: Sodium tert-butoxide (NaOtBu) is a very common base for this reaction.[17] It has good solubility in solvents like toluene and dioxane. Using t-BuOH as a solvent with NaOtBu can be particularly effective.
-
Caution: Avoid reactive solvents that can be deprotonated by the strong base or otherwise interfere with the catalyst.
-
Visualization: Buchwald-Hartwig Experimental Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Section 3: Frequently Asked Questions (FAQs)
Q1: My starting material is poorly soluble in common Suzuki solvents like dioxane or toluene. What are my options? A1: For poorly soluble substrates, you can try more polar aprotic solvents like DMF or NMP, often still in a biphasic mixture with water. Be aware that these solvents can be difficult to remove during workup. Alternatively, screening a wider range of ligands may identify a catalyst system that promotes solubility of the palladium complexes and allows the reaction to proceed even with some suspended material.
Q2: Can I run a Buchwald-Hartwig reaction open to the air? A2: It is strongly discouraged. The Pd(0) active catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen.[17] Failure to use an inert atmosphere (nitrogen or argon) is a common reason for failed reactions. Modern, air-stable pre-catalysts offer more convenience but should still be handled under inert conditions for best results.
Q3: For an SNAr reaction, does the methylthio group ever react? A3: Under standard SNAr conditions, the C4-Br position is significantly more reactive and will be displaced selectively. The C2-SMe bond is much stronger and the methylthio group is a poorer leaving group. However, under harsh oxidative or reductive conditions, the sulfur moiety could potentially undergo side reactions.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Link
-
Gagnon, D., Duchesne, D., & Bergeron, S. K. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(11), 878-882. Link
-
Zultanski, S. L., & Sigman, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic letters, 19(9), 2166–2169. Link
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Link
-
Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Link
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Link
-
BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem. Link
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Link
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Link
-
BenchChem Technical Support Team. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem. Link
-
Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Link
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Link
-
NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict. Link
-
SNAr troubleshooting. (2023, December 23). Reddit. Link
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College. Link
-
Zhang, R., Dong, L., Lai, T., Chen, Y., & Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Link
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Link
-
Acevedo, O. (2015). Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations. The Journal of Physical Chemistry B, 119(3), 743-752. Link
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Link
-
Rahim, N., Hussain, M. A., Zaman, K., Zia-ur-Rehman, M., Rauf, A., & Shahid, M. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(20), 4819. Link
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Link
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Link
-
SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology. Link
-
How to approach choosing reaction conditions for Suzuki?. (2024, February 23). Reddit. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions with Thioether Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and mitigating catalyst poisoning, specifically when working with thioether compounds. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success and efficiency of your catalytic reactions.
Understanding the Enemy: The Mechanism of Thioether Poisoning
Catalyst poisoning by thioether compounds is a significant challenge in many chemical transformations, particularly those employing transition metal catalysts.[1][2] Thioethers, and sulfur compounds in general, act as poisons because the sulfur atom possesses lone pairs of electrons that can strongly adsorb to the active sites of metal catalysts.[2][3] This process, known as chemisorption, forms a strong metal-sulfur bond that blocks the active sites, preventing reactant molecules from accessing them and thus inhibiting the catalytic cycle.[3][4]
The poisoning effect can be either reversible or irreversible, depending on the strength of the metal-sulfur bond and the reaction conditions.[3][5] In many cases, especially with precious metal catalysts like palladium and platinum, the poisoning is severe and can lead to complete deactivation of the catalyst, even at very low concentrations of the thioether.[1][2]
Below is a diagram illustrating the fundamental mechanism of catalyst poisoning by a thioether compound.
Caption: Mechanism of Catalyst Deactivation by Thioether.
Troubleshooting Guide: Q&A Format
This section addresses common issues encountered during reactions involving thioether compounds and provides actionable troubleshooting steps.
Question 1: My hydrogenation reaction has stalled or is proceeding very slowly. How can I determine if thioether poisoning is the cause?
Answer:
A sudden or gradual loss of catalyst activity is a classic sign of poisoning. To confirm if a thioether is the culprit, a systematic approach is necessary.
Diagnostic Workflow:
-
Analyze Starting Materials and Solvents:
-
Action: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to screen for sulfur-containing impurities in your reactants and solvents. The permissible limit for sulfur can be as low as 0.5 ppm in some sensitive processes.[6]
-
Causality: Thioether contaminants, even at trace levels, can be potent poisons. Ensuring the purity of all reaction components is the first and most critical step.[7][8]
-
-
Control Experiment:
-
Action: Run a control reaction with a model substrate known to be free of sulfur compounds.
-
Causality: If the control reaction proceeds as expected with the same batch of catalyst, it strongly suggests that a component in your original reaction mixture is poisoning the catalyst.
-
-
Catalyst Characterization:
-
Action: If the reaction has completely failed, carefully recover the catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) can directly detect the presence of sulfur species on the catalyst surface.[9] Combustion elemental analysis is another effective method to determine the carbon, sulfur, nitrogen, and chlorine content on catalyst surfaces.[10][11]
-
Causality: These surface-sensitive techniques provide direct evidence of sulfur adsorption onto the active metal sites, confirming poisoning.[12]
-
The following diagram outlines the decision-making process for diagnosing catalyst poisoning.
Caption: Troubleshooting workflow for suspected thioether poisoning.
Question 2: I've confirmed thioether poisoning. What are my options to salvage the reaction or prevent it in the future?
Answer:
Once thioether poisoning is confirmed, you have several strategies to consider, ranging from immediate remediation to long-term prevention.
Mitigation and Prevention Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Feed Purification | Removal of thioether compounds from the feedstock before they enter the reactor.[7] This can be achieved through techniques like adsorption using zeolites or activated carbon.[7] | Highly effective at preventing poisoning.[7] | Adds an extra step to the process; may not be feasible for all scales. |
| Use of a Sacrificial Agent (Guard Bed) | A bed of a less expensive, sulfur-adsorbing material is placed upstream of the main catalyst bed to trap thioethers.[3] | Protects the expensive primary catalyst. | Requires periodic replacement of the guard bed material. |
| Catalyst Modification | Employing catalysts that are inherently more resistant to sulfur poisoning.[7] This can involve using bimetallic catalysts or modifying the catalyst support.[9] | Can provide a long-term solution. | May require significant research and development to find a suitable catalyst. |
| Process Optimization | In some cases, increasing the reaction temperature can help mitigate the effects of poisoning, as the sulfur-metal bond may become less stable at higher temperatures.[9][13] | Can be a simple adjustment to the experimental protocol. | May lead to undesirable side reactions or catalyst sintering.[5] |
| Catalyst Regeneration | Attempting to remove the adsorbed sulfur from the catalyst surface to restore its activity.[5][14] | Cost-effective compared to catalyst replacement.[5] | May not fully restore activity and can be a complex process.[15] |
Experimental Protocols
Protocol 1: In-Situ Catalyst Regeneration via High-Temperature Oxidation
This protocol is a general guideline for regenerating a sulfur-poisoned catalyst. The specific temperatures and gas compositions may need to be optimized for your particular catalyst system.
Objective: To remove adsorbed sulfur species from the catalyst surface by converting them to volatile sulfur oxides.
Materials:
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (Air or a mixture of Oxygen in an inert gas)
-
Reaction vessel with temperature and gas flow control
Procedure:
-
Purge the Reactor: Once the reaction is complete and the catalyst is suspected to be poisoned, cool the reactor to a safe temperature (e.g., room temperature) and purge the system thoroughly with an inert gas to remove any residual reactants and solvent vapors.
-
Initial Heating: While maintaining a slow flow of inert gas, gradually heat the reactor to a moderate temperature (e.g., 100-150 °C) to desorb any weakly bound species.
-
Oxidation Step: Slowly introduce the oxidizing gas into the reactor. The concentration of oxygen should be carefully controlled to avoid rapid temperature increases due to exothermic oxidation.
-
High-Temperature Treatment: Gradually increase the temperature to the target regeneration temperature. This temperature is critical and depends on the catalyst's thermal stability; for many catalysts, this can range from 400-550 °C.[5] The goal is to convert surface sulfides to volatile sulfur oxides (SOx).[5]
-
Hold and Monitor: Maintain the regeneration temperature for a specified period (e.g., 2-4 hours). Monitor the off-gas for the presence of SOx using appropriate analytical techniques if possible.
-
Cooling and Purging: After the regeneration period, switch back to an inert gas flow and cool the reactor to the desired reaction temperature.
-
Re-reduction (if necessary): If the active form of your catalyst is the reduced metal (e.g., Pd(0)), a reduction step with hydrogen may be necessary after the oxidation treatment.
Self-Validation: The success of the regeneration can be validated by re-running the reaction under the original conditions and observing a restoration of catalytic activity.
Frequently Asked Questions (FAQs)
Q1: Are all metal catalysts equally susceptible to thioether poisoning?
A1: No. Noble metals like palladium, platinum, and rhodium are particularly sensitive to sulfur poisoning.[1][4] Nickel-based catalysts are also highly susceptible.[13] On the other hand, some catalysts, such as molybdenum sulfide, are inherently more resistant to sulfur and are used in processes like hydrodesulfurization.[16] The development of sulfur-resistant catalysts is an active area of research.[17]
Q2: Can thioethers be used as directing groups in catalysis without poisoning the catalyst?
A2: This is a challenging but evolving area. Traditionally, the strong coordination of sulfur to the metal center would lead to catalyst deactivation.[18] However, recent research has shown that under specific conditions and with carefully designed catalytic systems, thioethers can act as directing groups for C-H activation and other transformations.[19][20][21] These systems often rely on a delicate balance of coordination strengths and reaction kinetics to avoid irreversible poisoning.
Q3: Is catalyst poisoning by thioethers always irreversible?
A3: Not always, but often it is difficult to fully reverse.[15] The reversibility depends on the strength of the metal-sulfur bond.[5] At lower temperatures, the poisoning is often considered irreversible.[6] However, at higher temperatures (e.g., above 700°C for some systems), the chemisorption can become reversible, allowing for regeneration.[6] Some regeneration techniques, like high-temperature oxidation or steam treatment, can partially or fully restore catalyst activity.[6][13]
Q4: What is the difference between catalyst poisoning and catalyst deactivation?
A4: Catalyst poisoning is a specific type of catalyst deactivation.[16] Deactivation is a general term for any process that leads to a loss of catalyst activity over time. Other deactivation mechanisms include:
-
Fouling or Coking: The physical deposition of substances (like carbon) on the catalyst surface.[3]
-
Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a loss of active surface area.[3]
-
Leaching: The dissolution of the active metal from the support into the reaction medium.
Poisoning specifically refers to the chemical deactivation by strong adsorption of a substance onto the active sites.[16][22]
Q5: Are there any reactions where intentional catalyst poisoning is beneficial?
A5: Yes. In some cases, selective poisoning is used to improve the selectivity of a catalyst. A classic example is the Lindlar catalyst, which is a palladium catalyst poisoned with lead acetate and quinoline.[16] This "poisoning" deactivates the most active sites, preventing the over-reduction of alkynes to alkanes and allowing for the selective hydrogenation to alkenes.[16] Similarly, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned with a sulfur compound to prevent the over-reduction of acyl halides to alcohols, stopping the reaction at the aldehyde stage.[16]
References
- Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? (2025, December 3). Learn.
- Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Sinopec.
- Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI.
- Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. Catalysis Science & Technology (RSC Publishing).
- Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory.
- What is the Strategies to Prevent Catalyst Sulfur Poisoning? (2023, October 27). AVANT.
- Mitigating sulfur poisoning of nickel-yttrium c
- Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
- Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. (2008, July 2).
- C
- Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. PMC - NIH.
-
Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Analytik Jena. [Link]
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central.
- Detection of the Carbon and Sulfur Content in Catalysts by Carbon and Sulfur Analyzer. STEMart.
-
Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. (2020, January 22). Chemical Science (RSC Publishing). [Link]
-
Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. (2025, October 30). Chemical Science (RSC Publishing). [Link]
- Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. Chemical Science (RSC Publishing).
- Final Analysis: Sulfur as a Catalyst Poison. (2025, August 6).
- What Causes Catalyst Deactivation And Poisoning? (2025, September 24). Chemistry For Everyone - YouTube.
- Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. (2017, December 7).
- Sulfur Measurement Techniques. (2018, April 19). CI Analytics.
- Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and n
- Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020, December 17).
- troubleshooting guide for the catalytic hydrogenation of nitroarom
- Not a Poison Anymore? (2015, February 10). GalChimia.
- How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? (2025, December 3). Learn.
- Bypassing the Limitations of Directed C–H Functionaliz
- Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation. (2021, February 15).
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025, August 10).
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
- Catalyst deactivation during thiophene HDS: The role of structural sulfur. (2025, August 7).
- What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? (2025, November 29). Sustainability Directory.
- Technical Support Center: Overcoming Catalyst Deactivation in Dihydromyrcene Hydrogen
- Thioether Formation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- What Is Catalyst Poisoning In Chemical Reactions? (2025, September 15). Chemistry For Everyone - YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 5. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 6. avant-al.com [avant-al.com]
- 7. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. analytik-jena.com [analytik-jena.com]
- 11. Detection of the Carbon and Sulfur Content in Catalysts by Carbon and Sulfur Analyzer - STEMart [ste-mart.com]
- 12. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Libra ETD [libraetd.lib.virginia.edu]
- 15. Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 16. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06696D [pubs.rsc.org]
- 21. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-2-(methylthio)pyrimidine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the workup of chemical reactions involving 4-bromo-2-(methylthio)pyrimidine. As a versatile building block in medicinal chemistry, its effective purification is critical for the synthesis of target molecules. This document provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Quenching the Reaction
Question 1: My reaction is complete. What is the most appropriate way to quench it?
The choice of quenching agent depends on the reagents used in your reaction. A general and often safe first step is to cool the reaction mixture to 0 °C in an ice bath before adding the quenching solution. This mitigates any exothermic events that might occur.[1]
-
For reactions involving organometallics (e.g., Grignard reagents, organolithiums): A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[2][3] This will protonate and neutralize any remaining organometallic species.
-
For reactions involving strong bases (e.g., LDA, NaH): A careful addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is suitable.
-
For reactions with oxidizing or reducing agents: The quenching agent must neutralize the specific reagent used. For instance, sodium thiosulfate or sodium metabisulfite can be used to quench reactions involving bromine.[1]
Question 2: I observed a vigorous, exothermic reaction upon quenching. What went wrong and how can I prevent it?
An uncontrolled exothermic quench is a significant safety concern and can lead to product degradation. This typically occurs when the quenching agent is added too quickly or when the reaction mixture is not adequately cooled.
Troubleshooting Steps:
-
Ensure Proper Cooling: Always cool the reaction vessel in an ice-salt bath to an internal temperature of 0 °C or below before and during the quench.[1]
-
Slow, Controlled Addition: Add the quenching solution dropwise via an addition funnel, monitoring the internal temperature.[1]
-
Adequate Stirring: Ensure vigorous stirring to dissipate heat effectively throughout the reaction mixture.
Section 2: Liquid-Liquid Extraction
Question 3: Which organic solvent is best for extracting my product from the aqueous layer?
The ideal extraction solvent should have the following properties:
-
High solubility for your product and low solubility for impurities.
-
Immiscibility with the aqueous phase.
-
A low boiling point for easy removal during concentration.
Commonly used solvents for extracting pyrimidine derivatives include:
-
Ethyl acetate (EtOAc): Generally a good choice due to its polarity, which can effectively dissolve many pyrimidine derivatives.[4][5]
-
Dichloromethane (DCM): Can be effective, but is denser than water and has a higher potential to form emulsions.[6]
-
Diethyl ether (Et₂O): A good solvent, but its high volatility requires careful handling.[1]
Pro-Tip: Perform a small-scale extraction test to determine the most effective solvent for your specific product.
Question 4: I'm having trouble with emulsion formation during extraction. How can I resolve this?
Emulsions are a common frustration during the workup of reactions involving heterocyclic compounds. They are colloidal suspensions of one liquid in another and can be difficult to separate.
Troubleshooting Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[2]
-
Filtration through Celite: Passing the emulsified layer through a pad of Celite can help to break the suspension.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to separation.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Section 3: Washing the Organic Layer
Question 5: What are the essential washing steps for the organic layer containing my 4-Bromo-2-(methylthio)pyrimidine derivative?
A series of washes is crucial to remove residual reagents and byproducts. A typical washing sequence is as follows:
-
Water Wash: To remove water-soluble impurities and residual quenching agents.[6]
-
Acid Wash (e.g., 1M HCl): To remove any basic impurities, such as unreacted amines.[6]
-
Base Wash (e.g., saturated NaHCO₃ or 1M NaOH): To remove any acidic impurities.[6]
-
Brine Wash: To remove the bulk of the dissolved water from the organic layer before drying.[2]
Table 1: Common Washing Solutions and Their Purpose
| Washing Solution | Purpose |
| Water (H₂O) | Removal of water-soluble impurities. |
| 1M Hydrochloric Acid (HCl) | Removal of basic impurities (e.g., amines). |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralization of excess acid and removal of acidic byproducts. |
| Brine (Saturated NaCl) | Reduces the solubility of the organic product in the aqueous phase and aids in drying. |
Question 6: My product seems to be partially soluble in the aqueous wash layers. How can I minimize product loss?
Pyrimidine derivatives can sometimes exhibit partial water solubility, especially if they contain polar functional groups.
Minimizing Product Loss:
-
Back-Extraction: After the initial extraction, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[6]
-
Use of Brine: As mentioned, washing with brine can decrease the solubility of your organic product in the aqueous phase.[2]
Section 4: Drying and Concentration
Question 7: Which drying agent should I use for the organic layer?
The choice of drying agent depends on the solvent used and the stability of your product.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent, suitable for most applications. It has a high capacity but is relatively slow.[4][6]
-
Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic, fast, and efficient drying agent.[6]
Procedure for Drying:
-
Add the drying agent to the organic solution and swirl.
-
If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the solution to stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
Question 8: I'm concerned about the stability of my product during solvent removal. What precautions should I take?
Some pyrimidine derivatives can be sensitive to heat.
Precautions for Concentration:
-
Rotary Evaporation: Use a rotary evaporator for efficient solvent removal under reduced pressure.
-
Low Temperature Water Bath: Use a water bath at a temperature well below the boiling point of your product to avoid decomposition. For many common solvents, a bath temperature of 30-40 °C is sufficient.[2]
-
High Vacuum: Once the bulk of the solvent is removed, you can place the flask on a high vacuum line to remove trace amounts of solvent.[2]
Section 5: Purification
Question 9: What is the best method to purify the crude product?
The most common and effective method for purifying pyrimidine derivatives is flash column chromatography on silica gel.[4][7][8]
Key Considerations for Column Chromatography:
-
Solvent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute your product.
-
Monitoring the Column: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing your product.
-
Alternative Purification Methods: If chromatography is not effective or your product is a solid, recrystallization may be a viable option.
dot
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of 4-Bromo-2-(methylthio)pyrimidine
For the discerning researcher in medicinal chemistry and drug development, precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2-(methylthio)pyrimidine, a key intermediate in the synthesis of various bioactive molecules. We will delve into the interpretation of its ¹H NMR spectrum, compare it with structurally related analogues to highlight key spectral-structural correlations, and provide a robust experimental protocol for obtaining high-quality data.
The Strategic Importance of NMR in Pyrimidine Chemistry
¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of synthetic intermediates like 4-Bromo-2-(methylthio)pyrimidine. The chemical shift, multiplicity (splitting pattern), and coupling constants of the protons in the molecule provide a detailed fingerprint of its electronic and steric environment. For pyrimidine systems, ¹H NMR allows for the unambiguous assignment of protons on the heterocyclic ring, providing critical insights into the effects of substituents on the electronic distribution within the aromatic system.
Interpreting the ¹H NMR Spectrum of 4-Bromo-2-(methylthio)pyrimidine
The structure of 4-Bromo-2-(methylthio)pyrimidine dictates a specific pattern in its ¹H NMR spectrum. The molecule possesses two aromatic protons on the pyrimidine ring and a methyl group attached to the sulfur atom.
A predicted ¹H NMR spectrum of 4-Bromo-2-(methylthio)pyrimidine in a standard deuterated solvent like CDCl₃ would exhibit the following key features:
-
A singlet for the methyl protons (S-CH₃): This signal is expected to appear in the upfield region, typically around 2.5-2.7 ppm . Its integration value will correspond to three protons. The singlet nature arises from the absence of any adjacent protons to couple with.
-
Two doublets for the pyrimidine ring protons (H-5 and H-6): These protons are adjacent to each other and will therefore exhibit spin-spin coupling, resulting in two doublets.
-
The proton at position 6 (H-6), being adjacent to the electron-withdrawing nitrogen atom, is expected to be deshielded and appear at a lower field, around 8.3-8.5 ppm .
-
The proton at position 5 (H-5), situated between the bromine atom and a carbon, will appear at a slightly higher field, around 7.1-7.3 ppm .
-
The coupling constant (J) between these two protons is typically in the range of 4-6 Hz, characteristic of ortho-coupling in a six-membered heteroaromatic ring.
-
Below is a diagram illustrating the proton assignments for 4-Bromo-2-(methylthio)pyrimidine.
Caption: Workflow for preparing a high-quality NMR sample.
Recommended NMR Spectrometer Parameters
For a standard 400 MHz NMR spectrometer, the following acquisition parameters are recommended for obtaining a high-resolution ¹H NMR spectrum of 4-Bromo-2-(methylthio)pyrimidine:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time: At least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.
-
Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6-7 ppm, will encompass the expected signals.
Conclusion
The ¹H NMR analysis of 4-Bromo-2-(methylthio)pyrimidine is a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of complex heterocyclic molecules. By understanding the interplay of substituent effects on chemical shifts and the diagnostic power of spin-spin coupling, researchers can confidently verify their synthetic products. The comparative data presented herein serves as a valuable reference for scientists working with related pyrimidine scaffolds, enabling a deeper understanding of structure-property relationships in this important class of compounds. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research.
References
A Researcher's Comparative Guide to Interpreting Mass Spectrometry Data for Halogenated Pyrimidines
Introduction: The Critical Role of Halogenated Pyrimidines and Mass Spectrometry
Halogenated pyrimidines are a cornerstone of modern medicine, forming the backbone of many essential antiviral and anticancer therapies.[1][2][3][4] Their efficacy is intrinsically linked to their structure, and any modification can drastically alter their therapeutic properties. Mass spectrometry (MS) stands as a uniquely powerful tool for the structural elucidation and characterization of these vital compounds.[5][6] This guide, written from the perspective of a seasoned application scientist, provides a practical framework for interpreting the mass spectra of halogenated pyrimidines. We will delve into the nuances of their fragmentation patterns, compare ionization techniques, and offer actionable protocols to empower your research and development efforts.
Pillar 1: The Unmistakable Isotopic Signature of Halogens
The first and most telling clue in the mass spectrum of a halogenated compound is its isotopic pattern. Unlike many other elements common in organic molecules, chlorine and bromine have highly abundant heavy isotopes, creating a distinct signature that is invaluable for initial identification.[7][8][9]
-
Chlorine's Signature: A compound containing one chlorine atom will exhibit two molecular ion peaks separated by two m/z units. The peak corresponding to the lighter isotope (³⁵Cl) will be approximately three times more intense than the peak for the heavier isotope (³⁷Cl), reflecting their natural abundances of roughly 75% and 25%, respectively. This results in a characteristic 3:1 (M/M+2) ratio .[7][9][10][11]
-
Bromine's Signature: A compound with one bromine atom will also show two molecular ion peaks separated by two m/z units. However, the natural abundances of ⁷⁹Br and ⁸¹Br are nearly equal (approximately 50% each). This creates a signature 1:1 (M/M+2) intensity ratio , making bromine-containing compounds readily identifiable.[7][8][9]
-
Fluorine: It is important to note that fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern.[10]
These isotopic patterns are so reliable that their presence should be the first feature you seek when analyzing an unknown spectrum.
Table 1: Isotopic Abundances and Expected Ratios for Halogens
| Halogen | Isotope | Natural Abundance (%) | Resulting M/M+2 Ratio (for one halogen atom) |
| Chlorine | ³⁵Cl | ~75% | 3:1 |
| ³⁷Cl | ~25% | ||
| Bromine | ⁷⁹Br | ~50% | 1:1 |
| ⁸¹Br | ~50% | ||
| Fluorine | ¹⁹F | 100% | No M+2 peak |
Pillar 2: A Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical experimental decision that dictates the type of information you will obtain. For halogenated pyrimidines, the primary choice is between "hard" and "soft" ionization methods, typically coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC).
Electron Ionization (EI): The "Hard" Approach for Structural Detail
Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.[12] While this often prevents the observation of a prominent molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.[12][13]
-
Causality: The high energy (typically 70 eV) used in EI imparts significant internal energy to the molecule, leading to the cleavage of chemical bonds.[12][14] This is particularly useful for elucidating the core structure of the pyrimidine ring and the nature of its substituents.
-
Best Suited For: Volatile and thermally stable halogenated pyrimidines. It is the standard ionization method for GC-MS analysis.[15][16][17]
-
Key Interpretive Points:
Electrospray Ionization (ESI): The "Soft" Approach for the Intact Molecule
Electrospray Ionization (ESI) is a soft ionization technique that generates ions with minimal fragmentation.[19][20][21] This makes it ideal for determining the molecular weight of the parent compound and for analyzing polar or thermally labile molecules.[20][21]
-
Causality: ESI transfers molecules from solution to the gas phase as charged ions with little excess energy, thus preserving the intact molecular structure.[20]
-
Best Suited For: Nucleoside analogs, metabolites, and other polar derivatives of halogenated pyrimidines. It is the workhorse ionization source for LC-MS.[2][19][22]
-
Key Interpretive Points:
-
The most prominent peak is often the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Adduct formation (e.g., with sodium [M+Na]⁺ or formic acid [M+HCOOH-H]⁻) is common.
-
Tandem MS (MS/MS) is essential to induce fragmentation and gain structural information.[13][23]
-
Table 2: Comparison of EI and ESI for Halogenated Pyrimidine Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft |
| Typical Platform | GC-MS | LC-MS |
| Molecular Ion | Often weak or absent | Strong (as [M+H]⁺ or [M-H]⁻) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, requires MS/MS for fragmentation |
| Best For | Structural elucidation of the core molecule | Molecular weight determination, analysis of polar metabolites and nucleoside analogs |
| Key Advantage | Rich structural information from fragments | Preserves the intact molecule |
Pillar 3: A Step-by-Step Workflow for Data Interpretation
A systematic approach is crucial for accurately interpreting mass spectrometry data. The following workflow is a self-validating system, where each step builds upon the previous one.
Workflow for Interpreting Halogenated Pyrimidine Mass Spectra
Caption: A systematic workflow for the interpretation of mass spectra of halogenated pyrimidines.
Case Study: Fragmentation of 5-Bromouracil
Let's apply these principles to 5-Bromouracil, a common halogenated pyrimidine. Under EI conditions, it undergoes characteristic fragmentation.
Fragmentation Pathway of 5-Bromouracil (EI-MS)
Caption: Proposed EI fragmentation pathway for 5-Bromouracil.
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Halogenated Pyrimidines (EI)
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC System: Use a standard non-polar column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample with an appropriate split ratio.
-
GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
MS System (EI):
Protocol 2: LC-MS/MS Analysis of Halogenated Pyrimidine Nucleosides (ESI)
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.[1][24]
-
LC System:
-
Column: A C18 reversed-phase column is a common starting point.[1] For very polar compounds like 5-Fluorouracil, a Hydrophilic Interaction Chromatography (HILIC) column may be necessary.[2][3]
-
Mobile Phase A: Water + 0.1% Formic Acid.[24]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp to a higher percentage of Mobile Phase B over 5-15 minutes to elute the compound.
-
-
MS System (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte's structure.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for signal intensity (e.g., 10 L/min, 300 °C).
-
MS1 Scan: Acquire a full scan to identify the [M+H]⁺ or [M-H]⁻ ion.
-
MS2 Scan (Tandem MS): Select the precursor ion from the MS1 scan and apply collision-induced dissociation (CID) with nitrogen or argon gas. Ramp the collision energy to find the optimal fragmentation conditions.
-
Conclusion: A Synthesis of Technique and Insight
Interpreting the mass spectra of halogenated pyrimidines is a process that combines an understanding of fundamental chemical principles with strategic experimental design. By first identifying the tell-tale isotopic patterns of chlorine and bromine, you can immediately confirm the presence of these key halogens. The subsequent choice between a "hard" ionization technique like EI for detailed structural fragmentation and a "soft" technique like ESI for molecular weight determination will be dictated by the specific scientific question at hand. Mastering the systematic workflow of data analysis—from precursor ion identification to fragmentation pathway mapping and library comparison—will enable you to confidently and accurately characterize these crucial pharmaceutical compounds.
References
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Characterization of Novel Nucleoside Analogs by Electrospray Ionization Mass Spectra. PubMed. [Link]
-
Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institutes of Health. [Link]
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]
-
Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. [Link]
-
Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. [Link]
-
Tandem mass spectrometry. PubMed. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]
-
Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship.org. [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]
-
Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. R Discovery. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Semantic Scholar. [Link]
-
Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]
-
HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. SIELC Technologies. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Mass spectra measured in coincidence with Br + , BrC + , and BrCH +... ResearchGate. [Link]
-
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]
-
Structural Elucidation. Rosalind Franklin Institute. [Link]
-
Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [Link]
-
Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health. [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. [Link]
-
Elements With More Abundant Heavy Isotopes. Michigan State University. [Link]
-
Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]
-
ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. [Link]
-
#14 Mass spec and isotopes of Cl and Br. YouTube. [Link]
-
Electron ionization. Wikipedia. [Link]
-
Cross sections for ionization and ionic fragmentation of pyrimidine molecules by electron collisions. ResearchGate. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journals. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Fragmentation Mechanisms. Michigan State University. [Link]
-
Mass Spectrometry - Fragmentation. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
Sources
- 1. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase | SIELC Technologies [sielc.com]
- 5. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ms isotopes: Br and Cl [employees.csbsju.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 20. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. Characterization of novel nucleoside analogs by electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
A Comparative Guide to HPLC Purity Analysis of 4-Bromo-2-(methylthio)pyrimidine
For professionals in drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The presence of minute impurities can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] 4-Bromo-2-(methylthio)pyrimidine, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity must be rigorously controlled and accurately determined.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical purity analysis, offering unparalleled resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of 4-Bromo-2-(methylthio)pyrimidine. We will explore a rapid isocratic method, ideal for routine quality control, and a comprehensive gradient method, designed as a stability-indicating assay for in-depth impurity profiling. The causality behind every experimental choice will be explained, reflecting a field-proven approach to analytical method development.
The Analytical Challenge: Understanding the Analyte
4-Bromo-2-(methylthio)pyrimidine (MW: 205.08 g/mol ) possesses a unique combination of chemical properties that dictate our chromatographic strategy.[4] The pyrimidine core provides a UV chromophore essential for detection, while its nitrogen atoms can be protonated depending on the mobile phase pH. The bromo- and methylthio- substituents increase its hydrophobicity, making it well-suited for reversed-phase chromatography. The primary analytical goal is to develop methods that can separate the main analyte from potential process-related impurities (e.g., starting materials, isomers) and degradation products.
Method 1: Rapid Isocratic RP-HPLC for High-Throughput QC
This method is engineered for speed and efficiency, making it perfectly suited for routine in-process controls (IPCs) and final product release testing where the impurity profile is already well-characterized.
Causality and Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately non-polar compounds like our target analyte.[5] Its versatility ensures good separation from common, less hydrophobic impurities.
-
Isocratic Elution: Using a constant mobile phase composition (e.g., 60% Acetonitrile, 40% Water) simplifies the method, reduces run-to-run variability, and allows for faster equilibration times, thereby increasing sample throughput.
-
Mobile Phase: An unbuffered acetonitrile/water mixture is sufficient for this rapid screening. Since the goal is not to resolve every possible minor impurity, the potential for slight peak shape variation due to pH effects is an acceptable trade-off for speed and simplicity.[6]
-
Detection Wavelength (262 nm): Pyrimidine-based structures typically exhibit strong UV absorbance. A specific wavelength of 262 nm, similar to that used for other brominated pyrimidines, is selected to maximize sensitivity for the analyte and its related impurities.[7]
Detailed Experimental Protocol: Method 1
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 262 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of 4-Bromo-2-(methylthio)pyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (approx. 0.1 mg/mL): Prepare the sample in the same manner as the Standard Solution.
-
-
System Suitability Testing (SST):
-
Perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[1]
-
Tailing factor (Asymmetry) for the main peak between 0.8 and 1.5.
-
Theoretical plates (N) ≥ 2000.
-
-
-
Analysis:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the Sample Solution and record the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method 2: High-Resolution Gradient RP-HPLC for Stability-Indicating Analysis
This method is designed for comprehensiveness and robustness. Its primary application is in forced degradation studies, impurity profiling, and formal stability testing, where the separation of the main peak from all potential process-related and degradation impurities is critical.[8][9]
Causality and Experimental Choices
-
Stationary Phase (C18): A high-purity, end-capped C18 column is selected to minimize silanol interactions, which can cause peak tailing for basic compounds like pyrimidines, especially at low-to-mid pH.
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time (increasing acetonitrile concentration), is essential for a stability-indicating method. This ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated from the main peak and eluted from the column within a reasonable time.
-
Buffered Mobile Phase: A phosphate buffer (e.g., 20 mM potassium phosphate at pH 3.0) is used as the aqueous component.[9] This controls the pH of the mobile phase, suppressing the ionization of the pyrimidine nitrogens and ensuring consistent retention times and symmetrical peak shapes, which is a hallmark of a trustworthy and reproducible method.
-
Detection (DAD): A Diode Array Detector is preferred to a simple UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity assessment (confirming that a chromatographic peak corresponds to a single compound) and for identifying impurities that may have different UV maxima from the parent compound.
Detailed Experimental Protocol: Method 2
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size (a longer column is used for higher resolution).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD, 210-400 nm, with extraction at 262 nm for quantification.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard & Sample Solutions: Prepare as described in Method 1.
-
-
System Suitability Testing (SST):
-
Perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
%RSD of the peak area ≤ 2.0%.
-
Tailing factor between 0.8 and 1.5.
-
Theoretical plates (N) ≥ 5000.
-
-
-
Validation & Analysis:
-
This method should be fully validated according to ICH guidelines, including specificity (forced degradation), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[10]
-
For purity calculation, use the area percent method, ensuring all impurities at or above the reporting threshold (e.g., 0.05%) are included.
-
Visualizing the Analytical Workflow
The development and application of an HPLC purity method follow a logical progression, from initial parameter screening to routine analysis.
Caption: General workflow for HPLC method development, validation, and transfer to routine quality control.
Head-to-Head Method Comparison
The choice between an isocratic and a gradient method is dictated by the analytical objective. The following table provides a direct comparison of the two approaches described.
| Parameter | Method 1: Rapid Isocratic QC | Method 2: High-Resolution Gradient | Rationale & Justification |
| Primary Use Case | Routine QC, In-Process Control | Stability Studies, Impurity Profiling, Method Development | Method 2 is designed to separate unknown degradation products, making it a true stability-indicating method.[8] |
| Analysis Time | ~10 minutes | ~35 minutes | Isocratic methods have no gradient re-equilibration step, significantly shortening the cycle time. |
| Resolution Power | Moderate | High | The gradient elution and longer column in Method 2 provide superior separating power for complex mixtures. |
| Solvent Consumption | Lower | Higher | Shorter run times inherently reduce solvent usage. |
| Robustness | Good | Excellent | The buffered mobile phase in Method 2 provides superior control over retention times and peak shape against minor variations. |
| Complexity | Low | High | Preparing buffered mobile phases and developing gradient programs requires more expertise and time. |
| Trustworthiness | Sufficient for known profile | High (Self-Validating System) | Method 2's design, including forced degradation, provides high confidence that all impurities are separated. |
Logical Comparison of Elution Modes
The fundamental difference between the two methods lies in their elution strategy, which directly impacts their separation power.
Caption: Decision logic for selecting an isocratic versus a gradient HPLC method based on the analytical requirement.
Conclusion
There is no single "best" HPLC method; there is only the method that is best suited for the task at hand. For the purity analysis of 4-Bromo-2-(methylthio)pyrimidine:
-
The Rapid Isocratic Method (Method 1) is a powerful tool for efficient, high-throughput quality control environments where the impurity profile is known and consistent. Its speed and simplicity translate to lower costs and faster batch release.
-
The High-Resolution Gradient Method (Method 2) is the authoritative choice for development and stability testing. Its ability to separate a wide range of potential impurities provides the highest level of confidence in the analyte's purity and stability profile, ensuring the quality and safety of the downstream API.
References
-
Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 273-282. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddy, G. V., Reddy, B. S., & Haque, S. W. (2015). Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 50-61. [Link]
-
Pharma Research. (n.d.). Stability Indicating Analytical Method Development, Validation, Method Transfer And Impurity Profile (Related Substances) of 2,4-Dihydroxy-5-Fluoropyrimidine by Liquid Chromatography. Retrieved from [Link]
-
Al-Sabri, A. M., & Ali, A. M. (2023). Stability-indicating HPLC method optimization using quality by design for the determination of doripenem in drug substances and pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 13(10), 173-183. [Link]
-
Cividini, A., et al. (2002). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Clinica Chimica Acta, 317(1-2), 145-155. [Link]
-
Kumar, A., Saini, G., & Sharma, A. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impact Factor, 8(4), 1-10. [Link]
-
Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]
-
Reddit. (2023). HPLC trace for proof of purity. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Ikarashi, Y., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports, 14(1), 15638. [Link]
-
ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
-
Scribd. (n.d.). DevelopmentofRP HPLC. Retrieved from [Link]
- Google Patents. (2014). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 8. iosrphr.org [iosrphr.org]
- 9. japsonline.com [japsonline.com]
- 10. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Kinase Inhibitor Scaffolds: 4-Bromo-2-(methylthio)pyrimidine in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core chemical scaffold is a critical decision that profoundly influences potency, selectivity, and overall drug-like properties. This guide provides an in-depth technical comparison of the 4-bromo-2-(methylthio)pyrimidine scaffold against other prominent scaffolds in kinase inhibitor development, supported by experimental data and detailed methodologies.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Small molecule kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the kinase active site. The core scaffold of these inhibitors serves as the foundational structure that orients key pharmacophoric elements within the ATP-binding pocket, establishing crucial hydrogen bonds with the kinase hinge region. The nature of this scaffold dictates not only the binding affinity but also the selectivity profile across the human kinome.[1][2] A well-designed scaffold can be the difference between a highly effective and selective therapeutic agent and a promiscuous molecule with undesirable off-target effects.
The 4-Bromo-2-(methylthio)pyrimidine Scaffold: A Versatile Building Block
The 4-bromo-2-(methylthio)pyrimidine moiety has emerged as a valuable and versatile scaffold in the design of kinase inhibitors. Its utility lies in the strategic placement of reactive sites that allow for facile and diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor properties.
The bromine atom at the 4-position serves as an excellent handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding site. The methylthio group at the 2-position can be readily displaced by amines, providing a convenient point for installing groups that interact with the hinge region of the kinase. This synthetic tractability makes the 4-bromo-2-(methylthio)pyrimidine scaffold an attractive starting point for medicinal chemistry campaigns.
While often incorporated into more complex fused ring systems like pyrido[2,3-d]pyrimidines to enhance interactions with the kinase, the fundamental pyrimidine core remains a key determinant of its inhibitory potential.[3][4]
Comparative Analysis of Prominent Kinase Inhibitor Scaffolds
To provide a comprehensive perspective, this guide compares the 4-bromo-2-(methylthio)pyrimidine scaffold with other widely employed scaffolds in kinase inhibitor design: pyrazolo[3,4-d]pyrimidine, purine, indazole, and quinoline.
Pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its remarkable success in generating potent and selective kinase inhibitors.[5][6] Its bicyclic nature provides a rigid framework that can effectively mimic the adenine core of ATP, leading to strong interactions with the kinase hinge region.
Key Advantages:
-
Strong Hinge Binding: The nitrogen atoms in the pyrazole and pyrimidine rings act as hydrogen bond donors and acceptors, facilitating robust interactions with the kinase hinge.
-
Proven Clinical Success: This scaffold is the core of several FDA-approved drugs, including the highly successful Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5]
-
Versatility: The scaffold allows for substitutions at multiple positions, enabling fine-tuning of potency and selectivity.
Purine: The Natural Precedent
As the core structure of adenine, the purine scaffold is a natural starting point for the design of ATP-competitive kinase inhibitors.[2] Its inherent ability to form hydrogen bonds with the kinase hinge makes it a consistently effective scaffold.
Key Advantages:
-
Bioisostere of Adenine: Directly mimics the natural ligand of the ATP-binding site.
-
Well-Established Chemistry: The synthesis and modification of purine derivatives are well-documented.
-
Broad Applicability: Purine-based inhibitors have been developed for a wide range of kinases.
Indazole: A Flexible and Potent Core
The indazole scaffold has gained significant traction in recent years for its ability to yield highly potent and selective kinase inhibitors.[7][8][9] Its unique electronic properties and conformational flexibility allow for novel interactions within the ATP-binding site.
Key Advantages:
-
Novel Binding Modes: The indazole ring can adopt different tautomeric forms, offering opportunities for unique hydrogen bonding patterns.
-
High Potency: Many indazole-based inhibitors exhibit low nanomolar to sub-nanomolar IC50 values.[10]
-
Clinically Validated: The FDA-approved drug Axitinib, a potent VEGFR inhibitor, features an indazole core.[9]
Quinoline: A Scaffold for Diverse Kinase Targets
The quinoline scaffold, a fusion of a benzene and a pyridine ring, has demonstrated broad utility in targeting a diverse array of kinases.[11][12] Its extended aromatic system allows for extensive interactions within the ATP-binding pocket.
Key Advantages:
-
Structural Diversity: The quinoline core can be readily functionalized at multiple positions to optimize inhibitor properties.
-
Broad Kinase Inhibition: Quinoline-based inhibitors have shown activity against a wide range of kinase families.
-
Established Therapeutic Relevance: Several approved kinase inhibitors, such as Bosutinib, are based on the quinoline scaffold.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors derived from each of the discussed scaffolds. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.[13] However, this compilation provides a general overview of the potency typically achieved with each scaffold.
| Scaffold | Representative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pyrido[4,3-d]pyrimidine | (Structure not specified) | EGFR | 0.5 - 10 | [14] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 | [5] |
| Purine | Roscovitine (Seliciclib) | CDK2 | 400 | [15] |
| Indazole | Axitinib | VEGFR2 | 0.2 | [9] |
| Indazole-based | Compound C05 | PLK4 | < 0.1 | [10] |
| Quinoline | Bosutinib | Src | 1 - 3 | [12] |
| Quinoline-based | Compound 26 | c-Met | 9.3 | [11] |
Kinase Selectivity: A Critical Determinant of Therapeutic Success
A crucial aspect of kinase inhibitor development is achieving a high degree of selectivity for the target kinase over other kinases in the kinome. Poor selectivity can lead to off-target effects and associated toxicities. The choice of scaffold plays a significant role in determining the selectivity profile of an inhibitor.
Comprehensive kinase selectivity profiling, often performed using panels of hundreds of kinases, is essential to characterize the specificity of a compound.[16][17][18][19]
| Scaffold | Representative Inhibitor | Selectivity Profile Highlights | Reference |
| Pyrido[2,3-d]pyrimidine | PD173955 | Highly selective for c-Src and Lck over a panel of other kinases. | [3] |
| Indazole | Compound 15 | 226-fold selectivity for JNK3 over p38α. | [8] |
| Indazole-based | Compound C05 | High selectivity for PLK4 with minimal inhibition of other PLKs and CDKs at 0.5 µM. | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the recombinant kinase and its substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a kinase inhibitor on the proliferation of cancer cells.[11][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted test compound or medium with DMSO (vehicle control) to each well.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for kinase inhibitor screening.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Conclusion: Selecting the Optimal Scaffold
The selection of a kinase inhibitor scaffold is a multifaceted decision that requires careful consideration of synthetic accessibility, potential for diverse functionalization, and inherent ability to interact favorably with the ATP-binding site. The 4-bromo-2-(methylthio)pyrimidine scaffold offers a compelling starting point for kinase inhibitor design due to its synthetic versatility and proven potential.
However, as this guide has illustrated, other scaffolds such as pyrazolo[3,4-d]pyrimidine, purine, indazole, and quinoline each possess unique advantages and have led to the development of highly successful clinical candidates and approved drugs. Ultimately, the optimal scaffold choice will depend on the specific kinase target, the desired selectivity profile, and the overall goals of the drug discovery program. A thorough understanding of the properties and potential of each scaffold, supported by robust experimental validation, is paramount for the successful development of the next generation of kinase-targeted therapies.
References
Please note that for brevity, the reference list is not exhaustive but includes key sources cited in this guide. Researchers are encouraged to consult the primary literature for more detailed information.
-
Bajusz, D., & Keserű, G. M. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 181-193. [Link]
-
Catarzi, D., Varano, F., & Colotta, V. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(19), 4473. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 116035. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25376-25401. [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Bioorganic Chemistry, 107, 104555. [Link]
-
Coombs, T. C., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Lescot, C., et al. (2015). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Organic & Biomolecular Chemistry, 13(35), 9144-9166. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Al-Omary, F. A. M., et al. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 27(11), 3567. [Link]
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Kumar, A., et al. (2012). Purine Analogues as Kinase Inhibitors: A Review. Current Drug Targets, 13(10), 1326-1345. [Link]
-
Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Halawa, A. H., et al. (2019). Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. Molecules, 24(22), 4153. [Link]
-
Xi, N., et al. (2022). Recent Developments of Quinoline-Heterocyclic Conjugates as Anticancer Agents. Molecules, 27(20), 7041. [Link]
-
Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 754. [Link]
-
Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1113. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1113. [Link]
-
van der Meer, T., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1403-1413.e3. [Link]
-
Keul, N. D., et al. (2019). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 62(17), 8037-8056. [Link]
-
Lee, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(6), 973-979. [Link]
-
El-Damasy, D. A., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic Chemistry, 115, 105213. [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-4188. [Link]
-
Hassan, R. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
-
Ali, A. R., et al. (2018). 6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A novel scaffold for the synthesis of potential PI3kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(4), 695-699. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7164-7168. [Link]
-
Zeid, M. M., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4443-4465. [Link]
-
Ali, A. R., et al. (2018). 6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A novel scaffold for the synthesis of potential PI3kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(4), 695-699. [Link]
-
Khan, I., et al. (2020). A library of substituted pyrimidines was synthesized and evaluated for free radical scavenging, and in vitro cytotoxic activity in 3T3 cells. Journal of Chemistry. [Link]
-
Zhang, Y., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(4), 843-853. [Link]
Sources
- 1. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. confluencediscovery.com [confluencediscovery.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-(methylthio)pyrimidine: A Comparative Analysis of Key Synthetic Routes
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The functionalized derivative, 4-Bromo-2-(methylthio)pyrimidine, serves as a critical building block for introducing the 2-(methylthio)pyrimidine moiety, a key pharmacophore in various biologically active molecules. Its bromine handle at the 4-position allows for versatile downstream functionalization, typically through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of two prominent synthetic routes for preparing 4-Bromo-2-(methylthio)pyrimidine. We will dissect the strategic and mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to inform your selection of the optimal route based on laboratory capabilities, starting material availability, and desired scale.
Route 1: Direct Bromination of a Pyrimidinone Precursor
This is arguably the most classical and direct approach, starting from the readily available 2-(methylthio)pyrimidin-4(3H)-one. The core of this strategy lies in the conversion of the C4-hydroxyl group of the pyrimidinone tautomer into a bromide. This transformation is typically achieved using a potent brominating agent, with phosphorus(V) oxybromide (POBr₃) being the reagent of choice.
Mechanistic Rationale
The hydroxyl group of the pyrimidinone is a poor leaving group. Phosphorus oxybromide acts as an activating agent, transforming the hydroxyl into a good leaving group. The reaction proceeds via the formation of a phosphate ester intermediate, which is then susceptible to nucleophilic attack by the bromide ion generated from POBr₃. The driving force for the reaction is the formation of a stable phosphorus-oxygen bond in the phosphate byproducts.
Experimental Protocol: Synthesis via POBr₃ Bromination[1]
Starting Material: 2-(methylthio)pyrimidin-4(3H)-one Reagent: Phosphorus(V) oxybromide (POBr₃) Solvent: Acetonitrile
Procedure:
-
To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq, e.g., 5 g, 35.21 mmol) in acetonitrile, add phosphorus(V) oxybromide (POBr₃) (1.2 eq, e.g., 12.1 g, 42.25 mmol).
-
Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice to quench the excess POBr₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography to afford the pure 4-Bromo-2-(methylthio)pyrimidine.
Workflow Diagram: Route 1
A Senior Application Scientist's Guide to Palladium Catalysts for Pyrimidine Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds, from antivirals to oncology drugs, makes the strategic functionalization of the pyrimidine core a critical endeavor. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
However, the electron-deficient nature of the pyrimidine ring presents unique challenges, often leading to sluggish reactivity or undesired side reactions. The success of these transformations hinges almost entirely on the selection of an appropriate palladium catalyst system. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of pyrimidines. We will delve into the causality behind catalyst choice, supported by experimental data, to empower you to select the optimal system for your synthetic goals.
The Fundamentals: Why Pyrimidine Coupling is a Unique Challenge
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling is governed by two primary factors: the C-X bond strength and the position of the halogen on the electron-deficient ring.[1]
-
Influence of the Halogen: The reactivity follows the order I > Br > Cl >> F, which is inversely correlated with the C-X bond dissociation energy.[1][2] This means the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—is significantly easier for heavier halogens. While iodopyrimidines are highly reactive, their cost and instability can be prohibitive. Chloropyrimidines are economically attractive but require highly active catalyst systems to achieve good yields.[1]
-
Influence of Position: The electronic landscape of the pyrimidine ring renders the C2, C4, and C6 positions more electrophilic and thus more reactive towards oxidative addition than the C5 position.[1][3] This inherent difference is the basis for achieving site-selectivity in the functionalization of dihalopyrimidines.
The general catalytic cycle for these reactions provides a framework for understanding the role of each component.
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with a Buchwald Ligand System
This protocol is adapted from established methods for coupling challenging chloro-heteroarenes. [4]
-
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloropyrimidine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the degassed toluene and water mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylpyrimidine.
-
Protocol 2: Buchwald-Hartwig Amination of 4-Bromopyrimidine Derivative
This protocol is a general method for the C-N coupling of aryl bromides. [5]
-
Materials:
-
4-Bromo-2,6-dimethylpyrimidine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
BINAP (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the 4-bromo-2,6-dimethylpyrimidine, Cs₂CO₃, Pd(OAc)₂, and BINAP.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous toluene, followed by the aniline via syringe.
-
Heat the mixture to 110 °C and stir for 8-16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired N-phenyl-2,6-dimethylpyrimidin-4-amine.
-
Conclusion and Future Outlook
The palladium-catalyzed functionalization of pyrimidines is a mature yet continuously evolving field. While classic catalysts like Pd(PPh₃)₄ have their place, the synthesis of complex and novel pyrimidine derivatives, especially from economical chloro-substrates, relies heavily on modern, highly active catalyst systems.
-
For Suzuki-Miyaura coupling of chloropyrimidines, catalyst systems based on Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr, SIPr) are the clear choice, offering superior activity and yields.
-
For Buchwald-Hartwig amination, ligands that promote C-N reductive elimination are paramount. Bidentate phosphines with wide bite angles (e.g., Xantphos) and versatile Buchwald ligands provide the most reliable results.
-
For Heck and Sonogashira couplings, while simpler systems can be effective, ligand-based catalysts offer greater control and efficiency, particularly for less-reactive substrates.
The future of this field lies in the development of even more active, stable, and selective catalysts that can operate under greener conditions—lower temperatures, reduced catalyst loadings, and in environmentally benign solvents. As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation catalysts that will continue to expand the synthetic chemist's toolbox for creating the pyrimidine-based medicines of tomorrow.
References
- Das, A., et al. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Sharma, R., et al. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
- Rashatasakhon, P., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Hu, C., et al. (2008). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions.
- BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem.
- Tumkevicius, S., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Tumkevicius, S., & Dodonova, J. (n.d.). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Asghar, S., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Snieckus, V., & Demchuk, O. M. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.
- Meyer, D., et al. (n.d.).
- Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). A Comparative Analysis of 5-Bromopyrimidines and 5-Chloropyrimidines in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025).
- Surry, D. S., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Crest, A. K., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Zhang, Y., et al. (n.d.). Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.).
- Mondal, S., & Gribble, G. W. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
- Wang, T., et al. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PubMed Central.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- MacDonald, M. J., et al. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions.
- Gawande, M. B., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Torborg, C., & Beller, M. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Kondo, Y., et al. (n.d.). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines With Aryl- And Vinyltributylstannanes. Amanote Research.
- Kondo, Y., et al. (1989). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin.
- BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. BenchChem.
- Siddiqui, H., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
Sources
A Comparative Guide to the Biological Efficacy of 4-Bromo-2-(methylthio)pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its structural motif is integral to the building blocks of life, DNA and RNA, and is a privileged core in a multitude of therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring has yielded compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide provides an in-depth technical assessment of derivatives from a specific and promising scaffold: 4-Bromo-2-(methylthio)pyrimidine . We will explore its potential by examining structure-activity relationships (SAR), comparing its hypothetical efficacy against established standards, and detailing the experimental methodologies required for its evaluation. The insights herein are synthesized from extensive research on related pyrimidine analogues, offering a predictive framework for advancing this compound class in drug discovery programs.
The 4-Bromo-2-(methylthio)pyrimidine Scaffold: A Versatile Chemical Intermediate
The 4-Bromo-2-(methylthio)pyrimidine core is a highly versatile starting material for chemical synthesis. The presence of a bromine atom at the C4 position provides a reactive site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The methylthio group at the C2 position also influences the electronic properties of the ring and can be a site for further modification, such as oxidation to sulfoxide or sulfone, to modulate solubility and biological activity. This dual functionality makes it an attractive scaffold for creating large, diverse libraries of compounds for high-throughput screening.
Synthetic Strategy and Workflow
The generation of a diverse library of derivatives from 4-Bromo-2-(methylthio)pyrimidine is critical for exploring its therapeutic potential. A common and effective approach is the substitution of the bromine atom at the C4 position with various amines, which is a well-documented strategy for building libraries of kinase inhibitors.[5][6]
Below is a generalized workflow for synthesizing a target library of 4-substituted-2-(methylthio)pyrimidine derivatives.
Caption: Synthetic workflow for generating a library of 4-substituted pyrimidine derivatives.
This workflow enables the systematic modification of the pyrimidine core to explore how different functional groups at the C4 position impact biological activity, a key step in establishing a structure-activity relationship (SAR).
Comparative Biological Efficacy: An Illustrative Analysis
While comprehensive, direct comparative studies on a full series of 4-Bromo-2-(methylthio)pyrimidine derivatives are not yet prevalent in the public domain, we can construct an illustrative comparison based on trends observed in closely related bromo-pyrimidine and thio-pyrimidine analogues.[7][8][9] The following table presents hypothetical, yet scientifically plausible, in vitro cytotoxicity data (IC50 values) for a theoretical series of derivatives against a panel of human cancer cell lines. Dasatinib, a known Bcr-Abl and Src family tyrosine kinase inhibitor, is included as a reference compound.[7]
Table 1: Illustrative Cytotoxic Activity (IC50, µM) of Hypothetical 4-Substituted-2-(methylthio)pyrimidine Derivatives
| Compound ID | R-Group (Substitution at C4) | K562 (CML) | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) |
| Parent | -Br | >100 | >100 | >100 | >100 |
| Derivative 1 | Aniline | 15.5 | 25.2 | 30.8 | 45.1 |
| Derivative 2 | 3-chloro-4-fluoroaniline | 1.8 | 5.6 | 8.2 | 12.5 |
| Derivative 3 | 2,4-dichloro-5-methoxyaniline | 0.9 | 2.1 | 4.5 | 7.8 |
| Derivative 4 | N-(2-hydroxyethyl)piperazine | 0.05 | 0.5 | 1.1 | 2.3 |
| Dasatinib | Reference Drug | 0.005 | 0.15 | 0.8 | 1.5 |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. Values are synthesized based on published data for structurally similar pyrimidine-based kinase inhibitors.
From this representative data, a clear SAR emerges:
-
Core Requirement: The unsubstituted parent compound is inactive, highlighting the necessity of substitution at the C4 position.
-
Influence of Aromatic Substituents: The introduction of an aniline ring (Derivative 1) confers moderate activity. The addition of electron-withdrawing groups like chlorine and fluorine (Derivative 2) significantly enhances potency, a common observation in kinase inhibitors designed to interact with the ATP-binding pocket.
-
Combined Effects: A more complex substitution pattern with both electron-withdrawing and donating groups (Derivative 3) further improves activity.
-
Role of Solubilizing Groups: The introduction of a piperazine moiety with a hydroxyl group (Derivative 4) dramatically increases potency, particularly against the K562 cell line, which is driven by the Bcr-Abl kinase. This suggests that improved physicochemical properties, such as solubility, can enhance target engagement.
Proposed Mechanism of Action: Kinase Inhibition
The structural similarity of aminopyrimidine derivatives to the adenine core of ATP strongly suggests that their primary mechanism of action is the inhibition of protein kinases.[10][11] Many pyrimidine-based drugs function as competitive inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[5][9]
Based on the potent hypothetical activity against the K562 cell line, a plausible target is the Bcr-Abl tyrosine kinase . The MEK/ERK pathway is another common target for pyrimidine derivatives.[12]
Caption: Proposed inhibition of the MEK/ERK signaling pathway by a pyrimidine derivative.
This diagram illustrates how a 4-Bromo-2-(methylthio)pyrimidine derivative could potentially inhibit a key kinase like MEK, leading to the downregulation of transcription factors responsible for cell proliferation and survival.
Essential Experimental Protocols
To validate the biological efficacy of newly synthesized derivatives, a series of standardized in vitro assays are required.
Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, A549, HCT116, MCF-7)
-
RPMI-1640 or DMEM medium with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase (e.g., Bcr-Abl)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, ATP, and various concentrations of the test compound.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 4-Bromo-2-(methylthio)pyrimidine scaffold holds considerable promise as a starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic tractability of this core allows for extensive structure-activity relationship studies, which are crucial for optimizing potency and selectivity. Based on the analysis of related compounds, derivatives of this scaffold are likely to function as kinase inhibitors, targeting critical signaling pathways that drive cancer progression.
The illustrative data and detailed protocols provided in this guide serve as a robust framework for any research program aiming to explore this chemical space. Future work should focus on the synthesis and screening of a diverse library of these derivatives, followed by in-depth mechanistic studies, ADME/Tox profiling, and eventual in vivo evaluation of the most promising candidates. The systematic approach outlined here will be instrumental in unlocking the full therapeutic potential of this versatile pyrimidine scaffold.
References
- Katariya, K.D., Shah, S.R., & Reddy, D. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Papanastasiou, I., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Munikrishnappa, C.S., Suresh Kumar, G.V., & Bhandare, R.R. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- Fluorochem. (n.d.). 4-Bromo-2-(methylthio)pyrimidine.
- Venkatesan, K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
- Tan, M.L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- BenchChem. (2025). Comparative Analysis of 4-Pyrimidine Methanamine and Its Structural Analogs in Cancer Research.
- BenchChem. (2025). A Comparative Analysis of 4-(Methylthio)
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Bromopyrimidine Compounds in Drug Discovery.
- Ghorab, M.M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PubMed Central.
- Fallah, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Lucas-Hourani, M., et al. (2019).
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Azad, M.A., Nesar, A., & Ghafari, A.T. (2024). Bibliometric Analysis of Pyrimidine Compounds with Anti-cancer Activity: Research Trends from 2015 to 2023.
- Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Li, W., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)
- Al-Ostath, O.A., et al. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Kantharaju, K., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubMed Central.
- Bhat, A.R. (2017).
Sources
- 1. kujnsr.com [kujnsr.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies for Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA nucleobases.[1][2] This inherent biological relevance has made pyrimidine and its analogs a "privileged scaffold" in drug discovery, leading to a plethora of therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] For researchers and drug development professionals, a deep understanding of the structure-activity relationship (SAR) of pyrimidine derivatives is paramount for the rational design of novel, potent, and selective therapeutics.[2]
This guide provides a comparative analysis of various classes of pyrimidine analogs, with a particular focus on their anticancer activity. We will delve into the causal relationships behind experimental choices, present supporting quantitative data, and provide detailed, field-proven protocols for synthesis and biological evaluation.
Comparative Analysis of Pyrimidine Analogs in Oncology
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. These modifications can modulate the molecule's affinity for its biological target, alter its pharmacokinetic properties, and ultimately dictate its therapeutic efficacy.[4] Here, we compare three prominent classes of pyrimidine-based anticancer agents: 2,4,5-Trisubstituted Pyrimidines, Pyrido[2,3-d]pyrimidines, and Pyrimidine-Benzimidazole Hybrids.
2,4,5-Trisubstituted Pyrimidines: Targeting the Cell Cycle Engine
The 2,4,5-trisubstituted pyrimidine scaffold has proven to be a versatile template for the development of potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[5][6] Uncontrolled proliferation, a hallmark of cancer, is often driven by aberrant CDK activity.
Structure-Activity Relationship Insights:
The SAR of this class is primarily dictated by the substituents at the 2, 4, and 5 positions of the pyrimidine ring.[6]
-
C2 Position: Typically occupied by an aniline or a related aromatic amine, this group is crucial for establishing hydrogen bond interactions within the ATP-binding pocket of CDKs.
-
C4 Position: Substitution with a variety of amine-containing moieties has been explored. The nature of this substituent significantly impacts both potency and selectivity.
-
C5 Position: Modifications at this position can influence the overall conformation of the molecule and provide additional interactions with the target kinase.
Data Presentation: Comparative Activity of 2,4,5-Trisubstituted Pyrimidine Analogs as CDK Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | CDK9 IC50 (nM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 9s | Aniline | N-methylpiperazine | Bromo | 25 | 0.8 | 1.2 |
| Reference | Data not available | Data not available | Data not available | >1000 | >50 | >50 |
Data synthesized from multiple sources for illustrative comparison.[5]
The data clearly indicates that compound 9s , with its specific substitution pattern, exhibits potent inhibition of CDK9 and significant anti-proliferative activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.[5]
Pyrido[2,3-d]pyrimidines: Dual Inhibitors of EGFR and VEGFR
The pyrido[2,3-d]pyrimidine scaffold represents a class of fused pyrimidines that have been extensively investigated as inhibitors of key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] These RTKs play pivotal roles in tumor growth, proliferation, and angiogenesis.
Structure-Activity Relationship Insights:
-
Pyrido Ring Fusion: The fusion of a pyridine ring to the pyrimidine core creates a more rigid and extended aromatic system, which can enhance binding affinity to the kinase domain.
-
Substituents on the Pyrido Ring: Modifications at positions 5, 6, and 7 of the pyrido[2,3-d]pyrimidine system are critical for modulating activity and selectivity. For instance, bulky substituents at the C6 position can be well-tolerated and can be exploited to improve pharmacokinetic properties.
-
C4-Anilino Moiety: Similar to other kinase inhibitors, an appropriately substituted anilino group at the C4 position is often essential for potent inhibition, forming key hydrogen bonds in the hinge region of the kinase.
Data Presentation: Comparative Activity of Pyrido[2,3-d]pyrimidine Analogs as EGFR Inhibitors
| Compound ID | C4-Substituent | C6-Substituent | EGFR IC50 (nM) | A549 IC50 (µM) |
| Compound A | 3-ethynylaniline | Phenyl | 0.95 | 5.47 |
| Compound B | 3-chloro-4-fluoroaniline | Thiophene | 2.0 | 6.6 |
Data synthesized from multiple sources for illustrative comparison.[7][9]
These findings highlight the potent EGFR inhibitory activity of pyrido[2,3-d]pyrimidine derivatives and their corresponding cytotoxicity against non-small cell lung cancer (NSCLC) cells (A549).
Pyrimidine-Benzimidazole Hybrids: Multi-Targeted Anticancer Agents
Hybrid molecules that combine two or more pharmacophores can exhibit enhanced biological activity and overcome drug resistance.[3] Pyrimidine-benzimidazole hybrids have emerged as a promising class of multi-targeted anticancer agents, with activities against various cancer cell lines.[3][10]
Structure-Activity Relationship Insights:
-
Synergistic Pharmacophores: The benzimidazole moiety is another privileged scaffold in medicinal chemistry with known anticancer properties. Its hybridization with the pyrimidine core can lead to compounds that interact with multiple biological targets, such as topoisomerase and various kinases.[11]
-
Linker Region: The nature and length of the linker connecting the pyrimidine and benzimidazole rings are crucial for optimal activity. A flexible linker may allow the two pharmacophores to adopt the ideal conformation for binding to their respective targets.
-
Substitution Patterns: The substitution patterns on both the pyrimidine and benzimidazole rings offer numerous opportunities for optimization of potency, selectivity, and ADME properties.
Data Presentation: Comparative Cytotoxic Activity of Pyrimidine-Benzimidazole Hybrids
| Compound ID | Linker | Benzimidazole Substituent | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Hybrid 1 | -CH2-S- | 5-trifluoromethyl | 2.21-7.29 | Data not available |
| Hybrid 2 | Amide | 2-phenyl | 5.77 (MGC-803) | Data not available |
Data synthesized from multiple sources for illustrative comparison.[3]
The data indicates that these hybrid molecules possess significant cytotoxic activity against various cancer cell lines, underscoring their potential as multi-targeted anticancer agents.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrimidine analog and for key biological assays.
Synthesis of a Representative 2,4,5-Trisubstituted Pyrimidine Analog
This protocol describes a general method for the synthesis of 2,4,5-trisubstituted pyrimidines, which typically involves a multi-step process.
Step 1: Synthesis of the Pyrimidine Core A common starting point is the condensation of a β-ketoester with urea or thiourea to form a dihydropyrimidine, followed by oxidation.
Step 2: Halogenation The pyrimidine core is then halogenated, typically at the 2 and 4 positions, using reagents like phosphorus oxychloride (POCl₃).
Step 3: Sequential Nucleophilic Substitution The di-halogenated pyrimidine undergoes sequential nucleophilic aromatic substitution reactions. The more reactive halogen (usually at C4) is first displaced by an amine at a lower temperature, followed by the displacement of the second halogen (at C2) by another amine at a higher temperature.
Detailed Protocol for Nucleophilic Substitution:
-
Reaction Setup: To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add the first amine (1.1 eq) and a base like diisopropylethylamine (DIPEA) (1.5 eq).
-
First Substitution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude mono-substituted product.
-
Second Substitution: Dissolve the crude product in a high-boiling point solvent like N,N-dimethylformamide (DMF). Add the second amine (1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.
-
Final Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted pyrimidine.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine analogs in the appropriate cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[13][14]
Protocol:
-
Reaction Setup: In a 384-well plate, add the test pyrimidine analog at various concentrations.
-
Enzyme and Substrate Addition: Add a solution containing the recombinant kinase (e.g., EGFR) and its specific substrate (a peptide or protein that is phosphorylated by the kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[13]
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[13][14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.
Caption: Key SAR determinants for 2,4,5-trisubstituted pyrimidines.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogs.
References
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
SAR around Pyrimidine Derivatives with -CF 2 -Linker. ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules. [Link]
-
Structure -activity relationship of trisubstituted pyrimidines. ResearchGate. [Link]
-
Synthesis of benzimidazole–pyrimidine hybrids 13a–13j. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]
-
Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d]t[5][6][12]riazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. ResearchGate. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein. Journal of Taibah University Medical Sciences. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[5][7]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. [Link]
-
Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. ResearchGate. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Cancer & Metabolism. [Link]
-
Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. ResearchGate. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Semantic Scholar. [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Pharmacy and Pharmacology. [Link]
-
Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances. [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
A Comparative Guide to Analytical Standards for 4-Bromo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2-(methylthio)pyrimidine and Its Standards
4-Bromo-2-(methylthio)pyrimidine (CAS No. 959236-97-6) is a heterocyclic building block of increasing importance, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical intermediates.[1] Its precise incorporation into novel molecular entities demands an equally precise understanding of its quality. The analytical standard is the cornerstone of all quantitative and qualitative measurements; its purity, identity, and stability directly impact the validity of experimental data, the success of synthetic campaigns, and the safety of downstream applications.
This guide will navigate the landscape of available standards, from common research grades to the principles of establishing a certified in-house reference material. We will provide a multi-technique framework for the comprehensive qualification of any batch of this critical reagent.
A Comparative Framework for Analytical Standards
Not all standards are created equal. The choice of standard depends on the application's criticality, from early-stage discovery to late-stage quality control (QC). The primary distinction lies in the level of characterization and certification.
| Standard Grade | Typical Purity | Characterization Level | Metrological Traceability | Primary Use Case |
| Certified Reference Material (CRM) | Highest, with uncertainty value | Exhaustive (NMR, MS, LC, GC, TGA, etc.) | Unbroken chain to SI units | Gold standard for method validation, instrument calibration, and definitive quantification. |
| Commercial Research Grade | ≥95% - 98%[2][3][4] | Varies by vendor; typically includes purity by one method (e.g., GC or HPLC) and identity by another (e.g., NMR).[5] | Generally not established | Routine synthesis, process development, early-stage research. Requires user verification. |
| In-House Qualified Standard | Defined by user | Comprehensive; established using orthogonal analytical methods. | Traceable to a CRM (if used for calibration) | Internal quality control, routine assays where a commercial CRM is unavailable or not cost-effective. |
Core Methodologies for Standard Qualification
A single analytical technique is insufficient to fully characterize a standard. A multi-pronged, or "orthogonal," approach is required to build a complete and trustworthy profile of the material. This is a self-validating system: if results from disparate techniques (e.g., chromatography and spectroscopy) converge, confidence in the standard's quality is high.
Definitive Structural Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for structural elucidation, providing an unambiguous fingerprint of the molecule's hydrogen and carbon framework.
-
¹H NMR: For 4-Bromo-2-(methylthio)pyrimidine, the proton spectrum is expected to be simple and diagnostic. It should feature a singlet for the methylthio (-SCH₃) protons and two doublets in the aromatic region for the two pyrimidine ring protons. The integration ratio (3H : 1H : 1H) is a critical confirmation point.
-
¹³C NMR: The carbon spectrum confirms the number and type of carbon atoms in the molecule, providing further structural certainty.
Causality Behind Experimental Choice: NMR is unparalleled in its ability to confirm isomeric purity. A common potential impurity in substituted pyrimidines is a regioisomer (e.g., 5-Bromo-2-(methylthio)pyrimidine). Chromatographic methods might co-elute such isomers, but their NMR spectra would be distinctly different, making NMR essential for definitive identification.
B. Mass Spectrometry (MS) MS confirms the molecular weight and provides structural clues through fragmentation analysis.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound. Electron Ionization (EI) will produce a characteristic fragmentation pattern.
-
Expected Data: The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z ≈ 205. A critical feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will display two peaks of nearly equal intensity at M⁺ and M+2, which is a definitive indicator of a monobrominated compound.
Purity Assessment and Impurity Profiling
Purity is not just a percentage; it's an understanding of what comprises the other 1-5% of the material. Identifying and quantifying impurities is critical for avoiding downstream issues.[6][7]
A. High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the workhorse for purity analysis of non-volatile or thermally sensitive compounds.[8][9]
-
Methodology: A reversed-phase C18 column is the logical starting point, given the moderate polarity of the molecule. A mobile phase consisting of a water/acetonitrile or water/methanol gradient provides excellent resolving power for potential impurities.[10]
-
Detection: UV detection is effective as the pyrimidine ring is a strong chromophore.
-
Trustworthiness: The goal is to develop a stability-indicating method . This means the method must be able to separate the intact 4-Bromo-2-(methylthio)pyrimidine from any potential degradation products or process-related impurities.[7] This is verified through forced degradation studies (exposing the material to acid, base, heat, light, and oxidation).
B. Gas Chromatography (GC) GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities.
-
Methodology: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable. A temperature gradient program is used to separate compounds based on their boiling points and column interaction.
-
Detection: A Flame Ionization Detector (FID) provides a robust quantitative response for purity calculation (Area %), while a Mass Spectrometer (MS) provides definitive peak identification. A Certificate of Analysis for a commercial batch showed a purity of 98.6% by GC, demonstrating its utility.[5]
Experimental Workflows and Protocols
Workflow for Qualifying a New Analytical Standard
This diagram outlines the logical flow for validating a newly acquired commercial standard before its use in critical applications.
Caption: Workflow for the qualification of a commercial analytical standard.
Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a robust starting point for determining the purity of 4-Bromo-2-(methylthio)pyrimidine.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock. Further dilute to ~0.1 mg/mL with 50:50 Acetonitrile:Water.
Protocol: GC-MS Method for Identity and Purity Confirmation
This method confirms molecular weight and assesses purity, especially for volatile impurities.
-
Instrumentation: Gas chromatograph with a Mass Selective Detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Injector: 250 °C, Split mode (20:1).
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Scan Range: 40 - 400 m/z.
-
Sample Preparation: Prepare a ~100 µg/mL solution in Ethyl Acetate.
Stability, Storage, and Handling: Preserving Standard Integrity
The stability of an analytical standard is as important as its initial purity. Degradation leads to inaccurate results and wasted resources.
-
Storage: Based on supplier recommendations and chemical properties, 4-Bromo-2-(methylthio)pyrimidine should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a freezer at or below -20°C.[11] This minimizes oxidative degradation of the methylthio group and slows other potential decomposition pathways.
-
Stability Testing: An ongoing stability program is crucial for standards used over a long period.[12][13] This involves storing aliquots of the standard at both recommended long-term conditions (e.g., -20°C) and accelerated conditions (e.g., 40°C/75% RH) and testing them at predetermined time points using the validated, stability-indicating HPLC method.[14]
Caption: Logic diagram for an ongoing analytical standard stability program.
Conclusion
The reliable use of 4-Bromo-2-(methylthio)pyrimidine in research and development is fundamentally dependent on the quality of the analytical standard. Commercial research-grade materials provide a necessary starting point, but they require rigorous in-house qualification. By employing an orthogonal analytical strategy—combining NMR for identity, both HPLC and GC for purity, and MS for molecular weight confirmation—scientists can establish a well-characterized standard. This multi-technique approach creates a self-validating system that ensures data integrity, enhances experimental reproducibility, and builds a solid foundation for scientific innovation.
References
- Vertex AI Search. (2026). 4-Bromo-2-(methylthio)pyrimidine, min 96%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPRxlgDkLEh133VHnGMIXP1jNM5Nuj7mFVyKNoEZKfV5ws8p26ZgIfcEoO7FMXCNOUwD8uUrsIAmx6oy8tAH3Ki2a9VmtTaRjcmPWt3wojpyLpO16T_UwyhqraFLqM9BJ2OFi9_gaBEfXMtHVVEC0KUmLnb8zy_01EmmHsoD_DUt55JqdiJwtjG4UtWlrU40p6]
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGClVf9eIt9rLGuBmq1d9Hmt7nIoAUJ9ESan0m00AZTy8suY4TRoS4_SD1t18Z1Y5yAYnzKT9bbKPVQh9D4lYZZnrASr9RpkF_xBl1GpQrDI81gRwduHLh9X3R9EEcyP91o5ujopWrjmYRI1QpnFCcE0qJMwInMPrw2UVYc7LB3MSb2nZRI321s]
- Fluorochem. (n.d.). 4-Bromo-2-(methylthio)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6lMvZabRRNxb2Hfgx1v-Ji3YNBB5YbQ8cj1YWQxGGEijp97bD1RiqTZq_pnhpyaKUqmKtvB7isYrikzxpdlzSo00de3NQdkE3Kox0bBo1jL9k2Rc5she3KCrOjoQuwskWgL1r]
- ChemScene. (n.d.). 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6YBZS5yAcpgmamS2EV1mQAEASHTVm0g-cOg8PnWl3PgLJ9gDDJ6DuTXGhQzdC5o_JtxnveY2zlC7w3lfgxJGVSM39ppJeKOC9ZAm5wrpr2-SdnC6q7VnFwO9xmL38MDRm2Pczzg==]
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTyj51djOXBsE6hxWhKjyUw9EhnhNal8sENog56MZ4k4Y6T2mXi6EvW2cDcPRaqBKpMnhlc9fePdojD6yoj9zdooKmwUSknMZZ7STNJJKYKMZg7zbWY7nBtBOmfAk9izoFTvgknkK1dvUUSBr0V50ZFOy6nPYjCywRFyCa]
- BLD Pharm. (n.d.). 959236-97-6|4-Bromo-2-(methylthio)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUK7zZaDsv6Dh0hwLVX3PQdETCdru_GnoUR5Ib98tHq_AmZyB24baTD6UAeNmlEkzb50ctFaJ_i6rLbeZT1iyEQnGC3xhLXffLSg9SNTywx8P2e3LgkQTFUKzJK-mE-NH_h5lTFbtgKPBoJBKp]
- Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx6-VcJeFhoz_QE4X7MbSMrEsDdLWe-2rK-jc-ThDm6FT8aRHfLv5_uMfyphT_sIycHUFP4pxaDUy1l0GUEgXkvygdH-_8ArcV5sUysIO3g5moiPfMD0zI6zlvZlr1PJGEL_Y4fU_A9WMzkUYzJfQo3LUgTa4RCCA=]
- Alfa Aesar. (n.d.). Certificate of analysis: 4-Bromo-2-(methylthio)pyrimidine, 97%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbMk3FXZ1Knt0Q1IRC55TEhxTCTy4gL4LE4TvELKzrq6P_Z_-Xr18pSmmkXUkQaWFVBHQnJDFMLGkqPyCvkU-zPR5ExdPZ7vPfIJGO_TKO4wUQz5faonwO7MLK740KKArVdg5BxH9j0Gj4m9sLhg_i5ijd0aG7mBtGdpUd3ew10enhBFcTuIMtQo6nrlYVlBbzkDAMhiX1alwCDZwQ]
- Lab-Chemicals.Com. (n.d.). 4-Bromo-2-(methylthio)pyrimidine, 95%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG58DtbzTQhhR1RjsiAplKhOzX7h9xs4mqXx-5UKOK6sdaZha4fSinxwPE_DIYvLm_qZUnMQqOFBv2nqWa2XoPlaj2D3n460BXN3Hq9vSQ0RWjpjRZJ9PJ_bhb2DUV23NDkFgugd-zFtqkKJLhFINJ7yhmtvQMVVWf8LxhA0ao]
- NMR Spectra and Molecular Structure. (n.d.). Chapter 2: NMR Spectra and Molecular Structure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC5UjKxuxemXGsYOeUYP2MDXPK90lYYyLu3X8KH5eX5FBXNq0TX5kfMMtUCbY9W58OVcm1B257GXGWR04446DtqAf15xOumZQcA67iI0K9FJhDgjEnABrPnmlFOfguPFXvFB43v4CJMygLEImnOYhzqKOoz5zW2-fcK0bx8QaPFJiJw655ew==]
- ChemicalBook. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqhrwR6wK0ATYPZVOCP-keUUEIF-mT73ZUnDfkZUim9BEPO9w2mXvBO3rCb9l5mvfVJTRJbJJAICPxbANsQ6EKoJAMGBa2mGL2RHI6aCa_JPR4HSBvIsoCTdV71hR7qBhI-gM_M-xICeQT6eUtKO4GAF9wNIANBg==]
- Therapeutic Goods Administration (TGA). (2010). Performing ongoing stability testing for listed and complementary medicines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHZY7ReDB8qTdcqvDeVR-JOO_cJD8_MNevgcMu789Dy8IMUpQ--8UXZj1oZL-b3C5gYSVHZZl787LX_RAw0DXQbRZ103vwtzOgCW87LMMS9uQ4dRjWfXNQycaF5SWs_3HzooWpztbYuedYGouoP9pVE1Re--h_J6EHU5kU5eaTKs-uD6S8Um4G0_T3nRkPFscLDWUSJRns4bXfuV_H-Da9HF_6Spe-dHhecQ_i]
- Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDZxdmeL3u3Dld0odaAYUr2F2Dqjs4IpV9FljGNLKlnZD5HD8Fc76B6mnIcyleRtGZWuNqSpP_fkfOkx6g7x_ZwEImCeDGls0MdVIpm9ZDoEyGeq-K5l-whKyd3_rd-PI7tQtqkHzw_iZPP1wCzgtBFNRx5KnRQlMfep1xRHNF1a-VJSLeKzR58Uirr07cdfvhovQClNiV]
- Pharmaffiliates. (n.d.). Impurity Profiling & Characterization | Analytical Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnrnjx4c2VoXA71bLwE39ga8n5KnEObn0FWlbRrlo9vUc2KK1xiFVUeg20N1CFJXA3Oz7kElMT2onlW9DVPOPGiCBYgH53-m07wV5AnUYd_mFjnIdR6bi9BQ8ri9e9LQSaDFkVWw4iMxkbKYEOWLjd]
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2EL9YfTkTOCIR9f0y1d9QQ1ZcrIQl_5aEzKxS-2sZG5ADcefWfUpjxON3l5OCFf1SEGYZFpp9_ZBPx1U9_W26d4fabGipvr1SYosaF1UMHn72Zt1KXcN8TrAdnk-yWC0olVWhSeoK2E9D9M2xokD6qLXqu58M22RpaH1LRfg88pXhXPHfdSY=]
- Parchem. (n.d.). 4-Bromo-2-(methylthio)pyrimidine (Cas 959236-97-6). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHziwSD_jVLTUrR5CbxJc3_MQcqFg6VSNhZpw3xBsbEaiiEO9ZsxRYidnnsFGxYqnBSivQORn7NkZloylFZTFulz8lhFUddvMnw3-d4NlFerw0-sD014liPAFtL2bfe1ysSC9d2nazJuZfcC1kqrGdehB0bxDZ170I9JGrTlL7t_YvXwwWxUcokCOa1FjasdqewLgQ=]
- ChemicalBook. (n.d.). 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis. [URL: https://vertexaisearch.cloud.google.
- ChemicalBook. (n.d.). 4-Bromo-5-methyl-2-(methylthio)pyrimidine(1823532-08-6) 1H NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5UGAv8GowQ_LqNLDzQDsQGibqQsDXePir_lkFCMqw_qHlK1fV49p1nB30NPA6pFH5IqxKHK5nejnwn2igtVV53o0sgJZdpZ6ayNRVyk7e3RzmbN51iaadUYEO5_QOCQiqWjiselevkRK8pAJvfDi35xoR3dhCubU=]
- Smolecule. (2023). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4eAnADzzzJlqMAqNSH7Mit-PmMVv0lMKIFCtBDfVQWa9BHkRK-qDX7oWPZbrOXAhKAXHexNtqdI_zjmVB5CDx7NTk7vYZ9nKnQXPNLq4xEg0a7lyX_JMtHTiTmn4n-ThIn9clFw==]
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXnTIXdAw0PbUR7N6q-d8oDkYKQ5ZryRdAcarg5OP01Smectt2L4j9eC0tXLnqEOHIh9iOa-WZP6EUSF6JtCutWp0cK33BOezwemLWLwDGm1mU4zajUnydX0-6VKecPrsIziWV_COGbUUHcn6kXbVg2u2KuF5IMY1kR92aVbwtVe-5BPrtj3z-dSZzzgJtloLkm2WGKSIxtVzX1HcCfiDM5iqWabScl6S4MbjuTyXFKE0EzNKUsTmg]
- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGcyuSMLmgQ0ojFEMC-R4bDcXJbdX2YD38NJuee5odj8tAhWf_ZPg1npv8J3esxuqETvZvUzcPi72arOKdoXaj4VDWRzXq3clKEPFr2PJSa8m_-Do6RRyuy6QfYqIrMdov9TGUQmCJVXfmmCtbxCnhTFeYJR7pT1_g-Jlt-khZJ8vpxwZNT0fBguPCncGaaKlYR3J2ECmKNeBTPG5pmHxHVhZMfT3gw2-zyM7c9tal]
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUTp_z3ml5t9NWmGAmBLKCYsNhKf49Y-18o5GWvbvQ5tGgRYIKAS08Hw7-cPQ8hKxozNgw4cB3dEzhtY2eD2ie7FB7Bn4kciHKp1O8vc8TQ1EzDopJi_nq-Xfs887ipxMuZzgm8buVuUGXPxnrj3T2S4O0JPrmiw-ex8QTQo7Q_yRynJwtlOMowSM3ZU_E]
- eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWy-xexZCTDLInNTsEBdmdcRBWGoi4iPbpYhw1_08noZfAQ9EmPKRMcCb12WTJbj5aVXYkZ9nulYaSs8Ef7D390lwJVpqah324iN83V92I0Bg76hfxAJdWblF9f8CLe2TEFthm0_EDju6pv9DEo0-4C9ZodbZPJwBxJdSS0G8Vjzn6TE9LNLgI6UmVSO9dDZT75e_TkzgT-nyvq0QawUs=]
- Sigma-Aldrich. (n.d.). 5-Bromo-4-methyl-2-(methylthio)pyrimidine | 1294446-69-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdT7jC92cjO4uNpTOETpCC6hlQMUKof9o7ydUd4CfehjiILGz44LYAhCXcU1zTNoB1_4RCqpCklw6t8Y0QCfwWmIrAoB439KrO8PBY1FyDfwkxVDX19Uk3kvyaNbYc2di2qTJyQif9-3uBO0tgeot7uLWcaGGwKpf5WSWstUzzZE-K2hqIF7Q=]
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylsulfonyl)pyrimidine | 1208538-52-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKUjoC8Y8Ak63EiKUNU7y1Ks56XcEm3XAmO7YCwE90PCtPVFyGiuD3WXFvLQICdG6DQE-thUWtsFmsgNqRtK3oQzdhD17JwB_9q8Hd29sY-0SoMg7PXBTlvSN7moO-t5ny0TQMTVrdK01n3tV8YOUZQYeM4XfRtxVmkdytYJwRnWlP684zxBGD]
- ijrpr. (2025). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsOvaVdEp0R5c7ckKmJWmAGbF1oDlHxHh8-nJ70BXq8gEKuA7CXz0czKVCgAK7Q4qyZB4cpnJTNDkeNaJUbh6sxq1krwWWGSjGvEgVS5CT33p2wgHCl2eCXu9jmxjwmysUq65vcpyvtc3VjYw=]
- PubChem. (n.d.). 4-Bromo-6-[(1-methylethyl)thio]pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG77clMAByDejo2EkOWJAy5_Vhto4NbTfGyE6DqXHbUtPZYTczkwCncloAX_sbQNbu0nFYlq00i7lN8lAsZOdEKANXnytpW5A2p-Vut5UsJO-Yvxx2Ngnl4LmCn-MryH6-Pf7GJM3lw_CZh2B4JjO-KxxepZ-iIWTDMdhP6OFXjdv4v4Eh_YFXVyomZ9z8=]
- Therapeutic Goods Administration (TGA). (2019). Ongoing stability testing for listed and complementary medicines. [URL: https://vertexaisearch.cloud.google.
- CMC Pharma. (n.d.). Drug Stability Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC2hwhO29ZsI16vu_1wmzX2Z3F4E8A3DD0ACueMawroCTw_Q1NY-uuyJrsSwV3GrOaRQ3xhiCmV9qzhl6vpEyx9Xnp-Djet4njspYgJkmWAOTLRR2mJ9o-zOpOkVUewRYJQL69-eePaapPqQ==]
- PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4e4IH9T7o9VQJklKcRdMFdETsvy2vf-_9vFrHGuMuBwnx19MXbQCjBrq1rZ8EcrdCxTn2s7alNOsO4Ei1M9tjDPuoZsnRIp6GhQBpCbuvYNp95S-FVJHCeuIFsRFow2aibAS]
- PubMed. (2021). Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08yt-t7zTTMleAS79hu79Jv3_3wwFg6Z8yA33QghUIFh9ZYy5p4stSj8lA96AbS6lsQo2mwloJEE_eOIPKbby-lASn7AyxCyw2G1Woi_h1LkMl3sVNpUWCPoTIeGcZJD_J7ePT]
- PMC. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8LCo2kqkol31wQKRu4gfNOXYM-JLh3D4v5AT656y8-NEDZv-OZ7n-z9PXyUfewj9452Y5d2PXynyYfiACn7287revbjezOOpw79XbFXSHEv0qh9lO8aavw8zjHIspJKfNvtcSsePOGa_QTs=]
- SIELC Technologies. (n.d.). By Detection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRUZmfcHfYOuDhYHl_yxDuXLWtYeWdKegXvuFIJ4iN4FNBOHEhlAdl8aTlC1QOXkaBqyRvRLq6PxAtME_Cpw4aFcVCgKVTudsRt_f96MtiZHGAE1md-zQgIg8EmQECR-2LWY36Cgg=]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsTfuXaYvNC6Bv4GrYixNdxQtJlKDI4CxN432FTWb7qCay8cI7cIS9OKCpcSNYfvgNzZMAGyN2mO1p4ma8x6JZzDQYU5Cm1ZYmfqkk1ARnNnBU1EuWEf7BeXGPGGQFwBkTeSo8jLbqc0cwpqs=]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ijrpr.com [ijrpr.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [sigmaaldrich.com]
- 12. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. tga.gov.au [tga.gov.au]
- 14. cmcpharm.com [cmcpharm.com]
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Bromopyrimidines
For researchers in medicinal chemistry and drug development, the synthesis of aminopyrimidines is a frequent and often critical task. These nitrogen-rich heterocycles are privileged scaffolds in a vast array of biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[1][2][3] However, the successful amination of bromopyrimidines is highly dependent on the judicious choice of the phosphine ligand coordinated to the palladium center. The electron-deficient nature of the pyrimidine ring can pose unique challenges, making ligand selection a critical parameter for achieving high yields and broad applicability.
This guide provides an in-depth comparison of different ligand classes for the Buchwald-Hartwig amination of bromopyrimidines, supported by experimental data. We will delve into the mechanistic role of the ligand and provide practical, field-proven insights to aid in the rational selection of the optimal catalyst system for your specific synthetic challenge.
The Decisive Role of the Ligand in the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][3][4][5] The phosphine ligand plays a crucial role in nearly every step of this cycle, influencing the catalyst's stability, activity, and selectivity. A simplified, generally accepted mechanism is depicted below.
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Key functions of the ligand include:
-
Stabilizing the Pd(0) resting state: The ligand prevents the precipitation of palladium black, thus maintaining a high concentration of the active catalyst.
-
Promoting oxidative addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the bromopyrimidine to the Pd(0) complex. This is often the rate-limiting step.[6]
-
Facilitating reductive elimination: Bulky ligands promote the final, product-forming reductive elimination step by creating steric pressure around the metal center, bringing the aryl and amino groups in close proximity.
A Comparative Analysis of Ligand Classes for Bromopyrimidine Amination
The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated phosphine ligands.[2] For the challenging amination of bromopyrimidines, several classes of ligands have proven to be particularly effective.
Bulky Biaryl Phosphine Ligands (The "Buchwald Ligands")
Developed by Stephen Buchwald and his group, these monodentate ligands are characterized by a biaryl backbone that imparts significant steric bulk and electron-richness.[7][8] Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity for a wide range of C-N cross-coupling reactions, including those involving heteroaryl halides.[9]
The steric hindrance of these ligands is thought to favor the formation of highly active, monoligated Pd(0) species, which readily undergo oxidative addition. The electron-donating properties of the phosphine further accelerate this key step.
Figure 2: Structures of commonly used ligands for Buchwald-Hartwig amination.
Xantphos: The Wide Bite-Angle Ligand
Xantphos is a chelating diphosphine ligand with a rigid xanthene backbone.[10] This rigidity enforces a large P-Pd-P "bite angle," which has been shown to promote reductive elimination and suppress side reactions such as β-hydride elimination. Its versatility has made it a popular choice for a variety of cross-coupling reactions, including the amination of heteroaryl halides.[11][12][13] For electron-deficient substrates like bromopyrimidines, the stability imparted by the chelation can be particularly advantageous.
Josiphos Ligands: Ferrocene-Based Efficiency
The Josiphos family of ligands are ferrocene-based diphosphines that possess both steric bulk and electron-rich character.[14] These ligands have demonstrated high efficacy, often at very low catalyst loadings, for the coupling of a range of substrates, including challenging heteroaryl chlorides.[14] Their unique structure allows for fine-tuning of steric and electronic properties, leading to highly active and selective catalysts.
Performance Data in Bromopyrimidine Amination: A Head-to-Head Comparison
To provide a clear, data-driven comparison, the following table summarizes the performance of various ligands in the Buchwald-Hartwig amination of bromopyrimidines. The data has been compiled from various literature sources to illustrate the relative efficacy of each ligand class under comparable conditions.
| Bromopyrimidine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | [4] |
| 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | Toluene | 100 | 16 | 76 | [4] |
| 5-Bromopyrimidine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | - | >95 | [15] |
| 5-Bromopyrimidine | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | - | >95 | [15] |
| 2-Bromopyrimidine | n-Propylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 98 | [16] |
| 6-Bromopurine nucleoside | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | - | High | [12] |
| 2-Bromopyrimidine | Hydrazone | Pd catalyst / dialkylbiaryl phosphine | - | - | - | - | Good | [9] |
This table is a representative summary. For specific applications, consulting the primary literature is always recommended.
Analysis of Performance Data:
From the compiled data, it is evident that the modern bulky biaryl phosphine ligands, such as RuPhos and XPhos, generally provide excellent yields for the amination of bromopyrimidines with a range of amines.[4][15] Xantphos has also proven to be a robust ligand, particularly for complex substrates like nucleoside derivatives.[12] While older ligands like dppp can be effective in certain cases, the broader substrate scope and higher reactivity are typically achieved with the more advanced ligand systems.[16]
Experimental Protocols: A Practical Guide
The following is a generalized, yet detailed, protocol for the Buchwald-Hartwig amination of a bromopyrimidine. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Ligand (e.g., XPhos, 2-4 mol %)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).[17]
-
Addition of Reactants: Add the bromopyrimidine and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.).
Figure 3: General workflow for the Buchwald-Hartwig amination of bromopyrimidines.
Troubleshooting and Ligand Selection
Low Yield:
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Incorrect Base: The choice of base is critical.[18] While NaOtBu is commonly used, for base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring a more polar solvent.
-
Ligand Decomposition: Some ligands can be sensitive to high temperatures. Consider screening reactions at a lower temperature for a longer duration.
Ligand Selection Strategy:
-
For general screening: Start with a robust and broadly applicable ligand such as XPhos or RuPhos . These ligands are known to be effective for a wide range of heteroaryl halides and amines.[4][9]
-
For sterically hindered substrates: A highly active monodentate ligand like BrettPhos might be beneficial.[19]
-
To minimize side reactions: If β-hydride elimination or other side reactions are a concern, a wide bite-angle ligand like Xantphos is an excellent choice.[10][12]
-
For low catalyst loadings: If aiming for a highly efficient process, consider screening a Josiphos -type ligand.[14]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrimidines. The success of this reaction is intrinsically linked to the choice of the phosphine ligand. Modern, bulky, electron-rich biaryl phosphine ligands, such as XPhos and RuPhos, often provide the highest reactivity and broadest scope for the amination of bromopyrimidines. However, ligands like Xantphos and Josiphos offer unique advantages in terms of stability and efficiency. By understanding the role of the ligand and leveraging the comparative data presented, researchers can make informed decisions to accelerate their discovery and development programs.
References
- A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions - Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
- Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
- Xantphos - Chem-Impex.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
- Buchwald Phosphine Ligands - Sigma-Aldrich.
- Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed. Available at: [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. Available at: [Link]
-
Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex - Organic Chemistry Portal. Available at: [Link]
- A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 12. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 14. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-(methylthio)pyrimidine: A Cost-Benefit Analysis for Researchers
Executive Summary
4-Bromo-2-(methylthio)pyrimidine is a crucial building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Its strategic functionalization, featuring a reactive bromine atom and a modifiable methylthio group, allows for diverse chemical transformations, including cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive cost-benefit analysis of the most viable synthetic routes to this important molecule, tailored for researchers, scientists, and drug development professionals. We will delve into two primary, experimentally validated routes, comparing them on the basis of yield, cost-effectiveness, scalability, and safety. Furthermore, we will explore other potential but less favorable synthetic strategies to provide a complete strategic overview.
Introduction: The Significance of 4-Bromo-2-(methylthio)pyrimidine in Drug Discovery
The pyrimidine scaffold is a cornerstone in the architecture of many pharmaceuticals, owing to its presence in nucleobases and its ability to engage in various biological interactions. The title compound, 4-Bromo-2-(methylthio)pyrimidine, offers two distinct points for chemical elaboration. The bromine atom at the 4-position is susceptible to displacement by nucleophiles and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The methylthio group at the 2-position can be oxidized to a sulfoxide or sulfone, which can then be displaced by nucleophiles, or it can be a site for further functionalization. This dual reactivity makes it a highly sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications.
This guide aims to provide a clear and objective comparison of the available synthetic methodologies to empower researchers in making informed decisions for their specific research and development needs.
Route 1: Bromination of a Pyrimidone Precursor
This synthetic approach commences with the readily available 2-(methylthio)pyrimidin-4(3H)-one, which is then converted to the desired 4-bromo product.
Reaction Scheme
Mechanism and Rationale
This transformation is a classic example of converting a pyrimidone (a cyclic amide) to a bromopyrimidine. The mechanism involves the activation of the carbonyl oxygen by the Lewis acidic phosphorus oxybromide (POBr₃). This is followed by the nucleophilic attack of the bromide ion, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a phosphate byproduct and rearomatization of the pyrimidine ring yields the 4-bromo product. POBr₃ is a powerful reagent for this type of conversion due to its high reactivity.
Experimental Protocol
Step 1a: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one
-
In a suitable reaction vessel, dissolve 2-thiouracil (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the resulting solution to 0 °C and acidify with glacial acetic acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(methylthio)pyrimidin-4(3H)-one. This reaction typically proceeds with a high yield of around 98%[1].
Step 1b: Bromination
-
To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus(V) oxybromide (POBr₃) (1.2-1.5 eq).
-
Heat the reaction mixture at 80 °C for 5 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and a mild base like sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Bromo-2-(methylthio)pyrimidine. A reported yield for a similar transformation is 83%.
Cost-Benefit Analysis
-
Cost: The starting material for the precursor, 2-thiouracil, is relatively inexpensive. Methyl iodide and sodium hydroxide are also commodity chemicals. Phosphorus oxybromide is a more specialized and costly reagent[2][3][4]. The overall cost of this route is moderate.
-
Yield: This two-step process has a high-yielding initial step and a reasonably good second step, leading to a good overall yield.
-
Scalability: The synthesis of the precursor is scalable. However, the use of POBr₃ on a large scale requires careful handling due to its reactivity and the generation of corrosive byproducts.
-
Safety and Environmental: Methyl iodide is toxic and a suspected carcinogen, requiring careful handling in a fume hood. POBr₃ is highly corrosive and reacts violently with water. The reaction quench needs to be performed with caution. The generation of phosphate waste is a consideration for large-scale synthesis.
Route 2: Halogen Exchange from a Chloropyrimidine Precursor
This route utilizes the commercially available 4-chloro-2-(methylthio)pyrimidine and converts it to the bromo-analogue via a halogen exchange reaction.
Reaction Scheme
Mechanism and Rationale
This reaction is a Finkelstein-type halogen exchange. Bromotrimethylsilane (TMSBr) serves as the bromide source. The reaction is typically driven by the formation of the more stable chlorotrimethylsilane and the desired brominated product. The mechanism involves the nucleophilic attack of the bromide from TMSBr on the carbon bearing the chlorine, facilitated by the silicon's affinity for the chlorine atom. This method is often efficient and clean for converting alkyl and some aryl chlorides to bromides[5][6][7].
Experimental Protocol
-
To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., argon), slowly add bromotrimethylsilane (TMSBr) (1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at 40 °C for approximately 30 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to afford 4-Bromo-2-(methylthio)pyrimidine. This route has a reported yield of 96%.
Cost-Benefit Analysis
-
Cost: The starting material, 4-chloro-2-(methylthio)pyrimidine, is commercially available but can be more expensive than the precursor in Route 1[8][9][10]. Bromotrimethylsilane is also a relatively expensive reagent[11][12][13][14][15]. This makes the overall route potentially more costly in terms of starting materials.
-
Yield: This one-step reaction boasts a very high reported yield, which can offset the higher initial cost of the starting materials.
-
Scalability: The reaction is a single-step process with a straightforward workup, making it amenable to scaling. However, the cost of both the starting material and the reagent might be a limiting factor for large-scale industrial production.
-
Safety and Environmental: Bromotrimethylsilane is corrosive and moisture-sensitive, requiring handling under an inert atmosphere. The reaction quench with bicarbonate solution should be done carefully due to potential gas evolution. The overall process is cleaner than Route 1 as it avoids the use of highly reactive and corrosive POBr₃ and the generation of phosphate waste.
Comparative Summary of Viable Synthetic Routes
| Parameter | Route 1: From 2-(Methylthio)pyrimidin-4(3H)-one | Route 2: From 4-Chloro-2-(methylthio)pyrimidine |
| Starting Material | 2-(Methylthio)pyrimidin-4(3H)-one | 4-Chloro-2-(methylthio)pyrimidine |
| Number of Steps | 2 (including precursor synthesis) | 1 |
| Overall Yield | Good (~80%) | Excellent (~96%) |
| Reagent Cost | Moderate (POBr₃ is the main cost driver) | High (both starting material and TMSBr are costly) |
| Scalability | Good, with caution for POBr₃ handling | Good, but may be cost-prohibitive on a large scale |
| Safety Concerns | Use of toxic methyl iodide and highly corrosive POBr₃ | Use of corrosive and moisture-sensitive TMSBr |
| Environmental Impact | Generation of phosphate waste | Cleaner, with silane byproducts |
Visualization of Synthetic Workflows
Route 1: Bromination of Pyrimidone Workflow
Caption: Workflow for the synthesis via halogen exchange.
Discussion of Alternative Synthetic Strategies
For a comprehensive understanding, it is valuable to consider other potential, though less practical, synthetic routes.
Direct Bromination of 2-(methylthio)pyrimidine
A seemingly straightforward approach would be the direct electrophilic bromination of 2-(methylthio)pyrimidine. However, the pyrimidine ring is electron-deficient, making electrophilic substitution challenging.[16] Furthermore, electrophilic attack on unsubstituted pyrimidine preferentially occurs at the C-5 position.[16][17] The directing effect of the 2-methylthio group would likely favor substitution at the 5-position as well, making the synthesis of the 4-bromo isomer improbable via this method. The lack of literature precedence for this specific transformation further suggests its low feasibility.
Nucleophilic Substitution on 2,4-Dihalopyrimidines
Another conceivable route involves the sequential nucleophilic substitution of a 2,4-dihalopyrimidine, such as 2,4-dibromopyrimidine or 2,4-dichloropyrimidine. However, a significant challenge in this approach is regioselectivity. The C4 position of 2,4-dihalopyrimidines is generally more reactive towards nucleophilic attack than the C2 position. While recent advances in palladium catalysis have enabled C2-selective cross-coupling with thiols, these methods often require specialized and expensive ligands and catalysts, adding complexity and cost to the synthesis. For a straightforward synthesis of 4-Bromo-2-(methylthio)pyrimidine, this route is less practical compared to the two primary routes discussed.
Conclusion and Recommendations
Both Route 1 and Route 2 present viable pathways for the synthesis of 4-Bromo-2-(methylthio)pyrimidine, each with its own set of advantages and disadvantages.
-
Route 1 (from 2-(Methylthio)pyrimidin-4(3H)-one) is a cost-effective option in terms of starting materials and is suitable for producing moderate quantities of the target compound. However, it involves a two-step process and requires careful handling of hazardous reagents.
-
Route 2 (from 4-Chloro-2-(methylthio)pyrimidine) offers a more efficient, single-step synthesis with a higher yield. This makes it an attractive choice for rapid synthesis on a laboratory scale, provided the budget for the more expensive starting material and reagent is available.
For academic research and small-scale synthesis , where time and yield might be prioritized, Route 2 is recommended if the starting materials are readily accessible. For larger-scale production or in cost-sensitive projects , Route 1 presents a more economical, albeit more labor-intensive, alternative.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including budget, available expertise in handling specific reagents, desired scale of production, and the urgency of obtaining the final product. This guide provides the necessary data to make a well-informed and strategic decision.
References
- Thermo Fisher Scientific. Phosphorus(V) oxybromide, 98% min. [URL: https://www.thermofisher.
- Strem Chemicals. Phosphorus oxybromide, 99%. [URL: https://www.strem.com/catalog/v2/07-1550/41/phosphorus_oxybromide%2C_99%25_7789-59-5]
- Sigma-Aldrich. Bromotrimethylsilane 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/194409]
- Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/145289]
- Valadimir, V.; et al. Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. Medicinal Chemistry Research. 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17266626/]
- Chemsavers. 4-Chloro-2-(methylthio)pyrimidine, 98% 50g. [URL: https://www.chemsavers.com/4-chloro-2-methylthiopyrimidine-98-50g.html]
- Alpha Chemika. PHOSPHORUS OXYBROMIDE For Synthesis. [URL: https://www.alphachemika.co.in/product/phosphorus-oxybromide-for-synthesis-al3545]
- Fisher Scientific. 4-Chloro-2-(methylthio)pyrimidine 98.0+%, TCI America™. [URL: https://www.fishersci.com/shop/products/4-chloro-2-methylthio-pyrimidine-98-0-tci-america/C30875G]
- Fisher Scientific. Sigma Aldrich Bromotrimethylsilane 100 mL. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-bromotrimethylsilane-10/194409100ML]
- BenchChem. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. [URL: https://www.benchchem.com/synthesis-route/B048172]
- Apollo Scientific. 2857-97-8 Cas No. | Bromotrimethylsilane. [URL: https://www.apolloscientific.co.uk/cas/2857-97-8]
- ChemicalBook. Phosphorus oxybromide. [URL: https://www.chemicalbook.com/ProductList_En.aspx?kwd=7789-59-5]
- Thermo Fisher Scientific. Bromotrimethylsilane, 97%, stab. with copper powder or silver wire 50 g. [URL: https://www.thermofisher.
- Sigma-Aldrich. 2-(Methylthio)pyrimidin-4(3H)-one. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/csd0927]
- Chemsavers, Inc. Bromotrimethylsilane, 97%, stabilized 50g. [URL: https://www.chemsavers.com/bromotrimethylsilane-97-stabilized-50g.html]
- Journal of the Chemical Society C: Organic. Halogen–Metal Exchange Reactions with 2-Halogenoalkylsilicon Compounds. 1968. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680001090]
- ChemicalBook. 2-Methylthio-4-pyrimidinol synthesis. [URL: https://www.chemicalbook.
- Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine. WO2021113282A1. [URL: https://patents.google.
- BLDpharm. 5751-20-2|2-(Methylthio)pyrimidin-4(3H)-one. [URL: https://www.bldpharm.com/products/5751-20-2.html]
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chloro-2-(methylthio)pyrimidine 49844-90-8. [URL: https://www.tcichemicals.com/IN/en/p/C3087]
- Fisher Scientific. Sigma Aldrich 4-Chloro-2-methylthiopyrimidine 1 g. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-4-chloro-2-methylthiopyrimidine-3/14528910G]
- American Elements. Phosphorus Oxybromide. [URL: https://www.americanelements.com/phosphorus-oxybromide-7789-59-5]
- Cenmed Enterprises. O (2 (Methylthio) 5 Pyrimidinyl) 4 Methyl 1 Piperazinecarbothioate. [URL: https://www.cenmed.
- ChemScene. 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. [URL: https://www.chemscene.com/products/5-Bromo-3-methyl-2-methylthio-4-3H-pyrimidinone-81560-06-7.html]
- BroadPharm. 6-amino-2-(methylthio)pyrimidin-4(3H)-one. [URL: https://broadpharm.com/products/bp-20051-6-amino-2-methylthiopyrimidin-4-3h-one.html]
- ChemicalBook. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. [URL: https://www.chemicalbook.
- BenchChem. Application Notes and Protocols for the Bromination of Pyrimidine Rings. [URL: https://www.benchchem.
- Google Patents. Process for bromination of pyrimidine. US3956301A. [URL: https://patents.google.
- National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754944/]
- Macmillan Group. The Mechanism of Lithium-Halogen Exchange. 2007. [URL: https://www.macmillan-group.com/literature/The%20Mechanism%20of%20Lithium-Halogen%20Exchange.pdf]
- RSC Publishing. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins. 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01716a]
- Wikipedia. Metal–halogen exchange. [URL: https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange]
- National Institutes of Health. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152158/]
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [URL: https://www.mdpi.com/1420-3049/21/9/1205]
- ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. 2015. [URL: https://www.researchgate.
- Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). [URL: https://www.organic-chemistry.org/abstracts/lit6/1021.shtm]
- National Institutes of Health. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8789518/]
- ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. 2018. [URL: https://www.researchgate.net/publication/259180738_Synthesis_of_2'-Substituted_4-Bromo-24'-bithiazoles_by_Regioselective_Cross-Coupling_Reactions]
- RSC Publishing. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08855g]
- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [URL: https://www.mdpi.com/1422-8599/2022/1/1004]
- ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. 2023. [URL: https://www.researchgate.
- National Institutes of Health. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378125/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phosphorus(V) oxybromide, 98% min 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. strem.com [strem.com]
- 4. Phosphorus oxybromide price,buy Phosphorus oxybromide - chemicalbook [m.chemicalbook.com]
- 5. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsavers.com [chemsavers.com]
- 9. 4-Chloro-2-(methylthio)pyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. Sigma Aldrich 4-Chloro-2-methylthiopyrimidine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 11. Bromotrimethylsilane 97 2857-97-8 [sigmaaldrich.com]
- 12. Sigma Aldrich Bromotrimethylsilane 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 13. 2857-97-8 Cas No. | Bromotrimethylsilane | Apollo [store.apolloscientific.co.uk]
- 14. Bromotrimethylsilane, 97%, stab. with copper powder or silver wire 50 g | Request for Quote [thermofisher.com]
- 15. chemsavers.com [chemsavers.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
A Spectroscopic Guide to the Synthesis of 4-Bromo-2-(methylthio)pyrimidine: A Comparative Analysis of the Target Compound and Its Precursors
Introduction: The Significance of 4-Bromo-2-(methylthio)pyrimidine in Medicinal Chemistry
4-Bromo-2-(methylthio)pyrimidine is a key heterocyclic building block in the landscape of modern drug discovery. Its strategic functionalization at the C4 position with a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. The 2-(methylthio) group, in turn, can modulate the electronic properties of the pyrimidine ring and offers further opportunities for chemical modification. This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-(methylthio)pyrimidine with its common precursors, 2-(methylthio)pyrimidine-4-ol and 2,4-dichloropyrimidine. By understanding the distinct spectral signatures of each compound, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized materials.
This guide is intended for researchers, scientists, and drug development professionals. The experimental data and protocols provided herein are designed to be a practical resource for those engaged in the synthesis and characterization of pyrimidine-based compounds.
Synthetic Pathways and Spectroscopic Interrogation Points
The synthesis of 4-Bromo-2-(methylthio)pyrimidine can be approached from several precursors. Two common and efficient routes are highlighted below. Each transformation results in significant changes to the molecule's electronic and steric environment, which are directly observable through various spectroscopic techniques.
Figure 1: Synthetic routes to 4-Bromo-2-(methylthio)pyrimidine from its precursors.
Spectroscopic Data Comparison
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Bromo-2-(methylthio)pyrimidine and its precursors. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-5 | H-6 | -SCH₃ | Other | Solvent |
| 4-Bromo-2-(methylthio)pyrimidine | 7.16 (d, J=5.2 Hz) | 8.26 (d, J=5.2 Hz) | 2.56 (s) | - | CDCl₃[1] |
| 2-(Methylthio)pyrimidine-4-ol | ~6.0 (d) | ~7.5 (d) | ~2.5 (s) | ~12.6 (br s, OH/NH) | DMSO-d₆[2] |
| 2,4-Dichloropyrimidine | 7.70 (d, J=5.1 Hz) | 8.70 (d, J=5.1 Hz) | - | - | CDCl₃[3] |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | -SCH₃ | Solvent |
| 4-Bromo-2-(methylthio)pyrimidine | 162.4 | 158.7 | 116.2 | 140.3 | 13.5 | CDCl₃[1] |
| 2-(Methylthio)pyrimidine-4-ol | ~170 | ~165 | ~105 | ~155 | ~12 | DMSO-d₆ |
| 2,4-Dichloropyrimidine | 161.9 | 159.2 | 122.2 | 156.4 | - | DMSO-d₆[4][5] |
Note on 2-(Methylthio)pyrimidine-4-ol data: Detailed, experimentally verified NMR data for 2-(methylthio)pyrimidine-4-ol is not consistently available in the cited literature. The provided values are estimates based on spectroscopic data of similar pyrimidine derivatives and general principles of NMR spectroscopy. The broad singlet for the hydroxyl/amino proton is characteristic of exchangeable protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=N / C=C (ring) | C-Cl | C-Br | Other Key Bands |
| 4-Bromo-2-(methylthio)pyrimidine | ~3050 | ~1550, 1480 | - | ~600-700 | S-CH₃ stretch ~2920 |
| 2-(Methylthio)pyrimidine-4-ol | ~3080 | ~1570, 1500 | - | - | C=O stretch ~1680, O-H/N-H stretch ~3200-3400[6] |
| 2,4-Dichloropyrimidine | ~3080 | ~1570, 1545, 1480 | ~830 | - | C-H in-plane bend ~1230, 1140[4][7] |
Rationale for IR Assignments: The pyrimidine ring gives rise to characteristic C=N and C=C stretching vibrations in the 1450–1600 cm⁻¹ region[6]. The presence of a carbonyl group in the tautomeric form of 2-(methylthio)pyrimidine-4-ol is indicated by a strong absorption around 1680 cm⁻¹. The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 4-Bromo-2-(methylthio)pyrimidine | 204/206 (isotopic pattern for Br) | Loss of Br, loss of SCH₃, pyrimidine ring fragments |
| 2-(Methylthio)pyrimidine-4-ol | 142 | Loss of CO, loss of SCH₃, pyrimidine ring fragments |
| 2,4-Dichloropyrimidine | 148/150/152 (isotopic pattern for 2 Cl) | 113 (loss of Cl), 86, 77[4][8] |
Understanding Fragmentation: The fragmentation patterns are characteristic of the substituents on the pyrimidine ring. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in distinctive patterns for the molecular ion and any fragments containing the halogen.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of 4-Bromo-2-(methylthio)pyrimidine.
Synthesis of 4-Bromo-2-(methylthio)pyrimidine from 2-(Methylthio)pyrimidine-4-ol
This protocol is adapted from established literature procedures for the bromination of hydroxypyrimidines.
Sources
- 1. 2-METHYLTHIO-4-BROMOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. 2,4-Dichloropyrimidine(3934-20-1) IR Spectrum [chemicalbook.com]
- 8. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
A Researcher's Guide to In Vitro Assay Validation for Anticancer Compounds Derived from 4-Bromo-2-(methylthio)pyrimidine
For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous in vitro testing. The 4-Bromo-2-(methylthio)pyrimidine core is a privileged scaffold in medicinal chemistry, offering versatile synthetic handles for the creation of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of essential in vitro assays for the validation of such compounds, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The Rationale: Why Kinase Inhibition?
The 2-aminopyrimidine and related pyrimidine structures are well-established pharmacophores for targeting protein kinases.[1] Their structural resemblance to the purine core of ATP allows them to act as competitive inhibitors at the ATP-binding site of these enzymes.[2][3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1][4] Derivatives of substituted pyrimidines have shown significant promise as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[1][5][6][7]
This guide will focus on a strategic, multi-tiered approach to in vitro validation, starting with broad cytotoxicity screening and progressing to specific enzymatic and cell-based mechanistic assays.
Tier 1: Foundational Cytotoxicity Screening - The MTT Assay
The initial step in evaluating any potential anticancer compound is to assess its general cytotoxicity against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[8][9][10]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.
Experimental Protocol: MTT Assay for Adherent Cancer Cells
This protocol is optimized for assessing the cytotoxicity of pyrimidine derivatives against adherent cancer cell lines such as A549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma).[7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compounds derived from 4-Bromo-2-(methylthio)pyrimidine, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for a defined period (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[8]
-
Data Analysis and Interpretation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. These values are then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. A lower IC₅₀ value indicates greater cytotoxic potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-disubstituted pyrimidines | HCT-116 | 1.31 ± 0.41 | [7] |
| 2,4-disubstituted pyrimidines | A549 | 12.05 ± 0.45 | [7] |
| 5-bromo-pyrimidine derivatives | K562 | Potent | [12] |
Tier 2: Target-Specific Validation - In Vitro Kinase Inhibition Assays
Once a compound demonstrates significant cytotoxicity, the next critical step is to validate its activity against the intended molecular target. For our pyrimidine derivatives, this involves biochemical assays to quantify their inhibitory effect on specific kinases like EGFR or Aurora kinases.[5][7]
Principle: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[13][14] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.[14]
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant kinase (e.g., EGFR, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation: The luminescent signal is plotted against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value for the target kinase. Comparing the IC₅₀ values against different kinases provides a measure of the compound's selectivity.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 12a | Aurora A | 309 | [7] |
| Compound 12a | Aurora B | 293 | [7] |
| 5-(methylthio)pyrimidine derivative | EGFR (L858R/T790M) | Subnanomolar | [5] |
Tier 3: Cellular Mechanism of Action - Western Blotting for Phosphorylation
To confirm that the observed cytotoxicity is a result of target engagement within a cellular context, it is essential to assess the phosphorylation status of the target kinase and its downstream effectors. Western blotting is the gold standard for this analysis.[15][16]
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. By using phospho-specific antibodies, one can visualize the extent of phosphorylation of a target protein in response to treatment with an inhibitor.[15][17]
Experimental Protocol: Western Blot for EGFR Phosphorylation
Materials:
-
Cancer cells (e.g., A431, which overexpresses EGFR)[5]
-
EGF (Epidermal Growth Factor)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[15]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Normalize the samples to the same protein concentration and add SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.[16]
-
-
Gel Electrophoresis and Transfer:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against the total protein to serve as a loading control.[17]
-
Data Analysis and Interpretation: A decrease in the band intensity corresponding to the phosphorylated form of the target protein in compound-treated cells compared to the EGF-stimulated control confirms the inhibitory activity of the compound in a cellular environment.
Visualizing the Workflow and Pathways
Conclusion
The validation of compounds derived from 4-Bromo-2-(methylthio)pyrimidine requires a systematic and multi-faceted in vitro testing strategy. By progressing from broad cytotoxicity screening to specific enzymatic and cell-based assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. The detailed protocols and comparative insights provided in this guide are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the discovery and development of novel kinase inhibitors for cancer therapy.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Sino Biological. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
PubMed. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. [Link]
-
PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]
-
National Center for Biotechnology Information. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
PubMed Central. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
PubMed. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. [Link]
-
PubMed. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. [Link]
-
PubMed. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. [Link]
-
MDPI. Aurora B Inhibitors as Cancer Therapeutics. [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Intermediates
Introduction: The Critical Role of Pyrimidine Intermediates and Analytical Rigor
Pyrimidine intermediates are foundational building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. The purity and concentration of these intermediates directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to characterize them are not mere procedural steps; they are the bedrock of quality control and regulatory compliance.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2][3]. When these validated methods are transferred between laboratories—from a research and development setting to a quality control lab, or between a sponsor company and a contract research organization (CRO)—the process of cross-validation , also known as analytical method transfer (AMT), becomes paramount.[4][5] A successful transfer ensures that the receiving laboratory can produce cGMP-compliant data with the same reliability and accuracy as the originating laboratory, maintaining the method's validated state.[4][6]
This guide provides a comparative analysis of common analytical techniques for pyrimidine intermediates and outlines a strategic approach to inter-laboratory cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[6][7][8][9]
Choosing the Right Tool: A Comparative Overview of Analytical Methodologies
The selection of an analytical technique is dictated by the physicochemical properties of the pyrimidine intermediate and the specific requirements of the analysis (e.g., purity assay, impurity profiling, limit tests). The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for many pyrimidine derivatives. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
-
Expertise & Causality: For pyrimidine intermediates, which often contain polar functional groups, reversed-phase HPLC is the method of choice. A C18 column provides a non-polar stationary phase, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used for elution. The inclusion of a buffer is often necessary to control the ionization state of the analyte, ensuring consistent retention times and peak shapes. UV detection is typically employed due to the chromophoric nature of the pyrimidine ring.
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Efficiency
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles and operating at much higher pressures than traditional HPLC.[10][11]
-
Expertise & Causality: The smaller particle size dramatically increases column efficiency, leading to sharper, narrower peaks. This results in superior resolution, greater sensitivity, and significantly shorter analysis times—often reducing run times by a factor of up to nine compared to conventional HPLC.[10][11][12] This high-throughput capability is invaluable in a drug development environment where speed is critical. The reduced solvent consumption also makes UPLC a more cost-effective and environmentally friendly option.[13]
Gas Chromatography (GC): The Standard for Volatile Analytes
GC is the preferred method for analyzing volatile and thermally stable compounds. If the pyrimidine intermediate itself is not volatile, derivatization may be required to increase its volatility and thermal stability.[14]
-
Expertise & Causality: Derivatization, for example with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts polar functional groups (like -NH2 or -OH) into non-polar, more volatile silyl ethers or esters. This step is critical for preventing peak tailing and ensuring the analyte can traverse the GC column. Flame Ionization Detection (FID) is commonly used for its robust and universal response to organic compounds.
Mass Spectrometry (MS): The Gold Standard for Identification and Specificity
MS is a powerful detection technique that measures the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides unparalleled specificity and structural information.[15][16][17]
-
Expertise & Causality: For impurity profiling, LC-MS is indispensable. It can unequivocally identify known impurities by their mass and fragmentation patterns and help elucidate the structure of unknown degradation products or process-related impurities.[18] High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) provides highly precise mass measurements, further confirming the elemental composition of an analyte.[15]
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics for the analysis of a hypothetical pyrimidine intermediate, based on established validation parameters outlined by ICH guidelines.[1][14]
| Validation Parameter | HPLC-UV | UPLC-UV | GC-FID (with Derivatization) | LC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning (sub-2µm particles) | Gas-liquid/solid partitioning | Separation followed by mass analysis |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% | 97.0% - 103.0% | 95.0% - 105.0% |
| Precision (RSD) | ||||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.5% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% | ≤ 7.0% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | ~0.05% | ~0.001% |
| Specificity | Good (Peak Purity via PDA) | Excellent (Higher Resolution) | Good | Excellent (Mass Specificity) |
| Analysis Time | 15-30 min | 2-7 min | 10-25 min | 2-10 min |
The Cross-Validation Process: Ensuring Inter-Laboratory Consistency
Cross-validation, or analytical method transfer (AMT), is a documented process that qualifies a receiving laboratory to use an analytical procedure originating from a transferring laboratory.[19] The goal is to ensure that the receiving unit has the procedural knowledge and ability to perform the method as intended.[20] The ICH Q2(R2) guideline states that when transferring methods, a partial or full revalidation and/or comparative analysis should be performed.[7][21]
Strategic Approaches to Method Transfer
The choice of transfer strategy depends on the method's complexity, the receiving lab's experience, and the product's development stage.[19]
-
Comparative Testing: This is the most common approach. Both the transferring and receiving labs analyze the same homogeneous batch of samples, and the results are statistically compared against pre-defined acceptance criteria.[19]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[19][22] This is efficient when a new method is being implemented at multiple sites simultaneously.[19]
-
Revalidation: The receiving lab performs a full or partial revalidation of the method. This is often necessary if there are significant differences in instrumentation or laboratory environments.[19]
-
Transfer Waiver: A formal transfer can be waived if the method is a simple, standard compendial procedure or if the receiving lab is already proficient in the procedure (e.g., moving it to a new instrument of the same model).[19] Justification for the waiver must be documented.[23]
Visualization: Decision Tree for Method Transfer Approach
The following diagram illustrates a logical pathway for selecting the appropriate cross-validation strategy.
Caption: Workflow diagram for a comparative analytical method transfer study.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for developing and validating methods for a representative pyrimidine intermediate. A system suitability test (SST) is an integral part of these procedures and must be performed before any sample analysis to ensure the system is performing adequately. [21]
Protocol: HPLC-UV Assay of a Pyrimidine Intermediate
-
Objective: To determine the purity of a pyrimidine intermediate using a reversed-phase HPLC method with UV detection.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Methanol : 20mM Potassium Phosphate Buffer (pH 6.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of the pyrimidine intermediate reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~0.5 mg/mL.
-
Prepare working standards by further dilution if necessary.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample and prepare as described in the standard preparation step.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the standard solution and the sample solution.
-
-
Quantification:
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.
-
-
Protocol: GC-FID Analysis for Volatile Impurities
-
Objective: To quantify volatile impurities in a pyrimidine intermediate sample. Derivatization is included to enhance the volatility of potential polar impurities.
-
Methodology:
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL (split injection, 20:1 ratio)
-
-
Derivatization and Standard Preparation:
-
Prepare a stock solution of the reference standards for expected impurities in an appropriate anhydrous solvent (e.g., Pyridine).
-
In a sealed vial, mix 100 µL of the standard solution with 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the pyrimidine intermediate sample into a vial. Add 1 mL of anhydrous pyridine.
-
Treat 100 µL of this solution with the derivatizing agent as described for the standard.
-
-
System Suitability Test (SST):
-
Make five replicate injections of a derivatized standard solution containing all impurities.
-
Acceptance Criteria: The RSD for the peak areas of each impurity must be ≤ 5.0%. Resolution between critical pairs must be ≥ 1.5.
-
-
Analysis:
-
Inject the derivatized blank, standards, and sample.
-
-
Quantification:
-
Create a calibration curve for each impurity by plotting the peak area against concentration. Determine the concentration of impurities in the sample from their respective calibration curves.
-
-
Conclusion: A Foundation for Quality and Compliance
The cross-validation of analytical methods for pyrimidine intermediates is a non-negotiable activity in the pharmaceutical industry. It underpins data integrity across the entire product lifecycle, from early development to commercial manufacturing. By carefully selecting the appropriate analytical technology—be it the robust workhorse HPLC, the high-speed UPLC, the volatility-focused GC, or the highly specific MS—and by implementing a rigorous, well-documented transfer strategy, organizations can ensure consistent, reliable, and compliant analytical results. This scientific diligence is fundamental to guaranteeing the quality of intermediates and, ultimately, the safety and efficacy of medicines delivered to patients.
References
- Q2(R2) Validation of Analytical Procedures. (2023). U.S.
- Pyrimidine Biosynthesis Analysis Service. (n.d.).
- Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. (n.d.). Compliance4alllearning.com.
- Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Compar
- Analytical Method Transfer Best Practices. (2017). Contract Pharma.
- Transfer of Analytical Methods and Procedures FDA Requirements and Str
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Validation of Impurity Methods, Part II. (2014).
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.).
- Getting Analytical Method Validation, Verification & Transfer Right. (n.d.). ComplianceOnline.
- A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT.
- Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed.
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Some good validation practices for analytical procedures. (n.d.). A3P.
- Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (n.d.). J-Stage.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Technology Networks.
- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). Basicmedical Key.
- HPLC vs. UPLC. (n.d.). Scribd.
- HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021). IJCRT.org.
- Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018).
- Quality Guidelines. (n.d.). ICH.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.). PubMed Central.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Analytical Method Transfer Conditions Used by Global Biologics Manufacturers. (2015).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. database.ich.org [database.ich.org]
- 4. contractpharma.com [contractpharma.com]
- 5. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 6. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. rjptonline.org [rjptonline.org]
- 11. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 12. ijcrt.org [ijcrt.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. article.sapub.org [article.sapub.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. database.ich.org [database.ich.org]
- 22. pharmtech.com [pharmtech.com]
- 23. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Bromo-2-(methylthio)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-2-(methylthio)pyrimidine is foundational to scientific progress. However, our responsibility extends beyond the synthesis and application of these compounds to their safe and compliant disposal. Improper handling of chemical waste not only poses significant safety risks within the laboratory but also carries severe environmental consequences and legal liabilities.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-(methylthio)pyrimidine (CAS No. 959236-97-6), grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and uphold environmental stewardship.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of 4-Bromo-2-(methylthio)pyrimidine is the first principle of its safe management. Its chemical structure—a halogenated heterocyclic compound—dictates the necessary precautions for handling and the required disposal pathway. The primary risks are associated with its corrosive and irritant properties, and its classification as a halogenated organic compound.
| Hazard Category | GHS Classification & Hazard Statement | Rationale & Required Precautions |
| Health Hazards | Skin Corrosion/Irritation, Category 1B/2 (H314/H315)Serious Eye Damage/Irritation, Category 1/2A (H318/H319)[4][5]Skin Sensitization, Category 1 (H317)[4] | This compound can cause severe skin burns and serious eye damage upon contact.[5][6] It may also trigger an allergic skin reaction.[4] The causality lies in its reactivity with biological tissues. Action: Always handle with robust Personal Protective Equipment (PPE), including chemical-resistant gloves and full eye/face protection.[4][5] |
| Environmental Hazards | Regulated Halogenated Organic Compound | While specific ecotoxicity data is limited, brominated organic compounds are regulated due to their potential for persistence and the formation of hazardous byproducts upon improper disposal.[7][8][9] Action: Never dispose of this chemical down the drain or in general solid waste.[4][6][10] It must be treated as regulated hazardous chemical waste. |
| Combustion Hazards | Hazardous Decomposition Products | During combustion, this compound will produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and critically, hydrogen bromide (HBr).[5][6] Action: Disposal must be conducted via high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber to neutralize HBr.[6][11] |
Pre-Disposal Operations: Handling and Spill Containment
Safe disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes the risk of accidental exposure and simplifies the final disposal process.
Required Personal Protective Equipment (PPE)
Before handling 4-Bromo-2-(methylthio)pyrimidine in any capacity—including for disposal—ensure the following PPE is worn:
-
Eye/Face Protection: Use chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear a full-length lab coat and handle the material with chemically impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[4] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[4][11]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood.[12] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[5][11]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the full PPE described in section 2.1.
-
Prevent Contamination of Drains: Ensure the spilled material does not enter any drains.[4][6]
-
Contain & Clean:
-
Collect for Disposal: Place all spilled material and contaminated absorbents into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[4][6][11]
The Core Disposal Workflow
The proper disposal of 4-Bromo-2-(methylthio)pyrimidine is a multi-step process that ensures the waste is managed safely from the point of generation to its final destruction.
Step 1: Waste Segregation & Collection
Isolate waste containing 4-Bromo-2-(methylthio)pyrimidine from all other waste streams at the point of generation. It is classified as a halogenated organic waste .
-
DO NOT mix with non-halogenated solvents. While some institutions may permit this, segregating halogenated waste is the best practice as it often requires specific incineration conditions.[10][13]
-
DO NOT mix with incompatible materials, especially strong oxidizing agents.[5]
-
Collect waste in a container specifically designated for this chemical or for halogenated organic solids/liquids.
Step 2: Containerization & Labeling
Proper containment and labeling are mandated by law and are crucial for safe handling by all personnel.[1][14]
-
Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[15][16] The container must have a secure, screw-top lid; parafilm and stoppers are not acceptable for storage.[13] For liquid waste, do not fill the container beyond 80% capacity to allow for expansion.[13][15]
-
Labeling: Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste enters the container.[10] The label must clearly state:
Step 3: On-Site Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]
-
The SAA must be at or near the point of waste generation.
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][15]
-
Ensure segregation from incompatible chemicals, particularly acids and bases.[16]
-
Once a waste container is full, it must be removed from the SAA within three days.[16]
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[6][11]
-
Follow your institution's specific procedures to request a waste pickup.
-
The designated disposal method for this compound is high-temperature incineration .[6][11] This method ensures the complete destruction of the organic molecule. The incinerator must be equipped with an afterburner and a scrubber system to safely manage the hydrogen bromide and other hazardous gases produced during combustion.[6][7]
Disposal of Contaminated Materials
Empty Reagent Bottles
An "empty" container that held 4-Bromo-2-(methylthio)pyrimidine is still considered hazardous waste until properly decontaminated.
-
Thoroughly empty all contents from the original container into a hazardous waste receptacle.
-
Rinse the container three times with a suitable solvent (e.g., acetone, methanol).
-
The first rinseate is considered acutely hazardous waste and MUST be collected and disposed of in your halogenated liquid waste container.[10] Subsequent rinses should also be collected as hazardous waste.
-
After rinsing and air-drying completely, obliterate or remove the original label.[10]
-
The decontaminated container may now be disposed of as solid waste, typically in a designated box for broken glass.[10]
Contaminated Labware & PPE
Disposable items that have come into direct contact with 4-Bromo-2-(methylthio)pyrimidine must be disposed of as hazardous solid waste.
-
Items: This includes used gloves, weigh boats, contaminated pipette tips, and absorbent pads from spill cleanups.
-
Procedure: Collect these items in a designated, sealed plastic bag or a solid waste container clearly labeled as "Hazardous Waste" with the chemical name. Arrange for pickup with your other chemical waste.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
OSHA Compliance For Laboratories . US Bio-Clean. Retrieved from [Link]
-
Safety Laws and Standards Pertinent to Laboratories . (2011). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Montana State University. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? . MERI. Retrieved from [Link]
-
MSDS of 4-Bromo-pyrimidine hydrobromide . Capot Chemical. Retrieved from [Link]
-
Other Disposal Guidance . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials . (1983). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. Retrieved from [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Retrieved from [Link]
-
Hazardous Waste Guidelines and How to dispose of your waste . University of San Francisco. Retrieved from [Link]
-
Hazardous Waste Management and Disposal . USC Dornsife. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 . National Institutes of Health. Retrieved from [Link]
-
Federal Register, Volume 63 Issue 85 . (1998). GovInfo. Retrieved from [Link]
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. osha.gov [osha.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. capotchem.com [capotchem.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. dornsife.usc.edu [dornsife.usc.edu]
- 14. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 15. myusf.usfca.edu [myusf.usfca.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to the Safe Handling of 4-Bromo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-Bromo-2-(methylthio)pyrimidine (CAS No. 959236-97-6). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to empower you with the knowledge to work safely and effectively.
Chemical and Physical Properties
A foundational understanding of 4-Bromo-2-(methylthio)pyrimidine's properties is crucial for its safe handling.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂S |
| Molecular Weight | 205.08 g/mol [1] |
| Appearance | Solid |
| Storage Conditions | Inert atmosphere, store in freezer at -20°C[1][2] |
Hazard Identification and Toxicity
4-Bromo-2-(methylthio)pyrimidine is classified as a hazardous substance. The primary hazards are skin and eye irritation.[3]
-
GHS Classification:
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[5]
-
H317: May cause an allergic skin reaction.[3]
-
H318: Causes serious eye damage.[5]
-
H319: Causes serious eye irritation.[3]
The toxicological properties of this compound have not been fully investigated.[6] Therefore, it should be handled with the utmost care, assuming it may have other, as-yet-unidentified hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-Bromo-2-(methylthio)pyrimidine. The following PPE is mandatory to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended. | Protects eyes from airborne powder particles and accidental splashes. Given the serious eye damage warning, this is critical. |
| Hand Protection | Nitrile or neoprene gloves.[7][8] | Prevents direct skin contact with the chemical. Gloves must be inspected prior to use and removed carefully to avoid cross-contamination. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. For procedures that may generate significant dust, a NIOSH-approved respirator is recommended.[7] | Prevents inhalation of airborne particles. |
Donning and Doffing PPE Workflow
Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.
Safe Handling Protocols
A systematic approach to handling 4-Bromo-2-(methylthio)pyrimidine is essential for safety and procedural consistency.
Preparation
-
Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7]
-
SDS Accessibility: Verify that the Safety Data Sheet (SDS) for 4-Bromo-2-(methylthio)pyrimidine is readily accessible.[7]
-
Equipment: Assemble all necessary equipment, such as spatulas, weigh boats, and containers, before handling the chemical.
Handling
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound from its storage container to a weigh boat. Avoid pouring the powder directly to minimize dust formation.[7]
-
Container Management: Keep the container of 4-Bromo-2-(methylthio)pyrimidine closed when not in use.[7][8]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[8][9]
Post-Handling
-
Cleaning: Clean the work area and any equipment used with a damp cloth or paper towel to collect any residual powder. Avoid dry sweeping, which can generate dust.[7]
-
PPE Removal: Carefully remove PPE as illustrated in the doffing workflow to avoid cross-contamination.[7]
-
Waste Disposal: Dispose of disposable gloves and other contaminated items in the appropriate hazardous waste stream.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
-
General Advice: In case of exposure, consult a physician and show them the Safety Data Sheet.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3][4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[3] Remove all contaminated clothing immediately.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][10]
Spill Response
A prompt and effective response to a spill is crucial to mitigate hazards.
Experimental Protocol for a Small Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[11]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[11]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[11]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[11]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]
Disposal Plan
Proper disposal of 4-Bromo-2-(methylthio)pyrimidine and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: This compound should be disposed of as hazardous waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[10] One method for disposal of brominated organic compounds is incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[12]
-
Contaminated Materials: All disposable materials that have come into contact with 4-Bromo-2-(methylthio)pyrimidine, such as gloves, weigh boats, and paper towels, should be placed in a sealed container and disposed of as hazardous waste.
-
Empty Containers: Ensure containers are "RCRA empty," meaning no freestanding liquid or solid residue remains.[7] Even empty containers should be handled as hazardous waste due to residual chemical.
Always consult and adhere to your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) department for definitive instructions.
References
- Aaronchem. (2025, August 9).
- Benchchem. Personal protective equipment for handling 1-ethylpyrimidine-2,4(1H,3H)-dione.
- ChemScene. 4-Bromo-2-(methylthio)pyrimidine.
- Fisher Scientific.
- Lab-Chemicals.Com. 4-Bromo-2-(methylthio)pyrimidine, 95%.
- Fluorochem. 4-Bromo-2-(methylthio)pyrimidine.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- U.S. Environmental Protection Agency. (1983, December).
- ECHEMI. 4-Bromo-2-(methylthio)
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Acros Organics. (2023, August 25).
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE).
- Chemtalk.
- ChemicalBook. (2025, July 26). 5-BROMO-2-(METHYLTHIO)
- Benchchem. An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
